Product packaging for Bapta-AM(Cat. No.:CAS No. 126150-97-8)

Bapta-AM

Cat. No.: B1667740
CAS No.: 126150-97-8
M. Wt: 764.7 g/mol
InChI Key: YJIYWYAMZFVECX-UHFFFAOYSA-N
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Description

2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]anilino]acetic acid acetyloxymethyl ester is an alpha-amino acid ester.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H40N2O18 B1667740 Bapta-AM CAS No. 126150-97-8

Properties

IUPAC Name

acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]anilino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H40N2O18/c1-23(37)47-19-51-31(41)15-35(16-32(42)52-20-48-24(2)38)27-9-5-7-11-29(27)45-13-14-46-30-12-8-6-10-28(30)36(17-33(43)53-21-49-25(3)39)18-34(44)54-22-50-26(4)40/h5-12H,13-22H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJIYWYAMZFVECX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=CC=CC=C1OCCOC2=CC=CC=C2N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H40N2O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60274361
Record name BAPTA-AM
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60274361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

764.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126150-97-8
Record name BAPTA-AM
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60274361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acidtetrakis(acetoxymethyl)ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Role of BAPTA-AM in Elucidating Calcium Signaling Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the utility of BAPTA-AM (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid, acetoxymethyl ester) as a powerful tool for investigating the intricate world of intracellular calcium (Ca²⁺) signaling. From its fundamental mechanism of action to detailed experimental protocols and data interpretation, this document serves as a technical resource for effectively employing this compound in research and drug development.

Introduction to this compound: A Potent Intracellular Calcium Chelator

This compound is a cell-permeant, high-affinity, and selective chelator of calcium ions. Its ability to rapidly buffer intracellular Ca²⁺ transients makes it an indispensable tool for dissecting the role of calcium in a myriad of cellular processes, including signal transduction, gene expression, cell proliferation, and apoptosis. The acetoxymethyl (AM) ester groups render the molecule lipophilic, allowing it to readily cross the plasma membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now membrane-impermeant BAPTA in the cytosol, where it can effectively sequester Ca²⁺ ions.[1][2]

Mechanism of Action

The primary function of BAPTA is to act as a Ca²⁺ buffer, rapidly binding to free cytosolic calcium ions and thereby preventing them from interacting with their downstream effectors. This allows researchers to investigate whether a specific cellular response is dependent on a transient increase in intracellular Ca²⁺. By observing the abrogation or alteration of a physiological process in the presence of this compound, one can infer the involvement of calcium signaling in that pathway.

Quantitative Data for this compound

For effective experimental design and data interpretation, it is crucial to consider the quantitative parameters of this compound's interaction with Ca²⁺ and its potential off-target effects.

ParameterValueCell Type/ConditionReference
Dissociation Constant (Kd) for Ca²⁺ ~0.11 µMIn vitro[1]
160 - 590 nMIn vitro (no Mg²⁺)[3]
~700 nMIn vitro (1 mM Mg²⁺)[3]
IC₅₀ for Potassium Channels
hERG (Kv11.1)1.3 µMHEK 293 cells[4][5][6]
hKv1.31.45 µMHEK 293 cells[4][5][6]
hKv1.51.23 µMHEK 293 cells[4][5][6]
I(KCa) and I(K)~50% inhibition at 50 µMBovine chromaffin cells[7]
Effective Concentration for Apoptosis/Necrosis Induction
Apoptosis10 µMHuman leukemia cell lines (HL-60, U937)[8][9]
Atypical Features (cell swelling, chromatin clumping)50 µMHuman leukemia cell lines (HL-60, U937)[8][9]
Delayed Necrosis3 - 10 µMMouse cortical cultures[10]
Effect on ERK Phosphorylation
Significant reduction of p-ERK/pan-ERK ratio10 µMSpinal Muscular Atrophy (SMA) motor neurons[2]
Inhibition of RANKL-induced ERK phosphorylationDose-dependentBone marrow macrophages[11]

Experimental Protocols

General Cell Loading Protocol with this compound

This protocol provides a general guideline for loading cells with this compound. Optimization of concentration and incubation time is recommended for each cell type and experimental condition.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic™ F-127 (20% solution in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Probenecid (optional, to prevent dye extrusion)

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a stock concentration of 1-10 mM. Store in small aliquots at -20°C, protected from light and moisture.

  • Prepare Loading Solution: On the day of the experiment, thaw a stock aliquot. For a final loading concentration of 10 µM this compound, dilute the stock solution in a physiological buffer (e.g., HBSS). To aid in solubilization, first mix the required volume of this compound stock with an equal volume of 20% Pluronic™ F-127, then vortex and add this mixture to the pre-warmed buffer. The final concentration of Pluronic™ F-127 should be around 0.02-0.04%.

  • Optional - Add Probenecid: To inhibit the activity of organic anion transporters that can extrude the active BAPTA from the cell, probenecid can be added to the loading solution at a final concentration of 1-2.5 mM.

  • Cell Loading: Replace the cell culture medium with the prepared loading solution.

  • Incubation: Incubate the cells at 37°C for 30-60 minutes. The optimal incubation time should be determined empirically.

  • Wash: After incubation, wash the cells 2-3 times with a fresh, pre-warmed physiological buffer to remove extracellular this compound.

  • De-esterification: Incubate the cells for an additional 30 minutes in a fresh buffer to allow for complete de-esterification of the this compound by intracellular esterases.

  • Proceed with Experiment: The cells are now loaded with BAPTA and ready for the downstream experiment.

Measuring Intracellular Calcium with Fura-2 and this compound

This protocol describes how to measure changes in intracellular calcium concentration using the ratiometric fluorescent indicator Fura-2 in cells pre-loaded with this compound to assess the effect of calcium chelation.

Materials:

  • Cells loaded with BAPTA as described in Protocol 4.1

  • Fura-2 AM

  • Physiological buffer (e.g., HBSS)

  • Fluorescence microscope or plate reader capable of ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)

Procedure:

  • Fura-2 Loading: After loading with this compound and the de-esterification step, load the cells with 2-5 µM Fura-2 AM in a physiological buffer for 30-60 minutes at 37°C.

  • Wash: Wash the cells 2-3 times with a fresh, pre-warmed buffer to remove extracellular Fura-2 AM.

  • Resting Measurement: Before stimulation, acquire a baseline fluorescence ratio by alternating excitation at 340 nm and 380 nm and measuring the emission at ~510 nm.

  • Stimulation: Add the stimulus of interest to the cells.

  • Data Acquisition: Continuously record the fluorescence intensity at both excitation wavelengths during and after stimulation.

  • Data Analysis: Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380). An increase in this ratio indicates an increase in intracellular calcium. Compare the response in BAPTA-loaded cells to control cells (not loaded with BAPTA) to determine the extent to which the calcium signal is buffered.

Apoptosis Detection using Annexin V Staining after this compound Treatment

This protocol outlines the use of Annexin V-FITC and Propidium Iodide (PI) staining to detect apoptosis in cells treated with this compound.

Materials:

  • Cells treated with this compound at the desired concentration and for the desired time.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Induce Apoptosis: Treat cells with this compound to induce apoptosis. Include appropriate positive and negative controls.

  • Harvest Cells: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Wash: Wash the cells twice with cold PBS.

  • Resuspend in Binding Buffer: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizing Calcium Signaling Pathways and Experimental Workflows

Graphviz diagrams are provided to visualize key signaling pathways affected by this compound and a typical experimental workflow.

G Mechanism of this compound Action BAPTA_AM This compound (Cell-Permeable) PlasmaMembrane Plasma Membrane Esterases Intracellular Esterases BAPTA_AM->Esterases Crosses membrane Intracellular Intracellular Space BAPTA BAPTA (Cell-Impermeant) Esterases->BAPTA Cleavage of AM esters BAPTA_Ca BAPTA-Ca²⁺ Complex BAPTA->BAPTA_Ca Ca Ca²⁺ Ca->BAPTA_Ca Chelation G Experimental Workflow: Investigating Ca²⁺-Dependent Apoptosis Start Start: Cell Culture Treatment Treatment with This compound Start->Treatment Control Control (Vehicle) Start->Control ApoptosisAssay Apoptosis Assay (e.g., Annexin V/PI) Treatment->ApoptosisAssay Control->ApoptosisAssay FlowCytometry Flow Cytometry Analysis ApoptosisAssay->FlowCytometry DataAnalysis Data Analysis: Compare Apoptotic Populations FlowCytometry->DataAnalysis Conclusion Conclusion: Role of Ca²⁺ in Apoptosis DataAnalysis->Conclusion G This compound Intervention in the IP₃/DAG Signaling Pathway GPCR GPCR Gq Gq Protein GPCR->Gq activates Ligand Ligand Ligand->GPCR PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP₂ PLC->PIP2 cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to IP₃ receptor PKC Protein Kinase C (PKC) DAG->PKC activates CaRelease Ca²⁺ Release ER->CaRelease CaSignal Increased Cytosolic Ca²⁺ CaRelease->CaSignal CaSignal->PKC activates CellResponse2 Cellular Response 2 (e.g., Gene Expression) CaSignal->CellResponse2 BAPTA BAPTA CaSignal->BAPTA Chelated by CellResponse1 Cellular Response 1 (e.g., Enzyme Activation) PKC->CellResponse1 BAPTA->CellResponse1 Inhibits BAPTA->CellResponse2 Inhibits G This compound and the Calmodulin/CaMKII Pathway CaInflux Ca²⁺ Influx (e.g., via VGCCs) CaSignal Increased Cytosolic Ca²⁺ CaInflux->CaSignal Calmodulin Calmodulin (CaM) CaSignal->Calmodulin binds BAPTA BAPTA CaSignal->BAPTA Chelated by Ca_CaM Ca²⁺-CaM Complex Calmodulin->Ca_CaM CaMKII CaMKII Ca_CaM->CaMKII activates Substrate Downstream Substrates CaMKII->Substrate phosphorylates CellResponse Cellular Response (e.g., Synaptic Plasticity) Substrate->CellResponse BAPTA->Ca_CaM Prevents formation

References

BAPTA-AM: An In-depth Technical Guide for Investigating Calcium Homeostasis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of BAPTA-AM (1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid tetrakis(acetoxymethyl ester)), a widely used tool for the investigation of intracellular calcium (Ca²⁺) homeostasis. Its utility lies in its ability to permeate the cell membrane and subsequently chelate intracellular Ca²⁺, thereby allowing researchers to probe the role of calcium signaling in a multitude of cellular processes.

Core Concepts and Mechanism of Action

This compound is the cell-permeant analog of the Ca²⁺ chelator BAPTA.[1] Its lipophilic acetoxymethyl (AM) ester groups facilitate its passive diffusion across the plasma membrane into the cytoplasm.[2][3] Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now membrane-impermeant BAPTA in the cytosol.[2][4] The active BAPTA then rapidly and selectively binds to free intracellular Ca²⁺, effectively buffering or reducing the cytosolic calcium concentration.[4][5] This allows for the controlled manipulation of intracellular Ca²⁺ levels, a critical technique for elucidating the function of calcium-dependent signaling pathways.[6]

BAPTA is highly selective for Ca²⁺ over other divalent cations like magnesium (Mg²⁺), with a selectivity ratio of approximately 10⁵.[2][7] It also binds and releases Ca²⁺ ions about 50–400 times faster than EGTA, another common calcium chelator.[3][6] These properties make this compound an invaluable tool for studying rapid calcium dynamics in live cells.

Quantitative Data Summary

For ease of reference and comparison, the key quantitative properties of this compound and its active form, BAPTA, are summarized in the tables below.

Table 1: Physicochemical and Binding Properties of this compound and BAPTA
PropertyValueSource(s)
This compound
Molecular Weight764.7 g/mol
Molecular FormulaC₃₄H₄₀N₂O₁₈
Purity≥95% (HPLC)[1]
SolubilitySoluble in DMSO to 100 mM
BAPTA (Active Form)
Kd for Ca²⁺ (no Mg²⁺)107 nM - 160 nM[2][8]
Kd for Ca²⁺ (1 mM Mg²⁺)700 nM[9]
On-rate for Ca²⁺ binding10⁸ - 10⁹ M⁻¹s⁻¹[10]
Off-rate for Ca²⁺ binding100 s⁻¹ to 26,000 s⁻¹ (indicator dependent)[10]
Table 2: Inhibitory Constants (Ki) of this compound for Various Ion Channels
ChannelKi ValueSource(s)
hKv1.5 (human voltage-gated potassium channel)1.23 µM[1][4][11]
hERG (hKv11.1, human Ether-à-go-go-Related Gene)1.30 µM[1][4][11]
hKv1.3 (human voltage-gated potassium channel)1.45 µM[1][4][11]

Experimental Protocols

The following are detailed methodologies for the use of this compound in cell-based assays.

Protocol for Loading Cells with this compound

This protocol outlines the steps for loading cells with this compound to chelate intracellular calcium.

Materials:

  • This compound

  • High-quality anhydrous Dimethyl sulfoxide (DMSO)

  • Pluronic® F-127 (optional, but recommended for aiding solubilization)

  • Probenecid (optional, but recommended to inhibit anion transporters)

  • Hanks' Balanced Salt Solution with HEPES (HHBS) or other suitable physiological buffer

  • Cultured cells on coverslips or in microplates

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 2 to 5 mM stock solution of this compound in anhydrous DMSO.[12] It is recommended to prepare this fresh for each experiment.[12] If storage is necessary, aliquot into tightly sealed vials and store at -20°C, desiccated and protected from light, for up to three months.[12]

    • (Optional) Prepare a 10% (w/v) stock solution of Pluronic® F-127 in distilled water.[12]

    • (Optional) Prepare a 25 mM stock solution of Probenecid. Dissolve 72 mg in 0.3 mL of 1 M NaOH, then add HHBS or your buffer of choice to a final volume of 10 mL.[12]

  • Prepare Loading Buffer:

    • Prepare a 2X working solution of this compound in HHBS. For a final in-well concentration of 5 µM this compound, this would be a 10 µM solution.[12]

    • (Optional) Add Pluronic® F-127 to the loading buffer for a final in-well concentration of 0.04%.[12]

    • (Optional) Add Probenecid to the loading buffer for a final in-well concentration of 1 mM.[12]

  • Cell Loading:

    • Remove the culture medium from the cells.

    • Add an equal volume of the 2X this compound loading buffer to the cells (e.g., for cells in 100 µL of medium, add 100 µL of 2X loading buffer).

    • Incubate the cells at 37°C for 30 to 60 minutes. The optimal loading time can vary between cell types and should be determined empirically.

    • For some applications, loading at room temperature can help reduce the compartmentalization of the dye into organelles.[13]

  • Washing:

    • After incubation, gently wash the cells twice with HHBS or your physiological buffer to remove extracellular this compound.[14]

  • De-esterification:

    • Incubate the cells for a further 20-30 minutes in fresh buffer to allow for complete de-esterification of the this compound by intracellular esterases.[13] The cells are now ready for your experiment.

Protocol for Measuring Intracellular Calcium using a Fluorescent Indicator in Combination with this compound

This protocol describes how to use this compound to confirm the calcium-dependent nature of a response measured by a fluorescent calcium indicator like Fura-2 AM.

Materials:

  • Cells loaded with a fluorescent calcium indicator (e.g., Fura-2 AM)

  • This compound

  • Agonist or stimulus to induce a calcium response

  • Fluorescence microscope or plate reader capable of measuring the specific indicator's fluorescence

Procedure:

  • Load Cells with Calcium Indicator:

    • Follow the specific protocol for loading your chosen calcium indicator (e.g., load cells with Fura-2 AM for 20-30 minutes).[13]

  • Pre-treatment with this compound:

    • After loading with the calcium indicator and allowing for de-esterification, pre-incubate a subset of the cells with this compound following the loading protocol described in section 3.1.

  • Establish a Baseline:

    • Measure the baseline fluorescence of both the control (indicator only) and this compound treated cells.

  • Stimulation and Measurement:

    • Add your agonist or stimulus to the cells while continuously monitoring the fluorescence.

    • In control cells, you should observe a change in fluorescence corresponding to a change in intracellular calcium.

    • In this compound treated cells, this fluorescence change should be significantly blunted or completely abolished, confirming that the observed response is dependent on a rise in intracellular calcium.[15]

  • Data Analysis:

    • Quantify the change in fluorescence intensity or ratio (for ratiometric dyes) in both control and this compound treated cells to determine the extent of calcium chelation.

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes involving this compound.

BAPTA_AM_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytosol) BAPTA-AM_ext This compound BAPTA-AM_int This compound BAPTA-AM_ext->BAPTA-AM_int Passive Diffusion BAPTA BAPTA (Active Chelator) BAPTA-AM_int->BAPTA Hydrolysis BAPTA-Ca2 BAPTA-Ca²⁺ Complex BAPTA->BAPTA-Ca2 Ca2 Free Ca²⁺ Ca2->BAPTA-Ca2 Chelation Esterases Esterases Esterases->BAPTA-AM_int

Caption: Mechanism of this compound action.

Calcium_Signaling_Investigation_Workflow cluster_experiment Experimental Workflow Start Start with Cultured Cells Load_Indicator Load with Ca²⁺ Indicator (e.g., Fura-2 AM) Start->Load_Indicator Split Split Population Load_Indicator->Split Control Control Group Split->Control No Treatment BAPTA_Group This compound Treatment Group Split->BAPTA_Group Treatment Stimulate Apply Stimulus/Agonist Control->Stimulate Load_BAPTA Load with this compound BAPTA_Group->Load_BAPTA Load_BAPTA->Stimulate Measure_Control Measure Ca²⁺ Response Stimulate->Measure_Control Control Measure_BAPTA Measure Ca²⁺ Response Stimulate->Measure_BAPTA This compound Compare Compare Responses Measure_Control->Compare Measure_BAPTA->Compare Conclusion Conclusion on Ca²⁺ Dependence Compare->Conclusion

Caption: Workflow for investigating Ca²⁺-dependent signaling.

BAPTA_in_MAPK_Pathway_Investigation RANKL RANKL Ca_Increase Increase in [Ca²⁺]i RANKL->Ca_Increase JNK JNK Phosphorylation RANKL->JNK Ca²⁺ independent? MEK_ERK MEK/ERK Phosphorylation Ca_Increase->MEK_ERK p38_MAPK p38 MAPK Phosphorylation Ca_Increase->p38_MAPK Akt Akt Phosphorylation Ca_Increase->Akt This compound This compound This compound->Ca_Increase inhibits Osteoclastogenesis Osteoclastogenesis MEK_ERK->Osteoclastogenesis p38_MAPK->Osteoclastogenesis Akt->Osteoclastogenesis JNK->Osteoclastogenesis

Caption: this compound in MAPK signaling.

Applications in Research and Drug Development

This compound is a versatile tool with a wide range of applications:

  • Elucidating Calcium-Dependent Signaling: By chelating intracellular calcium, this compound can be used to determine whether a specific cellular process is dependent on a rise in cytosolic Ca²⁺.[15] This has been applied to studies of apoptosis, gene expression, and neurotransmitter release.

  • Neuroprotection Studies: this compound has been shown to be neuroprotective in models of ischemic injury and spinal cord transection by buffering excessive calcium influx, which is a key mediator of excitotoxicity.[4][16]

  • Studying Ion Channel Function: While this compound can directly inhibit some potassium channels, it is also used to study the calcium-dependent regulation of other ion channels.[1][11][17]

  • Drug Discovery: In drug development, this compound can be used to screen for compounds that modulate calcium signaling pathways or to investigate the mechanism of action of drugs that are known to affect calcium homeostasis.

Considerations and Potential Pitfalls

While this compound is a powerful tool, researchers should be aware of several potential issues:

  • Incomplete Hydrolysis: Incomplete cleavage of the AM esters can result in fluorescent artifacts and a failure to effectively chelate calcium.[13]

  • Compartmentalization: this compound can sometimes accumulate in organelles such as mitochondria and the endoplasmic reticulum, which can complicate the interpretation of results.[18] Loading at lower temperatures may help to mitigate this.[13]

  • Off-Target Effects: As noted, this compound can directly inhibit certain potassium channels.[1][4][11] Researchers should perform appropriate control experiments to rule out such off-target effects.

  • Cytotoxicity: High concentrations of this compound or prolonged incubation times can be toxic to cells.[19][20] It is important to determine the optimal, non-toxic concentration for each cell type.

  • ER Stress: Loading cells with this compound can induce endoplasmic reticulum stress, which may have confounding effects on the experimental outcome.[21]

By understanding the principles of this compound action and following carefully designed experimental protocols, researchers can effectively utilize this valuable tool to gain deeper insights into the complex and critical role of calcium in cellular physiology and pathophysiology.

References

BAPTA-AM: A Technical Guide to its Selective Calcium Chelation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the properties and applications of BAPTA-AM, a widely used intracellular calcium chelator. A cornerstone of calcium signaling research, this compound's utility lies in its high selectivity for calcium ions (Ca²⁺) over other biologically prevalent cations. This document provides a comprehensive overview of its binding affinities, detailed experimental protocols for its use, and visual representations of its role in key signaling pathways.

Core Principles of this compound

This compound (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid, acetoxymethyl ester) is a cell-permeant analog of the calcium chelator BAPTA. Its lipophilic acetoxymethyl ester groups facilitate its passage across the cell membrane. Once inside the cell, intracellular esterases cleave these groups, trapping the now membrane-impermeant, active form, BAPTA, in the cytoplasm. BAPTA exhibits a high affinity and selectivity for Ca²⁺, effectively buffering intracellular calcium concentrations and allowing researchers to probe the role of calcium in a multitude of cellular processes.

Quantitative Analysis of Ion Selectivity

The efficacy of BAPTA as a calcium chelator is quantified by its dissociation constant (Kd), which represents the concentration of an ion at which half of the BAPTA molecules are bound to that ion. A lower Kd value indicates a higher affinity. BAPTA's remarkable selectivity for Ca²⁺ over other cations, particularly magnesium (Mg²⁺), is a key advantage in experimental settings where Mg²⁺ is present at significantly higher concentrations.

IonDissociation Constant (Kd)Selectivity Ratio (Kd Ion / Kd Ca²⁺)
Ca²⁺ ~1.1 x 10⁻⁷ M (0.11 µM)[1]1
Mg²⁺ >10⁻² M>100,000[1]
Zn²⁺ Data not readily available, but BAPTA is known to chelate Zn²⁺ and other heavy metals.[2]Not Available
Fe²⁺ Data not readily available.Not Available
Na⁺ Not significantly bound.Not Applicable
K⁺ Not significantly bound.Not Applicable

Note: Dissociation constants can be influenced by experimental conditions such as pH, temperature, and ionic strength. The values presented here are approximations based on available literature.

Experimental Protocols

Determination of Dissociation Constants (Kd)

A common method for determining the dissociation constant of a chelator like BAPTA involves spectrofluorometry or UV-Vis spectrophotometry using a fluorescent indicator or by monitoring changes in the chelator's absorbance upon ion binding.

Principle: The fluorescence or absorbance of a solution containing the chelator and a range of known ion concentrations is measured. The change in the spectral properties is proportional to the fraction of the chelator bound to the ion. By plotting this change against the ion concentration, a binding curve is generated from which the Kd can be calculated.

Materials:

  • BAPTA

  • Solutions of the ion of interest (e.g., CaCl₂, MgCl₂) of known concentrations

  • Buffer solution (e.g., MOPS or HEPES) to maintain a constant pH

  • Spectrofluorometer or UV-Vis spectrophotometer

  • Cuvettes

Procedure:

  • Prepare a stock solution of BAPTA in the chosen buffer.

  • Prepare a series of solutions containing a fixed concentration of BAPTA and varying concentrations of the ion being tested.

  • Measure the fluorescence or absorbance of each solution at the appropriate wavelength. BAPTA itself shows a shift in its UV absorbance spectrum upon binding to calcium (from λmax = 254 nm in the free state to λmax = 274 nm in the bound state).[3]

  • Plot the change in fluorescence or absorbance against the free ion concentration.

  • Fit the data to a binding isotherm equation (e.g., the Hill equation) to determine the Kd.

Intracellular Calcium Chelation with this compound

This protocol describes the general procedure for loading cells with this compound to buffer intracellular calcium and subsequently measuring changes in intracellular calcium levels using a fluorescent indicator like Fura-2 AM.

Materials:

  • Cultured cells

  • This compound

  • Fluorescent calcium indicator (e.g., Fura-2 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Dimethyl sulfoxide (DMSO)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Preparation: Plate cells on a suitable culture vessel (e.g., coverslips, 96-well plate) and allow them to adhere.

  • Loading Solution Preparation: Prepare a stock solution of this compound in DMSO. Immediately before use, dilute the this compound stock solution in HBSS to the desired final concentration (typically 1-10 µM). To aid in dispersion, Pluronic F-127 can be added to the loading solution. A similar loading solution should be prepared for the calcium indicator.

  • Cell Loading:

    • Wash the cells with HBSS.

    • Incubate the cells with the this compound loading solution for a specific period (e.g., 30-60 minutes) at 37°C. The optimal loading time and concentration should be determined empirically for each cell type.

    • If co-loading with a calcium indicator, the indicator can be added simultaneously or sequentially.

  • Washing: After incubation, wash the cells thoroughly with HBSS to remove extracellular this compound and indicator.

  • De-esterification: Incubate the cells for an additional period (e.g., 30 minutes) at room temperature or 37°C to allow for complete de-esterification of the AM esters by intracellular esterases.

  • Measurement:

    • Mount the coverslip on a microscope or place the plate in a plate reader.

    • Excite the calcium indicator at the appropriate wavelength(s) and record the emission fluorescence.

    • Stimulate the cells with an agonist known to increase intracellular calcium to confirm the buffering effect of BAPTA.

Visualizing this compound's Role in Signaling Pathways

This compound is an invaluable tool for dissecting calcium-dependent signaling pathways. By chelating intracellular calcium, it can inhibit or modulate downstream events, thereby revealing the critical role of calcium in these processes.

This compound in the Inositol Trisphosphate (IP₃) Pathway

The IP₃ pathway is a crucial signaling cascade that leads to the release of calcium from intracellular stores.

IP3_Pathway Agonist Agonist GPCR G-Protein Coupled Receptor (GPCR) Agonist->GPCR Binds PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor IP3->IP3R Binds ER Endoplasmic Reticulum (ER) Ca_release Ca²⁺ Release IP3R->Ca_release Opens Downstream Downstream Ca²⁺-dependent Events Ca_release->Downstream Activates BAPTA BAPTA BAPTA->Ca_release Chelates

Caption: BAPTA chelates Ca²⁺ released via the IP₃ pathway, inhibiting downstream signaling.

This compound in the Intrinsic Apoptosis Pathway

Calcium signaling is intricately linked to the regulation of apoptosis, or programmed cell death. This compound can be used to investigate the role of calcium in initiating or executing the apoptotic cascade.

Apoptosis_Pathway Stimulus Apoptotic Stimulus (e.g., DNA damage) Mitochondria Mitochondria Stimulus->Mitochondria Ca_overload Mitochondrial Ca²⁺ Overload Mitochondria->Ca_overload CytoC Cytochrome c Release Ca_overload->CytoC Promotes Apoptosome Apoptosome Formation CytoC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis BAPTA BAPTA BAPTA->Ca_overload Prevents

Caption: BAPTA can prevent mitochondrial Ca²⁺ overload, thereby inhibiting apoptosis.

Experimental Workflow for this compound Application

The following diagram outlines the logical flow of a typical experiment utilizing this compound to investigate calcium-dependent cellular responses.

Experimental_Workflow Start Start: Culture Cells Load_BAPTA Load Cells with this compound Start->Load_BAPTA Wash Wash to Remove Extracellular this compound Load_BAPTA->Wash Deesterify Allow for De-esterification Wash->Deesterify Stimulate Apply Cellular Stimulus Deesterify->Stimulate Measure Measure Cellular Response (e.g., fluorescence, protein phosphorylation) Stimulate->Measure Analyze Analyze and Compare with Control (no this compound) Measure->Analyze End End Analyze->End

Caption: A generalized workflow for studying cellular processes using this compound.

References

The history and development of Bapta as a calcium buffer.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to BAPTA: History, Development, and Application as a Calcium Buffer

Introduction

In the landscape of cellular biology and neuroscience, the precise regulation and measurement of intracellular calcium (Ca²⁺) concentration are paramount. Calcium ions act as a ubiquitous second messenger, modulating a vast array of physiological processes, from gene transcription and cell proliferation to neurotransmission and muscle contraction. The ability to control and buffer intracellular Ca²⁺ levels is, therefore, a critical experimental tool. This guide provides a comprehensive overview of 1,2-bis(o-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid, universally known as BAPTA, a cornerstone molecule in the study of calcium signaling. Developed by Roger Tsien in 1980, BAPTA represented a significant leap forward in the rational design of biological chelators, offering superior selectivity and kinetic properties compared to its predecessors.[1][2][3] This document will delve into the history of its development, its chemical properties, detailed experimental protocols, and its pivotal role in dissecting calcium-dependent signaling pathways.

The Genesis of BAPTA: A Historical Perspective

Prior to the development of BAPTA, the primary tools for controlling calcium levels were chelators like EDTA (ethylenediaminetetraacetic acid) and EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid). While effective, these molecules had significant limitations:

  • Poor Selectivity: EDTA shows only a modest preference for Ca²⁺ over magnesium (Mg²⁺), a significant issue given that intracellular Mg²⁺ concentrations are typically several orders of magnitude higher than resting Ca²⁺ levels.[2]

  • pH Sensitivity: The Ca²⁺ affinity of both EDTA and EGTA is highly dependent on pH within the physiological range, complicating experiments where pH may fluctuate.[1][4]

  • Slow Kinetics: EGTA, while having better Ca²⁺/Mg²⁺ selectivity than EDTA, exhibits slow on- and off-rates for calcium binding. This makes it unsuitable for buffering the rapid, localized Ca²⁺ transients that characterize many cellular signaling events.[4][5][6]

Recognizing these drawbacks, Roger Tsien and colleagues embarked on a rational design approach to create a superior Ca²⁺ buffer.[1][2] The goal was to synthesize a molecule that retained EGTA's high selectivity for Ca²⁺ over Mg²⁺ while improving its pH insensitivity and binding kinetics. The key innovation was replacing the flexible ethylene glycol bridge of EGTA with a more rigid structure incorporating two benzene rings.[1][2] This structural modification led to the creation of BAPTA, a molecule that fulfilled all the design criteria and revolutionized the study of calcium signaling.[2]

Chemical Properties and Mechanism of Action

BAPTA is an aminopolycarboxylic acid that acts as a decadentate ligand, meaning it can form up to ten coordinate bonds with a cation.[7] Its structure is based on the EGTA framework but with the central ethylene glycol bridge flanked by two o-aminophenol groups.

The key features of BAPTA's interaction with calcium are:

  • High Selectivity: BAPTA exhibits a selectivity for Ca²⁺ over Mg²⁺ of approximately 10⁵, similar to EGTA.[1][4][8] This high selectivity arises from the specific geometry of the binding pocket created by the four carboxylate groups, two amine nitrogens, and two ether oxygens, which perfectly accommodates the ionic radius of Ca²⁺ but not the smaller Mg²⁺ ion.[2][7]

  • Rapid Binding Kinetics: BAPTA binds and releases Ca²⁺ about 50 to 400 times faster than EGTA.[4][5][6] This allows it to effectively buffer rapid, transient changes in local Ca²⁺ concentration, making it an invaluable tool for studying fast cellular processes like neurotransmitter release.[9]

  • Reduced pH Sensitivity: The replacement of the aliphatic aminoethyl groups in EGTA with aromatic aniline groups in BAPTA lowers the pKa of the nitrogen atoms. This makes BAPTA's affinity for Ca²⁺ much less sensitive to changes in pH around the physiological range (pH 6.8-7.4) compared to EGTA.[1][4]

The chelation reaction involves the four carboxylate groups, two amine nitrogens, and two ether oxygens coordinating the Ca²⁺ ion.[7] This binding event causes a conformational change in the molecule.[7]

Figure 1: BAPTA chelating a calcium ion.

Quantitative Data and BAPTA Derivatives

The parent BAPTA molecule has been modified by adding electron-withdrawing or -releasing groups to the benzene rings, creating a family of buffers with a wide range of Ca²⁺ affinities.[1][10] This allows researchers to select a buffer with a dissociation constant (Kd) appropriate for the specific Ca²⁺ concentration range they wish to study.

ChelatorDissociation Constant (Kd) for Ca²⁺Key Characteristics
BAPTA ~110 - 160 nMHigh affinity, fast kinetics, parent compound.[1][4][11]
5,5'-Dimethyl BAPTA ~40 nMHigher affinity than BAPTA.[4]
5,5'-Dibromo BAPTA ~1.6 - 3.6 µMIntermediate affinity, used to study Ca²⁺ mobilization and spatial buffering.[4][6]
5,5'-Difluoro BAPTA ~700 nMLower affinity than BAPTA, useful for studying higher Ca²⁺ concentrations.[4]
BAPTA-FF (Tetrafluoro) ~65 µMLow affinity, suitable for studying very high Ca²⁺ concentrations.[4]

Note: Dissociation constants can vary depending on experimental conditions such as pH, temperature, and ionic strength.[5][12]

Experimental Protocols

BAPTA can be introduced into cells in two primary ways: as a membrane-impermeant salt via microinjection or a patch pipette, or as a membrane-permeant acetoxymethyl (AM) ester that becomes trapped intracellularly.

Protocol 4.1: Loading Cells with BAPTA-AM

This compound is a lipophilic derivative that passively diffuses across the plasma membrane. Once inside the cell, cytosolic esterases cleave the AM groups, liberating the active, membrane-impermeant BAPTA, which is then trapped in the cytoplasm.[4][11][13]

Materials:

  • This compound (e.g., from Thermo Fisher, Abcam, APExBIO)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Pluronic® F-127 (20% solution in DMSO)

  • Balanced salt solution appropriate for your cells (e.g., Hanks' Balanced Salt Solution, HBSS)

  • Cultured cells on coverslips

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO. Store desiccated at -20°C.

    • To aid in the dispersion of the AM ester in aqueous media, a stock solution of Pluronic® F-127 can be used.

  • Prepare Loading Solution:

    • On the day of the experiment, dilute the this compound stock solution into your balanced salt solution to a final concentration of 1-100 µM (a typical starting concentration is 10 µM).[4][14]

    • If using Pluronic F-127, first mix the this compound stock with an equal volume of the 20% Pluronic F-127 stock, then vortex and dilute this mixture into the final loading buffer. The final Pluronic F-127 concentration should be ~0.02%.

  • Cell Loading:

    • Replace the culture medium of the cells with the prepared loading solution.

    • Incubate the cells for 15-60 minutes at 25-37°C. The optimal time and temperature should be determined empirically for each cell type. A common starting point is 30 minutes at 37°C.[15]

  • Wash and De-esterification:

    • Remove the loading solution and wash the cells 2-3 times with fresh, warm balanced salt solution to remove extracellular this compound.

    • Incubate the cells for an additional 30 minutes in fresh medium to allow for complete de-esterification of the intracellular this compound by cytosolic esterases.

  • Experimentation:

    • The cells are now loaded with BAPTA and ready for the experiment. The intracellular BAPTA will buffer any changes in cytosolic free Ca²⁺.

start Start: Prepare this compound Stock (1-10 mM in DMSO) prepare_loading Prepare Loading Solution (1-100 µM this compound in buffer) Add Pluronic F-127 if needed. start->prepare_loading replace_medium Replace Culture Medium with Loading Solution prepare_loading->replace_medium incubate Incubate Cells (15-60 min, 25-37°C) replace_medium->incubate wash Wash Cells 2-3x with fresh buffer incubate->wash deesterify Incubate for De-esterification (~30 min in fresh buffer) wash->deesterify end Ready for Experiment deesterify->end

Figure 2: Experimental workflow for this compound loading.

Protocol 4.2: Use in Patch-Clamp Electrophysiology

For electrophysiological recordings, the salt form of BAPTA (e.g., K⁺ or Cs⁺ salt) can be included directly in the patch pipette solution to buffer Ca²⁺ in the recorded cell.[4]

Materials:

  • Potassium or Cesium salt of BAPTA

  • Standard intracellular (pipette) solution for patch-clamping

Procedure:

  • Prepare Intracellular Solution:

    • Dissolve the BAPTA salt directly into the standard intracellular solution to the desired final concentration. Concentrations can range from 0.2 mM to 10 mM, depending on the desired buffering capacity.[16][17]

  • Adjust pH and Osmolarity:

    • After adding BAPTA, carefully check and adjust the pH of the intracellular solution back to the desired value (typically 7.2-7.4).

    • Verify the final osmolarity of the solution and adjust as necessary.

  • Recording:

    • Back-fill patch pipettes with the BAPTA-containing solution.

    • Establish a whole-cell recording configuration. The BAPTA will diffuse from the pipette into the cell, establishing a clamped intracellular Ca²⁺ environment. Allow several minutes for equilibration.

Applications in Signaling Pathways

BAPTA is widely used to determine whether a specific cellular process is calcium-dependent. By loading cells with BAPTA to chelate intracellular Ca²⁺, researchers can observe if a particular signaling event is inhibited.

A classic example is the G-protein coupled receptor (GPCR) pathway that activates Phospholipase C (PLC).

  • A ligand binds to a GPCR.

  • The GPCR activates PLC.

  • PLC cleaves PIP₂ into IP₃ and DAG.

  • IP₃ binds to IP₃ receptors on the endoplasmic reticulum (ER).

  • The IP₃ receptor, a Ca²⁺ channel, opens, releasing Ca²⁺ from the ER into the cytosol.

  • The rise in cytosolic Ca²⁺ activates downstream effectors like Protein Kinase C (PKC) or Calmodulin.

By pre-loading cells with BAPTA, the Ca²⁺ released from the ER is immediately chelated, preventing the rise in cytosolic Ca²⁺ and blocking the activation of downstream Ca²⁺-dependent effectors. This allows for the unequivocal demonstration of calcium's role as a second messenger in this pathway.

Ligand Ligand GPCR GPCR Ligand->GPCR PLC Phospholipase C (PLC) GPCR->PLC Activates ER Endoplasmic Reticulum (ER) PLC->ER Generates IP₃, which opens ER channels Ca_release Ca²⁺ Release ER->Ca_release BAPTA BAPTA Ca_effectors Downstream Ca²⁺ Effectors BAPTA->Ca_effectors Inhibits Ca_release->BAPTA Chelated Ca_release->Ca_effectors Activates Response Cellular Response Ca_effectors->Response

Figure 3: BAPTA's role in a Ca²⁺ signaling pathway.

Potential Artifacts and Considerations

While BAPTA is a powerful tool, it is essential to be aware of potential non-specific effects and limitations:

  • Inhibition of PLC: High concentrations of BAPTA (in the millimolar range) have been shown to inhibit PLC activity in a manner independent of Ca²⁺ chelation.[14][18]

  • Inhibition of RNA Synthesis: Some studies have reported that BAPTA can act as a general inhibitor of RNA synthesis in certain cell types, an effect not related to its buffering capacity.[13]

  • Buffering Overload: In systems with extremely large and rapid Ca²⁺ influx, the buffering capacity of BAPTA can be overwhelmed, leading to an incomplete clamping of the Ca²⁺ concentration.

  • AM Ester Toxicity: The hydrolysis of this compound releases formaldehyde, which can be toxic to cells.[13] Proper washing and de-esterification steps are crucial to minimize this effect.

Conclusion

Since its rational design and synthesis over four decades ago, BAPTA has remained an indispensable tool for cell biologists, neuroscientists, and drug development professionals. Its high selectivity for calcium, rapid binding kinetics, and relative insensitivity to pH provided a solution to the major limitations of previous chelators. The development of a family of BAPTA derivatives with a range of affinities has further expanded its utility, allowing researchers to probe the role of calcium in a multitude of physiological and pathological processes with high precision. By understanding its properties and applying the appropriate experimental protocols, researchers can continue to leverage BAPTA to unravel the complex and intricate world of calcium signaling.

References

The Dual Effects of Bapta-AM on Voltage-Gated Potassium Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAPTA-AM (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid acetoxymethyl ester) is a widely utilized cell-permeant calcium chelator essential for investigating the role of intracellular calcium signaling in a myriad of cellular processes. Upon entry into the cell, it is hydrolyzed by intracellular esterases to its active, membrane-impermeant form, BAPTA, which is a high-affinity Ca2+ buffer. While its primary application is the controlled reduction of intracellular calcium concentrations, a growing body of evidence reveals that this compound also exerts direct, calcium-independent effects on the activity of various ion channels, most notably voltage-gated potassium (Kv) channels. This technical guide provides an in-depth analysis of the dual actions of this compound on Kv channels, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms to aid researchers in the accurate design and interpretation of their experiments.

Part 1: Direct, Calcium-Independent Blockade of Voltage-Gated Potassium Channels

Recent studies have unequivocally demonstrated that this compound can directly interact with and block several subtypes of voltage-gated potassium channels. This interaction is independent of its calcium-chelating properties and occurs rapidly upon application.

Quantitative Data on Direct Kv Channel Blockade by this compound

The following table summarizes the quantitative effects of this compound on various Kv channel subtypes. These effects are characterized by a reduction in current amplitude and, in some cases, alterations in the voltage-dependence of channel gating.

Channel SubtypeCell TypeThis compound ConcentrationEffectIC50Reference
hERG (Kv11.1) HEK 2933 µMNegative shift in V0.5 of activation and inactivation.1.3 µM[1][2]
hKv1.3 HEK 293Not specifiedConcentration-dependent inhibition.1.45 µM[1][3]
hKv1.5 HEK 293Not specifiedConcentration-dependent inhibition.1.23 µM[1][3]
I(K) (general) Bovine Chromaffin Cells50 µM~50% reversible block of current.Not determined[4]
IKV (Delayed Rectifier) Rat Cerebellar Granule Neurons25 µMTime- and voltage-dependent inhibition.Not determined[5]
IKSO (Standing Outward) Rat Cerebellar Granule Neurons25 µMInhibition.Not determined[5]
IKA (Transient A-type) Rat Cerebellar Granule Neurons25 µMNo significant effect.Not applicable[5]
Mechanism of Direct Blockade

The direct blockade of Kv channels by this compound is characterized as an open channel block .[1][2] This suggests that the this compound molecule physically occludes the pore of the channel when it is in the open conformation, thereby preventing the flow of potassium ions. Evidence for this mechanism includes the observation that the blockade is often dependent on the channel being open and can be influenced by the membrane potential.[1][5] For hERG channels, specific amino acid residues in the S6 and pore helix regions have been identified as crucial for this interaction.[1]

Signaling Pathway for Direct Blockade

The direct interaction of this compound with Kv channels is a straightforward molecular interaction that does not involve a complex signaling cascade.

G BAPTA_AM This compound (Extracellular) Kv_Channel Voltage-Gated Potassium Channel BAPTA_AM->Kv_Channel Direct Interaction (Open Channel Block) Block Channel Blockade Kv_Channel->Block

Direct blockade of a Kv channel by this compound.

Part 2: Indirect Modulation of Potassium Channels via Calcium Chelation

The canonical function of this compound is to buffer intracellular calcium. By reducing the concentration of free Ca2+, this compound indirectly affects the activity of potassium channels that are either directly gated by calcium or are regulated by calcium-dependent signaling pathways.

Effects on Calcium-Activated Potassium Channels (KCa)

This compound's most prominent indirect effect is on calcium-activated potassium channels (KCa), such as BK, IK, and SK channels. By chelating intracellular Ca2+, BAPTA prevents the activation of these channels, leading to a reduction in their current. This effect is fundamental in studies aiming to elucidate the role of KCa channels in cellular excitability.[4] The rapid binding kinetics of BAPTA make it particularly effective at buffering localized calcium transients near the mouth of calcium channels, a concept known as "nanodomain" signaling.[6]

Effects on Voltage-Gated Potassium Channels via Ca-dependent Signaling

Beyond direct calcium activation, the activity of some Kv channels can be modulated by calcium-dependent enzymes, such as calmodulin (CaM). This compound can influence these pathways by preventing the initial calcium signal. For instance, the modulation of the Kv1.4 channel's inactivation kinetics by synaptotagmin I is a Ca2+-dependent process that is prevented by pre-incubation with this compound.[7] This demonstrates an indirect regulatory role of this compound on a channel that is not directly gated by calcium.

Signaling Pathway for Indirect Modulation

The indirect effects of this compound involve a multi-step pathway initiated by the chelation of intracellular calcium.

G cluster_cell Intracellular Space BAPTA_AM_in This compound Esterases Esterases BAPTA_AM_in->Esterases BAPTA BAPTA Esterases->BAPTA Ca_BAPTA Ca2+-BAPTA Complex BAPTA->Ca_BAPTA Ca2_free Free Ca2+ Ca2_free->Ca_BAPTA CaM Calmodulin (or other Ca2+ sensors) Ca2_free->CaM Active_CaM Active Ca2+/CaM CaM->Active_CaM Kv_Channel Voltage-Gated Potassium Channel Active_CaM->Kv_Channel Modulation Modulation Altered Channel Activity Kv_Channel->Modulation

Indirect modulation of Kv channels by this compound.

Part 3: Experimental Protocols

Accurate and reproducible results in studying this compound's effects on Kv channels require meticulous experimental design. Below are representative protocols for whole-cell patch-clamp electrophysiology.

General Cell Preparation and this compound Loading
  • Cell Culture: Culture cells (e.g., HEK 293 cells stably expressing the Kv channel of interest, or primary neurons) under standard conditions.

  • This compound Loading (for studying indirect effects):

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Dilute the stock solution in the extracellular recording solution to the desired final concentration (typically 10-50 µM).

    • Incubate the cells in the this compound containing solution for 20-30 minutes at room temperature or 37°C.[4][7]

    • Wash the cells with the extracellular solution to remove excess this compound before recording.

Protocol 1: Investigating Direct Blockade of hERG Channels

This protocol is adapted from studies on the direct effects of this compound on hERG channels and FDA guidelines for electrophysiology.[1][8]

  • Cell Type: HEK 293 cells stably expressing hERG channels.

  • Recording Technique: Whole-cell patch-clamp.

  • Extracellular Solution (in mM): 130 NaCl, 10 HEPES, 5 KCl, 1 MgCl2, 1 CaCl2, 12.5 dextrose; pH adjusted to 7.4 with NaOH.

  • Intracellular Solution (in mM): 120 K-gluconate, 20 KCl, 10 HEPES, 5 EGTA, 1.5 MgATP; pH adjusted to 7.3 with KOH.

  • This compound Application: Applied externally via superfusion at various concentrations to determine IC50.

  • Voltage Protocol:

    • Holding potential: -80 mV.

    • Depolarizing step to +40 mV for a duration sufficient to reach steady-state activation.

    • Repolarizing ramp down to -80 mV over 100 ms to elicit the characteristic tail current.

    • Repeat every 5 seconds.

  • Data Analysis: Measure the peak tail current amplitude before and after this compound application to quantify the block. To study effects on gating, use standard voltage protocols to determine the voltage-dependence of activation and inactivation.

Workflow for Investigating Direct Blockade

G Start Start Prepare_Cells Prepare Cells (e.g., hERG-HEK 293) Start->Prepare_Cells Patch_Clamp Establish Whole-Cell Patch-Clamp Configuration Prepare_Cells->Patch_Clamp Record_Control Record Control Currents (Baseline) Patch_Clamp->Record_Control Apply_BAPTA Superfuse with This compound Solution Record_Control->Apply_BAPTA Record_Drug Record Currents in Presence of this compound Apply_BAPTA->Record_Drug Washout Washout with Control Solution Record_Drug->Washout Record_Washout Record Washout Currents Washout->Record_Washout Analyze Analyze Data (Current Amplitude, Gating) Record_Washout->Analyze End End Analyze->End

Workflow for studying direct this compound effects.

Conclusions and Recommendations

The dual action of this compound on voltage-gated potassium channels necessitates careful consideration in experimental design and data interpretation.

  • Dissecting Direct vs. Indirect Effects: To isolate the calcium-chelating effects of this compound, it is advisable to load the cells with the non-permeant form, BAPTA, via the patch pipette. Conversely, to study the direct blocking effects, rapid superfusion of this compound can reveal immediate changes in Kv channel activity before significant intracellular calcium buffering occurs.[4]

  • Control Experiments: When using this compound to investigate calcium-dependent processes, it is crucial to perform control experiments to rule out direct effects on the channels of interest, especially if the Kv channel subtype is known to be sensitive to direct blockade.

  • Alternative Chelators: In some experimental contexts, using a slower calcium chelator like EGTA may be advantageous if the goal is to buffer bulk cytosolic calcium without affecting nanodomain signaling.

By understanding the multifaceted interactions of this compound with voltage-gated potassium channels, researchers can more effectively leverage this powerful tool to unravel the complex interplay of ion channel function and calcium signaling in health and disease.

References

Methodological & Application

Application Notes and Protocols: Loading Cells with BAPTA-AM

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction BAPTA-AM (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid, acetoxymethyl ester) is a high-affinity, cell-permeant chelator of intracellular calcium (Ca²⁺).[1][2] Its lipophilic acetoxymethyl (AM) ester groups allow it to readily cross the plasma membrane of live cells. Once inside the cell, ubiquitous intracellular esterases hydrolyze the AM ester groups, converting the molecule into its active, membrane-impermeant form, BAPTA.[3][4][5] This active form is a highly selective Ca²⁺ buffer that is significantly more selective for Ca²⁺ over magnesium (Mg²⁺) compared to EDTA or EGTA.[3][6] BAPTA is used extensively to clamp intracellular Ca²⁺ concentrations at resting levels, thereby allowing researchers to investigate the roles of calcium signaling in a multitude of cellular processes, including neurotransmission, muscle contraction, apoptosis, and gene expression.[6][7]

Mechanism of Action

This compound passively diffuses across the cell membrane. In the cytosol, esterases cleave the AM groups, trapping the now membrane-impermeant BAPTA molecule inside the cell.[8][9] This active BAPTA molecule has a high affinity for free calcium ions (Kd ≈ 0.11μM), rapidly binding them to buffer the intracellular calcium concentration.[1] This process effectively prevents or attenuates transient increases in cytosolic Ca²⁺, allowing for the study of calcium-dependent pathways.[6]

BAPTA_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Cytosol) BAPTA_AM_ext This compound BAPTA_AM_int This compound BAPTA_AM_ext->BAPTA_AM_int Passive Diffusion BAPTA BAPTA (Active Chelator) BAPTA_AM_int->BAPTA Hydrolysis Esterases Esterases Esterases->BAPTA BAPTA_Ca BAPTA-Ca²⁺ Complex BAPTA->BAPTA_Ca Chelation Ca2_free Free Ca²⁺ Ca2_free->BAPTA_Ca

Caption: Mechanism of this compound cell loading and calcium chelation.

Experimental Protocols

This protocol provides a general guideline for loading cells with this compound. Optimal conditions, including concentrations and incubation times, should be determined empirically for each cell type and experimental setup.[6]

Materials and Reagents
  • This compound (CAS 126150-97-8)

  • High-quality, anhydrous Dimethyl sulfoxide (DMSO)

  • Pluronic™ F-127 (optional, to aid solubilization)

  • Probenecid (optional, to prevent leakage of de-esterified BAPTA)

  • Hanks' Balanced Salt Solution with HEPES (HHBS) or other preferred physiological buffer

  • Cultured cells in appropriate vessels (e.g., 96-well black wall/clear bottom plates, coverslips)

  • Standard cell culture incubator (37°C, 5% CO₂)

Preparation of Stock Solutions

Proper preparation and storage of stock solutions are critical for experimental success. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[2]

Component Preparation Storage Notes
This compound Prepare a 2 to 5 mM stock solution in anhydrous DMSO.[10][11]Store at -20°C, protected from light and moisture. Stable for >6 months.[4]Ensure DMSO is anhydrous as moisture can hydrolyze the AM ester.
Pluronic™ F-127 Prepare a 10% (w/v) stock solution in distilled water.[10]Store at room temperature.May require gentle warming to fully dissolve. Used to improve the aqueous solubility of this compound.[11]
Probenecid Prepare a 25 mM stock solution.[10] See manufacturer's instructions for solvent (e.g., 1N NaOH and buffer).Store according to manufacturer's recommendations.An anion-transport inhibitor used to reduce leakage of the active BAPTA from the cell.[11]
Cell Loading Protocol

The following workflow outlines the standard procedure for loading adherent cells.

BAPTA_Workflow A 1. Prepare Cells Plate cells and grow overnight to desired confluency. B 2. Prepare Working Solution Dilute this compound stock (and optional Pluronic/Probenecid) in HHBS to 1X final concentration. A->B C 3. Load Cells Replace growth medium with the this compound working solution. B->C D 4. Incubate Incubate at 37°C for 30-60 minutes. C->D E 5. Wash Cells Remove loading solution and wash cells 1-2 times with warm HHBS (with Probenecid, if used). D->E F 6. Perform Assay Proceed with the experiment to measure the effects of calcium chelation. E->F

Caption: Standard experimental workflow for this compound cell loading.

Detailed Steps:

  • Cell Preparation: Plate cells in the desired format (e.g., 96-well plate) and culture overnight to allow for adherence and recovery.[11]

  • Prepare Dye Working Solution:

    • On the day of the experiment, thaw the this compound stock solution and other reagents to room temperature.[11]

    • Prepare a working solution in a physiological buffer like HHBS. The final concentration of this compound typically ranges from 2-20 µM, with 4-5 µM being a common starting point for many cell lines.[10][11]

    • If using optional reagents, the recommended final concentrations are 0.02-0.04% for Pluronic™ F-127 and 0.5-1 mM for Probenecid.[10][11]

    • Example for one well of a 96-well plate (100 µL volume): To achieve a final concentration of 5 µM this compound, 0.04% Pluronic F-127, and 1 mM Probenecid, you would prepare a working solution with these concentrations and add 100 µL to the well.

  • Cell Loading:

    • Aspirate the culture medium from the wells.

    • Optional: If compounds in the growth medium (like serum) interfere with loading, wash the cells once with warm HHBS before adding the working solution.[11]

    • Add the prepared this compound working solution to the cells.

  • Incubation:

    • Incubate the cells at 37°C for 30 to 60 minutes.[11]

    • For some cell lines, incubation time may be extended up to 120 minutes to improve loading efficiency.[10] The optimal time must be determined empirically.

  • Wash:

    • Remove the dye working solution.

    • Wash the cells once or twice with warm HHBS to remove any extracellular this compound. If Probenecid was used during loading, it is recommended to include it in the wash buffer as well.[10]

  • Run Assay: The cells are now loaded with BAPTA and ready for the experiment. Add the desired treatment or stimulus and proceed with measurements.[10]

Data Presentation and Optimization

The efficiency of this compound loading is cell-type dependent. Key parameters should be optimized to achieve sufficient intracellular Ca²⁺ buffering with minimal cytotoxicity.[12]

Recommended Loading Parameters (Starting Points)
Parameter Recommended Range Purpose & Considerations
This compound Concentration 2 - 20 µM (start with 4-5 µM)[10][11]Higher concentrations increase intracellular buffering but also raise the risk of cytotoxicity and off-target effects.[13]
Incubation Time 30 - 60 min (can extend to 120 min)[10][11]Longer incubation increases loading but may also increase cell stress. Must be optimized for each cell type.
Incubation Temperature 37°C[11]Lower temperatures will slow the rate of both this compound uptake and enzymatic hydrolysis.
Pluronic™ F-127 0.02 - 0.04%[10]A non-ionic detergent that aids in dispersing the lipophilic this compound in aqueous buffer.[4]
Probenecid 0.5 - 1 mM[11]Blocks organic anion transporters to prevent the active BAPTA from being extruded from the cell.[11]
Potential Off-Target Effects

While BAPTA is a valuable tool, it is important to be aware of its potential non-specific effects. High intracellular concentrations of BAPTA can alter physiological calcium signaling and may also chelate other divalent cations like Mg²⁺.[13][14] Additionally, this compound has been shown to directly inhibit certain voltage-gated potassium channels.[4][15]

Target Reported IC₅₀ Cell Line
hERG Channels1.3 µM[15]HEK 293
hKv1.3 Channels1.45 µM[15]HEK 293
hKv1.5 Channels1.23 µM[15]HEK 293

Recent studies also suggest that some cellular effects of BAPTA may be Ca²⁺-independent, potentially stemming from the direct inhibition of metabolic enzymes like PFKFB3.[8] Control experiments are crucial to validate that the observed effects are indeed due to the chelation of intracellular calcium.

References

Determining the Optimal Working Concentration of Bapta-AM: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAPTA-AM (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid, acetoxymethyl ester) is a widely used cell-permeant chelator of intracellular calcium (Ca²⁺). Its ability to buffer intracellular calcium makes it an invaluable tool for studying the role of calcium signaling in a myriad of cellular processes, from muscle contraction and neurotransmission to apoptosis and gene expression.[1][2][3] The acetoxymethyl (AM) ester group renders the molecule lipophilic, allowing it to readily cross the plasma membrane. Once inside the cell, cytosolic esterases cleave the AM groups, trapping the now active, membrane-impermeant calcium chelator, BAPTA, in the cytoplasm.[2][4] Determining the optimal working concentration of this compound is critical for successful experimentation, as concentrations that are too low will be ineffective, while excessively high concentrations can lead to cytotoxicity or off-target effects.[5][6]

This document provides a comprehensive guide for researchers to determine the optimal working concentration of this compound for their specific cell type and experimental conditions.

Mechanism of Action

The fundamental principle behind this compound's function lies in its conversion to the active calcium chelator, BAPTA, within the cell. This process ensures that the chelator is localized to the intracellular environment where it can effectively buffer Ca²⁺ levels.

BAPTA_AM_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BAPTA_AM This compound BAPTA_AM_inside This compound BAPTA_AM->BAPTA_AM_inside Passive Diffusion mem BAPTA BAPTA (Active Chelator) BAPTA_AM_inside->BAPTA Hydrolysis Esterases Cytosolic Esterases Esterases->BAPTA_AM_inside BAPTA_Ca2 BAPTA-Ca²⁺ Complex BAPTA->BAPTA_Ca2 Chelation Ca2_free Free Ca²⁺ Ca2_free->BAPTA_Ca2

Figure 1: Mechanism of this compound Action.

Factors Influencing Optimal Concentration

The ideal working concentration of this compound is not a single value but rather a range that depends on several factors:

  • Cell Type: Different cell lines and primary cells exhibit varying sensitivities to this compound and have different basal intracellular calcium levels.

  • Cell Density: Higher cell densities may require slightly higher concentrations to achieve the desired effect in all cells.

  • Experimental Endpoint: The specific biological question being addressed will dictate the required degree of calcium chelation.

  • Incubation Time and Temperature: These parameters affect the loading efficiency of this compound.

  • Presence of Pluronic® F-127: This non-ionic detergent is often used to improve the solubility and loading of this compound.[7][8][9]

Recommended Concentration Ranges

A survey of the literature and supplier recommendations indicates a general working concentration range for this compound.

ParameterRecommended RangeNotes
Stock Solution Concentration 1-10 mM in anhydrous DMSOPrepare fresh or store in aliquots at -20°C.
Final Working Concentration 1-100 µMThe optimal concentration must be determined empirically.
Loading Time 30-60 minutesLonger times may be necessary for some cell types.
Loading Temperature 37°CStandard cell culture incubation temperature.
Pluronic® F-127 0.02-0.04% (w/v)Aids in dispersing this compound in aqueous media.

Experimental Protocol: Determining the Optimal this compound Concentration

The following protocol outlines a systematic approach to determine the optimal this compound concentration for your experiments. This involves a titration experiment coupled with assessments of cytotoxicity and chelating efficacy.

Optimization_Workflow cluster_assays Assessments start Start prep_cells Prepare Cells (Plate and Culture) start->prep_cells prepare_reagents Prepare this compound Stock and Working Solutions prep_cells->prepare_reagents titration This compound Titration (e.g., 0, 1, 5, 10, 25, 50, 100 µM) prepare_reagents->titration incubation Incubate Cells (30-60 min, 37°C) titration->incubation wash Wash Cells incubation->wash cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) wash->cytotoxicity efficacy Efficacy Assay (Measure Intracellular Ca²⁺) wash->efficacy analysis Analyze Data and Determine Optimal Concentration cytotoxicity->analysis efficacy->analysis end End analysis->end

Figure 2: Workflow for this compound Concentration Optimization.

Materials
  • This compound (CAS: 126150-97-8)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic® F-127 (optional, but recommended)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Cell culture medium

  • Cells of interest

  • Multi-well plates (96-well or other format)

  • Cytotoxicity assay kit (e.g., MTT, LDH)

  • Calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Fluorescence plate reader or microscope

Procedure

1. Preparation of Stock Solutions

  • This compound Stock (10 mM): Dissolve the appropriate amount of this compound in anhydrous DMSO. For example, to make 1 mL of a 10 mM stock solution of this compound (MW: 764.68 g/mol ), dissolve 7.65 mg in 1 mL of DMSO. Mix thoroughly by vortexing. Store in small aliquots at -20°C, protected from light and moisture.

  • Pluronic® F-127 Stock (10% w/v): Dissolve 1 g of Pluronic® F-127 in 10 mL of deionized water. This may require gentle warming and mixing. Store at room temperature.

2. Cell Seeding

  • Seed your cells in a multi-well plate at a density appropriate for your assay. Allow the cells to adhere and grow overnight under standard culture conditions.

3. Preparation of this compound Working Solutions

  • On the day of the experiment, prepare a series of this compound working solutions in HBSS or your preferred buffer. A typical titration series might include final concentrations of 0 (control), 1, 5, 10, 25, 50, and 100 µM.

  • If using Pluronic® F-127, first mix the this compound stock solution with the Pluronic® F-127 solution before diluting to the final concentration in buffer. The final concentration of Pluronic® F-127 should be around 0.02-0.04%.

4. This compound Loading

  • Remove the culture medium from the cells and wash once with pre-warmed HBSS.

  • Add the this compound working solutions to the respective wells.

  • Incubate the plate at 37°C for 30-60 minutes.

5. Washing

  • Remove the this compound loading solution and wash the cells twice with pre-warmed HBSS to remove any extracellular dye.

6. Assessment of Cytotoxicity

  • To determine the toxic concentration range of this compound for your cells, perform a cytotoxicity assay (e.g., MTT or LDH assay) according to the manufacturer's instructions on a parallel plate prepared as described above.

  • Data Presentation:

This compound (µM)Cell Viability (%)
0100
1
5
10
25
50
100

7. Assessment of Chelating Efficacy

  • To evaluate the effectiveness of calcium chelation, you will measure the intracellular calcium response to a known stimulus in the presence of different this compound concentrations.

  • Load the this compound treated cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the dye manufacturer's protocol.

  • Measure the baseline fluorescence.

  • Apply a stimulus known to increase intracellular calcium in your cell type (e.g., ATP, ionomycin, carbachol).

  • Measure the peak fluorescence response.

  • Data Presentation:

This compound (µM)Baseline FluorescencePeak FluorescenceFold Change% Inhibition
00
1
5
10
25
50
100

8. Data Analysis and Determination of Optimal Concentration

  • From the cytotoxicity data, identify the highest concentration of this compound that does not significantly reduce cell viability.

  • From the efficacy data, determine the lowest concentration of this compound that provides the desired level of inhibition of the calcium signal.

  • The optimal working concentration will be a balance between maximal efficacy and minimal cytotoxicity.

Calcium Signaling Pathways

This compound can be used to investigate a multitude of signaling pathways that are dependent on intracellular calcium. A generalized overview of calcium's role as a second messenger is depicted below.

Calcium_Signaling Stimulus Stimulus (e.g., Hormone, Neurotransmitter) Receptor Receptor Stimulus->Receptor PLC Phospholipase C (PLC) Receptor->PLC IP3 IP₃ PLC->IP3 ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP₃R Ca2_release Ca²⁺ Release ER->Ca2_release BAPTA BAPTA Ca2_release->BAPTA Chelation Downstream Downstream Effectors (e.g., Calmodulin, PKC, Calcineurin) Ca2_release->Downstream Response Cellular Response Downstream->Response

Figure 3: Simplified Calcium Signaling Pathway.

Conclusion

The empirical determination of the optimal this compound concentration is a crucial first step for any experiment investigating the role of intracellular calcium. By following the protocols outlined in these application notes, researchers can confidently select a concentration that effectively chelates intracellular calcium without inducing significant cytotoxicity, thereby ensuring the reliability and accuracy of their experimental results.

References

Application Notes and Protocols: Using Pluronic F-127 with Bapta-AM for Cell Loading

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Loading cells with acetoxymethyl (AM) ester derivatives of ion indicators or chelators is a fundamental technique in cell biology for studying intracellular ion dynamics. BAPTA-AM is a cell-permeant, high-affinity calcium chelator used to buffer or clamp intracellular calcium concentrations, thereby allowing researchers to investigate the role of calcium signaling in various cellular processes.[1][2] However, this compound, like other AM esters, is hydrophobic and has poor solubility in aqueous physiological buffers.[3] Pluronic® F-127, a nonionic surfactant polyol, is widely used to overcome this challenge.[4][5] It acts as a dispersing agent, facilitating the solubilization of hydrophobic molecules in aqueous media and improving their loading into live cells.[6][7][8]

This document provides detailed application notes and protocols for the effective co-use of Pluronic F-127 and this compound for loading a variety of cell types.

Mechanism of Action

The cell loading process relies on a two-step mechanism. First, the amphiphilic nature of Pluronic F-127 allows it to form micelles in aqueous solutions, which encapsulate the hydrophobic this compound molecules, effectively dispersing them in the loading buffer.[9][10] This suspension of this compound can then be added to the cell culture.

Once in proximity to the cells, the lipophilic this compound ester can passively diffuse across the plasma membrane into the cytoplasm. Inside the cell, ubiquitous intracellular esterases cleave the AM ester groups. This hydrolysis traps the now hydrophilic and membrane-impermeant BAPTA within the cell, where it is active and can bind to free Ca²⁺ ions.[1][3][8] The addition of an organic anion-transport inhibitor like probenecid is often recommended to prevent the leakage of the active, de-esterified BAPTA back out of the cell.[11]

Data Presentation

The following tables summarize the typical concentration ranges and incubation parameters for successful cell loading using this compound with Pluronic F-127. Optimal conditions may vary depending on the specific cell type and experimental requirements.[6]

Table 1: Stock and Working Solution Concentrations

ReagentStock SolutionRecommended Final Working Concentration
This compound 1-5 mM in anhydrous DMSO[6][11]1-10 µM[4][6] (4-5 µM is often recommended[11])
Pluronic F-127 10% (w/v) in H₂O or 20% (w/v) in DMSO[4][6][12]0.02% - 0.04% (w/v)[11][12] (Should not exceed 0.1%[4])
Probenecid (Optional) 25 mM in HHBS with 1M NaOH[11]1 - 2.5 mM[11]

Table 2: Experimental Parameters

ParameterRecommended Range/ConditionNotes
Incubation Time 10 - 60 minutes[6][7] (can be extended up to 120 minutes[11])Must be optimized empirically for each cell type.
Incubation Temperature Room Temperature or 37°C[6][7]Loading at room temperature may reduce compartmentalization of the dye into organelles.[6]
Loading Buffer Hanks and Hepes Buffer (HHBS) or other physiological buffer[3][11]Serum-free medium is often preferred during the loading step.

Experimental Protocols

1. Preparation of Stock Solutions

a) 20% (w/v) Pluronic F-127 in DMSO:

  • Weigh 2 g of Pluronic F-127 powder.[4][12]

  • Add to 10 mL of anhydrous dimethylsulfoxide (DMSO).[4][12]

  • Facilitate dissolution by heating the solution to approximately 40-50°C for about 20-30 minutes, vortexing periodically until the solid is completely dissolved.[4][12]

  • Store the stock solution at room temperature. Do not refrigerate or freeze , as this can cause the Pluronic F-127 to solidify.[6][7][13] If solidification occurs, gently warm the vial to 50-65°C and vortex until it returns to a clear liquid form before use.[6][7]

b) 2-5 mM this compound in DMSO:

  • Prepare the this compound stock solution in high-quality, anhydrous DMSO at a concentration between 2 mM and 5 mM.[11]

  • It is recommended to prepare this stock solution fresh on the day of the experiment.[11]

  • Store any remaining stock solution desiccated at -20°C and protected from light.[3]

2. Cell Loading Protocol

This protocol provides a general guideline for loading adherent cells.

  • Prepare Loading Solution:

    • Immediately before use, in a microcentrifuge tube, mix equal volumes of the 2-5 mM this compound stock solution and the 20% Pluronic F-127 stock solution (1:1 ratio).[4][6][13] For example, mix 5 µL of this compound stock with 5 µL of Pluronic F-127 stock.

    • Dilute this mixture into your desired cell loading buffer (e.g., serum-free medium or HHBS) to achieve the final working concentration (e.g., 5 µM this compound and 0.04% Pluronic F-127).[11]

    • Optional: If using probenecid to reduce leakage, add it to the loading buffer at this stage to achieve the desired final concentration (e.g., 1-2.5 mM).[11]

  • Cell Preparation and Loading:

    • Grow adherent cells on coverslips or in culture plates to the desired confluency.

    • Aspirate the cell culture medium from the wells.

    • Gently wash the cells once with the loading buffer.

    • Add the prepared loading solution containing this compound and Pluronic F-127 to the cells.[6][7]

    • Incubate the cells for 20-120 minutes at either room temperature or 37°C.[11] The optimal time and temperature should be determined empirically.

  • Washing and Post-Loading Incubation:

    • Following incubation, aspirate the loading solution.

    • Wash the cells two to three times with fresh, pre-warmed buffer or medium to remove any extracellular this compound.

    • Add fresh culture medium and incubate the cells for an additional 30 minutes to allow for complete de-esterification of the this compound within the cells.

    • The cells are now loaded with BAPTA and ready for the experiment.

Mandatory Visualizations

G prep_stocks Prepare Stock Solutions (this compound in DMSO, Pluronic F-127 in DMSO) mix_reagents Mix this compound and Pluronic F-127 Stocks (1:1) prep_stocks->mix_reagents prep_loading Dilute Mixture into Physiological Buffer (e.g., HHBS) mix_reagents->prep_loading load_cells Incubate Cells with Loading Solution (20-120 min, RT or 37°C) prep_loading->load_cells prep_cells Prepare Cells (Wash with Buffer) prep_cells->load_cells wash_cells Wash Cells to Remove Excess this compound load_cells->wash_cells de_esterify Incubate for De-esterification (30 min) wash_cells->de_esterify ready Cells Ready for Experiment de_esterify->ready

Caption: Experimental workflow for loading cells with this compound using Pluronic F-127.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytoplasm) pluronic Pluronic F-127 Micelle bapta_am This compound (Hydrophobic) pluronic->bapta_am Encapsulates esterases Intracellular Esterases bapta_am->esterases Cleavage of AM group membrane Plasma Membrane bapta_am->membrane Diffuses Across bapta_active BAPTA (Hydrophilic, Active) esterases->bapta_active bapta_bound BAPTA-Ca²⁺ (Chelated) bapta_active->bapta_bound ca_ion Ca²⁺ ca_ion->bapta_bound Binds

Caption: Mechanism of this compound cell loading and intracellular calcium chelation.

G bapta_am This compound (Hydrophobic) result Stable Dispersion of This compound in Buffer for Cell Loading buffer Aqueous Buffer (e.g., HHBS) pluronic Pluronic F-127 (Amphiphilic Surfactant) pluronic->result Facilitates

Caption: Logical relationship showing Pluronic F-127 facilitating this compound dispersion.

References

Application Notes and Protocols for BAPTA-AM in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of BAPTA-AM, a crucial tool for investigating the role of intracellular calcium in cellular signaling pathways. This document outlines the mechanism of action, key applications, detailed experimental protocols, and relevant quantitative data for the effective use of this compound in fluorescence microscopy.

Introduction to this compound

This compound (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid, acetoxymethyl ester) is a cell-permeable chelator with a high selectivity for calcium ions (Ca²⁺). Its primary function is to buffer or "clamp" intracellular calcium concentrations, thereby allowing researchers to probe the downstream effects of calcium signaling in a wide array of biological processes. The acetoxymethyl (AM) ester groups render the molecule lipophilic, facilitating its passive diffusion across the plasma membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM esters, trapping the now membrane-impermeant, active form, BAPTA, in the cytoplasm. BAPTA exhibits high affinity for Ca²⁺, effectively sequestering free calcium ions and preventing their participation in signaling cascades.[1][2][3][4]

Mechanism of Action

The utility of this compound lies in its two-step activation process. Initially, the non-polar AM esters allow the molecule to freely cross the cell membrane. Inside the cell, cytoplasmic esterases hydrolyze these ester groups, converting this compound into its active, polar form, BAPTA. This charged form is unable to exit the cell, leading to its accumulation in the intracellular environment. The active BAPTA then binds to free Ca²⁺ ions with high affinity, effectively reducing the cytosolic calcium concentration and buffering any transient increases.[1][3]

Applications in Research and Drug Development

This compound is a versatile tool employed in numerous research areas to elucidate the role of intracellular calcium signaling. Key applications include:

  • Studying Calcium-Dependent Signaling Pathways: By chelating intracellular calcium, this compound allows for the investigation of signaling pathways that are dependent on calcium as a second messenger. This includes pathways involved in apoptosis, cell cycle progression, and immune responses.[1][5]

  • Investigating Neurotransmitter Release: In neuroscience, this compound is used to demonstrate the calcium-dependency of neurotransmitter release from presynaptic terminals.[6]

  • Elucidating Muscle Contraction Mechanisms: The role of calcium in excitation-contraction coupling in muscle cells can be explored using this compound to buffer intracellular calcium transients.

  • Drug Discovery: In drug development, this compound can be used to screen for compounds that modulate calcium signaling or to determine if the mechanism of action of a drug involves changes in intracellular calcium.

  • Investigating STING Signaling: Recent studies have utilized this compound to explore the role of calcium in the activation of the STING (Stimulator of Interferon Genes) pathway, which is crucial for innate immunity.[7]

Quantitative Data for this compound

ParameterValueNotes
Dissociation Constant (Kd) for Ca²⁺ ~110 nM - 800 nMThe apparent Kd can be influenced by the intracellular environment.[1][8][9]
Typical Working Concentration 10 - 100 µMThe optimal concentration should be determined empirically for each cell type and experimental setup.[9][10]
Excitation/Emission Wavelengths Not applicableBAPTA is a non-fluorescent chelator. Changes in calcium are typically measured using a co-loaded fluorescent calcium indicator. However, BAPTA's absorbance maximum shifts upon calcium binding (free: 254 nm, complexed: 274 nm).[9][10]

Visualizing Key Processes

Diagram 1: this compound Loading and Activation

Caption: Mechanism of this compound cell loading and intracellular activation.

Diagram 2: Experimental Workflow for this compound Use

BAPTA_Workflow start Start prepare_cells Prepare Cells in Culture start->prepare_cells prepare_bapta Prepare this compound Working Solution prepare_cells->prepare_bapta load_cells Load Cells with this compound prepare_bapta->load_cells wash_cells Wash to Remove Excess this compound load_cells->wash_cells incubate Incubate for De-esterification wash_cells->incubate experiment Perform Experiment (e.g., Stimulate Cells) incubate->experiment image_cells Image Cells with Fluorescence Microscope experiment->image_cells analyze Analyze Data image_cells->analyze end End analyze->end

Caption: General experimental workflow for using this compound.

Diagram 3: Investigating a Calcium-Dependent Signaling Pathway

Signaling_Pathway Stimulus External Stimulus Receptor Cell Surface Receptor Stimulus->Receptor PLC Phospholipase C (PLC) Receptor->PLC IP3 IP₃ PLC->IP3 ER Endoplasmic Reticulum (ER) IP3->ER binds to IP₃R Ca_release Ca²⁺ Release ER->Ca_release BAPTA BAPTA Ca_release->BAPTA Chelated by BAPTA Ca_Signal Ca²⁺-Dependent Signaling Cascade Ca_release->Ca_Signal BAPTA->Ca_Signal Response Cellular Response Ca_Signal->Response

Caption: Role of BAPTA in a generic calcium signaling pathway.

Experimental Protocols

Materials and Reagents
  • This compound (CAS: 126150-97-8)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic® F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Cell culture medium

  • Cultured cells of interest

Stock Solution Preparation
  • This compound Stock Solution (2-5 mM): Dissolve this compound in high-quality anhydrous DMSO to a final concentration of 2-5 mM. For example, to make a 2 mM stock solution, dissolve 1 mg of this compound in 653.87 µL of DMSO.[11] Store the stock solution in small aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

  • Pluronic® F-127 Stock Solution (10% w/v): Dissolve 1 g of Pluronic® F-127 in 10 mL of distilled water.[11] This solution can be stored at room temperature.

Cell Loading Protocol

This protocol provides a general guideline. Optimal conditions, including this compound concentration and incubation time, should be determined empirically for each cell type and experimental design.

  • Cell Preparation: Plate cells on a suitable imaging dish or plate (e.g., glass-bottom dishes) and allow them to adhere overnight in a cell culture incubator.

  • Prepare Loading Buffer: On the day of the experiment, prepare the loading buffer. For a final this compound concentration of 10 µM, dilute the 2 mM this compound stock solution 1:200 in your physiological buffer (e.g., HBSS). To aid in the dispersion of the lipophilic this compound, it is recommended to add Pluronic® F-127 to the loading buffer at a final concentration of 0.02-0.04%.[9][11] To do this, you can first mix the required volume of this compound stock with an equal volume of 10% Pluronic® F-127 before diluting in the final volume of buffer.

  • Cell Loading: Remove the culture medium from the cells and wash once with the physiological buffer. Add the prepared loading buffer to the cells.

  • Incubation: Incubate the cells at 37°C for 30-60 minutes.[12] The optimal incubation time can vary between cell types and should be determined experimentally.

  • Wash: After incubation, remove the loading buffer and wash the cells 2-3 times with the physiological buffer to remove any extracellular this compound.

  • De-esterification: Add fresh physiological buffer to the cells and incubate for an additional 30 minutes at 37°C to allow for the complete hydrolysis of the AM esters by intracellular esterases.

  • Imaging: The cells are now loaded with BAPTA and are ready for fluorescence microscopy experiments. If you are monitoring calcium changes, you will need to have co-loaded the cells with a fluorescent calcium indicator (e.g., Fluo-4 AM, Fura-2 AM).

Important Considerations
  • Toxicity: High concentrations of this compound or prolonged incubation times can be toxic to cells.[13] It is crucial to perform control experiments to assess cell viability.

  • Incomplete Hydrolysis: Incomplete de-esterification can lead to compartmentalization of the dye in organelles. The 30-minute post-loading incubation helps to minimize this.

  • Leakage: The active BAPTA form is generally well-retained within the cells. However, some cell types may actively extrude the dye. The use of probenecid (an anion-exchange pump inhibitor) in the loading and final incubation buffer can help to reduce leakage.[11]

  • Calcium Buffering Capacity: Be aware that loading cells with BAPTA will increase their intracellular calcium buffering capacity, which can affect the kinetics of calcium transients.[8][10]

  • Off-target Effects: While highly selective for calcium, BAPTA has been reported to have some off-target effects, such as inhibiting certain potassium channels.[1][10] Researchers should be mindful of these potential confounding factors.

References

Application Notes and Protocols for Studying Apoptosis and Necrosis using Bapta-AM

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Bapta-AM, a cell-permeant calcium chelator, for the investigation of apoptotic and necrotic cell death pathways. This document outlines the mechanism of action of this compound, detailed experimental protocols, and quantitative data analysis.

Introduction to this compound

This compound (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid tetra (acetoxymethyl) ester) is a high-affinity, membrane-permeable chelator of intracellular calcium ions (Ca²⁺). Its acetoxymethyl ester groups render the molecule lipophilic, allowing it to readily cross the plasma membrane of living cells. Once inside the cell, cytosolic esterases cleave the AM groups, trapping the now membrane-impermeant BAPTA in the cytoplasm where it can effectively buffer intracellular calcium concentrations.

Disruption of intracellular calcium homeostasis is a critical event in both programmed cell death (apoptosis) and unregulated cell death (necrosis). Therefore, this compound serves as a powerful tool to investigate the role of calcium signaling in these fundamental cellular processes. By chelating intracellular free calcium, this compound can be used to either inhibit calcium-dependent apoptotic pathways or, in some contexts, induce necrotic cell death.

Mechanism of Action

This compound's primary mechanism is the chelation of intracellular free Ca²⁺. This action can influence apoptosis and necrosis in several ways:

  • Inhibition of Apoptosis: Many key apoptotic enzymes, such as certain caspases and endonucleases, are calcium-dependent. By reducing the availability of intracellular calcium, this compound can inhibit the activation of these enzymes and thereby block the apoptotic cascade.

  • Induction of Necrosis: In some cell types, severe disruption of calcium homeostasis by high concentrations of this compound can lead to mitochondrial dysfunction, ATP depletion, and ultimately, necrotic cell death.[1][2] This is often characterized by cell swelling and rupture of the plasma membrane.[1][2]

  • Modulation of Signaling Pathways: Calcium is a ubiquitous second messenger involved in numerous signaling pathways that regulate cell fate. This compound can be used to dissect the involvement of calcium-dependent signaling cascades, such as those involving calcineurin, calmodulin kinases, and various transcription factors, in the regulation of apoptosis and necrosis.

Data Presentation

The following tables summarize quantitative data from various studies on the effects of this compound on apoptosis and necrosis in different cell lines and conditions.

Table 1: this compound in Apoptosis Studies

Cell Line/TypeInducing AgentThis compound ConcentrationIncubation TimeObserved Effect on ApoptosisReference
MOLT-4 (Human leukemia)X-irradiation (15 Gy)5 µM5 hoursAttenuation of DNA fragmentation[3][4]
Differentiated NeuronsPhysical damage10 µM, 20 µM, 40 µM30 minutesDose-dependent decrease in TUNEL-positive cells[5]
Human leukemia cell lines (HL-60 and U937)Spontaneous10 µMNot specifiedInduction of classic apoptotic morphology[6]
Hematological cell lines (OCI-LY-1, SU-DHL-4, H929, OCI-AML-2, OCI-AML-3, WEHI-231)Spontaneous10 µMVariousInduction of apoptosis (Annexin V positive)[1][7]
Pancreatic acinar cells (AR42J)High glucose/sodium oleate250 nM (in liposomes)24 hoursMitigation of apoptosis[8][9]

Table 2: this compound in Necrosis Studies

Cell Line/TypeInducing AgentThis compound ConcentrationIncubation TimeObserved Effect on NecrosisReference
Mouse cortical culturesSpontaneous3-10 µM24-48 hoursInduction of delayed and necrotic neuronal death[1][2]
Human leukemia cell lines (HL-60 and U937)Spontaneous50 µMNot specifiedInduction of atypical features (cell swelling, chromatin clumping)[6]
Pancreatic acinar cells (AR42J)High glucose/sodium oleate250 nM (in liposomes)24 hoursMitigation of necrosis[8][9]

Experimental Protocols

Protocol 1: Inhibition of Apoptosis using this compound

This protocol provides a general framework for investigating the inhibitory effect of this compound on induced apoptosis.

Materials:

  • This compound (dissolved in DMSO to create a stock solution)

  • Cell culture medium

  • Apoptosis-inducing agent (e.g., staurosporine, etoposide, TNF-α)

  • Phosphate-buffered saline (PBS)

  • Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide, Caspase-3 activity assay)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

  • This compound Pre-incubation: The following day, remove the culture medium and add fresh medium containing the desired concentration of this compound (typically in the range of 1-20 µM). Incubate for 30-60 minutes at 37°C to allow for cellular uptake and hydrolysis.

  • Induction of Apoptosis: Add the apoptosis-inducing agent to the wells containing this compound and to control wells (without this compound).

  • Incubation: Incubate the cells for a period sufficient to induce apoptosis (this will vary depending on the cell type and inducing agent).

  • Apoptosis Assessment: Harvest the cells and stain them according to the manufacturer's protocol for the chosen apoptosis detection kit.

  • Data Analysis: Analyze the cells using a flow cytometer or fluorescence microscope to quantify the percentage of apoptotic cells in the presence and absence of this compound.

Protocol 2: Induction of Necrosis using this compound

This protocol outlines a general method for studying this compound-induced necrosis.

Materials:

  • This compound (dissolved in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Necrosis detection assay (e.g., Propidium Iodide staining, LDH release assay)

  • Flow cytometer, fluorescence microscope, or plate reader

Procedure:

  • Cell Seeding: Plate cells in a multi-well plate and allow them to attach.

  • This compound Treatment: Treat the cells with a range of this compound concentrations (typically 10-50 µM or higher, as determined by dose-response experiments).

  • Incubation: Incubate the cells for an extended period (e.g., 24-48 hours), as this compound-induced necrosis can be a delayed process.[1][2]

  • Necrosis Assessment:

    • Propidium Iodide (PI) Staining: Add PI directly to the culture medium and incubate for 5-15 minutes. Analyze the percentage of PI-positive (necrotic) cells by flow cytometry or fluorescence microscopy.

    • LDH Release Assay: Collect the cell culture supernatant and measure the activity of lactate dehydrogenase (LDH), an enzyme released from cells with compromised membrane integrity, using a commercially available kit.

  • Data Analysis: Quantify the level of necrosis at different this compound concentrations.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the application of this compound in studying cell death.

Bapta_AM_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Bapta-AM_ext This compound Bapta-AM_int This compound Bapta-AM_ext->Bapta-AM_int Passive Diffusion Bapta BAPTA (Active form) Bapta-AM_int->Bapta Cleavage Esterases Esterases Esterases->Bapta-AM_int Bapta-Ca2+ BAPTA-Ca²⁺ (Chelated) Bapta->Bapta-Ca2+ Chelation Ca2+ Ca²⁺ Ca2+->Bapta-Ca2+

Caption: Mechanism of this compound action.

Apoptosis_Inhibition_Workflow Start Seed Cells Preincubation Pre-incubate with this compound Start->Preincubation Induction Induce Apoptosis (e.g., Staurosporine) Preincubation->Induction Incubate Incubate for Apoptosis Induction->Incubate Stain Stain for Apoptosis (e.g., Annexin V/PI) Incubate->Stain Analysis Analyze by Flow Cytometry or Microscopy Stain->Analysis End Quantify Apoptosis Inhibition Analysis->End

Caption: Workflow for apoptosis inhibition assay.

Necrosis_Induction_Workflow Start Seed Cells Treatment Treat with this compound Start->Treatment Incubate Incubate for 24-48 hours Treatment->Incubate Stain Stain for Necrosis (e.g., Propidium Iodide) Incubate->Stain Analysis Analyze by Flow Cytometry or Microscopy Stain->Analysis End Quantify Necrosis Analysis->End

Caption: Workflow for necrosis induction assay.

Apoptosis_Signaling_Pathway Apoptotic_Stimulus Apoptotic Stimulus Ca_Influx ↑ Intracellular Ca²⁺ Apoptotic_Stimulus->Ca_Influx Ca_Dependent_Enzymes Ca²⁺-Dependent Enzymes (e.g., Calpains, Caspases) Ca_Influx->Ca_Dependent_Enzymes Bapta_AM This compound Bapta_AM->Ca_Influx Inhibits Caspase_Cascade Caspase Cascade Activation Ca_Dependent_Enzymes->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: this compound intervention in apoptosis.

Necrosis_Signaling_Pathway High_Bapta_AM High Concentration of this compound Severe_Ca_Disruption Severe Ca²⁺ Homeostasis Disruption High_Bapta_AM->Severe_Ca_Disruption Mitochondrial_Dysfunction Mitochondrial Dysfunction Severe_Ca_Disruption->Mitochondrial_Dysfunction ATP_Depletion ATP Depletion Mitochondrial_Dysfunction->ATP_Depletion Membrane_Rupture Plasma Membrane Rupture ATP_Depletion->Membrane_Rupture Necrosis Necrosis Membrane_Rupture->Necrosis

Caption: this compound induction of necrosis.

References

Application of Bapta-AM in studying osteoclast differentiation.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osteoclasts, the primary bone-resorbing cells, play a crucial role in bone remodeling and various pathological conditions, including osteoporosis and rheumatoid arthritis. The differentiation of osteoclasts from their monocytic precursors is a complex process tightly regulated by various signaling pathways. Intracellular calcium (Ca2+) signaling is a key second messenger in this process, known as osteoclastogenesis. BAPTA-AM (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid, acetoxymethyl ester) is a valuable tool for studying the role of intracellular calcium in osteoclast differentiation. As a cell-permeant calcium chelator, this compound effectively sequesters free intracellular calcium, thereby inhibiting calcium-dependent signaling pathways. These application notes provide detailed protocols and data for utilizing this compound to investigate its effects on osteoclast differentiation.

Mechanism of Action

This compound is a non-fluorescent, high-affinity Ca2+ chelator that can readily cross the cell membrane. Once inside the cell, cytosolic esterases cleave the acetoxymethyl esters, trapping the active, membrane-impermeant form, BAPTA. This active form binds to free intracellular Ca2+, preventing its participation in downstream signaling events. In the context of osteoclast differentiation, which is primarily induced by Receptor Activator of Nuclear Factor-κB Ligand (RANKL), this compound has been shown to inhibit this process by suppressing the necessary intracellular calcium transients. This chelation of intracellular calcium subsequently inhibits the activation of several key downstream signaling molecules, ultimately leading to a reduction in the formation of mature, multinucleated osteoclasts.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the use of this compound in osteoclast differentiation studies.

Table 1: Recommended Working Concentrations of this compound

ParameterValueReference
Working Concentration Range 2 - 40 µM[1][2]
Optimal Concentration for Inhibition 5 - 20 µM[3][4]
Incubation Time 24 - 168 hours (up to 7 days)[4]

Table 2: Effects of this compound on Osteoclast Differentiation Markers

MarkerEffect of this compoundMethod of DetectionReference
TRAP-positive multinucleated cells Dose-dependent decreaseTRAP Staining[4]
Phosphorylated ERK1/2 Dose-dependent decreaseWestern Blot[4]
Phosphorylated Akt Dose-dependent decreaseWestern Blot[4]
Phosphorylated p38 MAPK Dose-dependent decreaseWestern Blot[4]
Phosphorylated JNK No significant changeWestern Blot[4]
NFATc1 Nuclear Translocation InhibitionImmunofluorescence
Cathepsin K gene expression DecreaseqRT-PCR[5][6]
TRAP gene expression DecreaseqRT-PCR[5][6]

Experimental Protocols

Here are detailed protocols for key experiments involving the use of this compound to study osteoclast differentiation.

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution Preparation (2-5 mM):

    • Dissolve 1 mg of this compound (MW: 764.68 g/mol ) in 654 µL of high-quality, anhydrous Dimethyl Sulfoxide (DMSO) to achieve a 2 mM stock solution.[7]

    • For a 5 mM stock solution, dissolve 1 mg of this compound in 261.5 µL of anhydrous DMSO.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[3]

  • Working Solution Preparation (e.g., 10 µM):

    • On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium to the desired final concentration.

    • For a final concentration of 10 µM from a 2 mM stock solution, perform a 1:200 dilution (e.g., add 5 µL of 2 mM this compound stock to 995 µL of culture medium).

    • It is recommended to prepare the working solution fresh for each experiment.

Protocol 2: Inhibition of Osteoclast Differentiation with this compound

This protocol assumes the use of bone marrow-derived macrophages (BMMs) as osteoclast precursors.

  • Cell Seeding:

    • Isolate BMMs from the long bones of mice and culture them in α-MEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 30 ng/mL of M-CSF.

    • After 2-3 days, detach the adherent BMMs and seed them into 96-well plates at a density of 1 x 10^4 cells/well.

  • Induction of Osteoclast Differentiation and this compound Treatment:

    • Allow the cells to adhere overnight.

    • The next day, replace the medium with differentiation medium containing 30 ng/mL M-CSF and 50 ng/mL RANKL.

    • Add this compound to the differentiation medium at various final concentrations (e.g., 0, 2, 5, 10, 20 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

    • Culture the cells for 5-7 days, replacing the medium with fresh differentiation medium and this compound every 2-3 days.

Protocol 3: Tartrate-Resistant Acid Phosphatase (TRAP) Staining

TRAP is a hallmark enzyme of osteoclasts.

  • Cell Fixation:

    • After the 5-7 day culture period, aspirate the culture medium.

    • Wash the cells once with Phosphate-Buffered Saline (PBS).

    • Fix the cells with 10% formalin in PBS for 10 minutes at room temperature.

    • Wash the cells three times with deionized water.

  • Staining:

    • Prepare the TRAP staining solution according to the manufacturer's instructions (e.g., using a leukocyte acid phosphatase kit). A typical solution contains naphthol AS-MX phosphate as a substrate and Fast Red Violet LB salt in a tartrate-containing buffer (pH 5.2).

    • Incubate the cells with the TRAP staining solution at 37°C for 30-60 minutes, protected from light.

    • Wash the cells with deionized water.

  • Quantification:

    • Observe the cells under a light microscope. TRAP-positive cells will appear red/purple.

    • Count the number of TRAP-positive multinucleated cells (≥3 nuclei) in each well.

Protocol 4: Western Blot Analysis of Phosphorylated Signaling Proteins

This protocol details the detection of phosphorylated ERK, Akt, and p38.

  • Cell Lysis and Protein Quantification:

    • Seed BMMs in 6-well plates and induce differentiation with M-CSF and RANKL in the presence or absence of this compound for a shorter duration (e.g., 30 minutes to 24 hours) to observe signaling events.

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE (10% or 12% gel).

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-ERK1/2, phospho-Akt, phospho-p38, total ERK1/2, total Akt, and total p38 (typically at a 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution in 5% milk/TBST) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Capture the image using a chemiluminescence imaging system.

    • Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels.

Visualizations

Signaling Pathway Diagram

RANKL_Signaling_and_BAPTA_AM_Inhibition cluster_mapk MAPK Signaling cluster_pi3k PI3K/Akt Signaling RANKL RANKL RANK RANK RANKL->RANK binds PLCg PLCγ RANK->PLCg TRAF6 TRAF6 RANK->TRAF6 recruits BAPTA_AM This compound Ca_ion Ca²⁺ BAPTA_AM->Ca_ion chelates Calcineurin Calcineurin Ca_ion->Calcineurin activates IP3 IP3 PLCg->IP3 ER Endoplasmic Reticulum IP3->ER acts on ER->Ca_ion releases NFATc1_P NFATc1-P (cytosol) Calcineurin->NFATc1_P dephosphorylates NFATc1 NFATc1 (nucleus) NFATc1_P->NFATc1 translocates to Gene_Expression Osteoclast-specific Gene Expression (TRAP, Cathepsin K) NFATc1->Gene_Expression induces MAPK_pathway MAPK Pathway TRAF6->MAPK_pathway PI3K_pathway PI3K/Akt Pathway TRAF6->PI3K_pathway pERK p-ERK MAPK_pathway->pERK pJNK p-JNK MAPK_pathway->pJNK pp38 p-p38 MAPK_pathway->pp38 pERK->Gene_Expression pp38->Gene_Expression pAkt p-Akt PI3K_pathway->pAkt Differentiation Osteoclast Differentiation pAkt->Differentiation promotes survival Gene_Expression->Differentiation

Caption: this compound inhibits RANKL-induced osteoclast differentiation by chelating intracellular Ca²⁺.

Experimental Workflow Diagram

Experimental_Workflow start Start isolate_cells Isolate Bone Marrow Macrophages (BMMs) start->isolate_cells culture_cells Culture BMMs with M-CSF isolate_cells->culture_cells seed_cells Seed BMMs into plates culture_cells->seed_cells treatment Induce Differentiation with RANKL & M-CSF +/- this compound seed_cells->treatment incubation Incubate for 5-7 days (long-term) or 30 min - 24h (short-term) treatment->incubation trap_staining TRAP Staining incubation->trap_staining long-term western_blot Western Blotting incubation->western_blot short-term q_pcr qRT-PCR incubation->q_pcr long-term trap_result Quantify TRAP+ multinucleated cells trap_staining->trap_result wb_result Analyze p-ERK, p-Akt, p-p38 levels western_blot->wb_result qpcr_result Analyze TRAP & Cathepsin K mRNA q_pcr->qpcr_result end End trap_result->end wb_result->end qpcr_result->end

Caption: Workflow for studying this compound's effect on osteoclast differentiation.

References

Application Notes and Protocols for In Vivo Use of BAPTA-AM in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

BAPTA-AM (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid tetrakis (acetoxymethyl ester)) is a widely utilized cell-permeant chelator for intracellular calcium (Ca²+).[1] Its lipophilic AM ester group allows it to readily cross the plasma membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now membrane-impermeant, high-affinity Ca²+ chelator BAPTA in the cytoplasm.[2][3] This mechanism allows for the effective buffering of intracellular Ca²+ transients and the reduction of cytosolic Ca²+ overload, making this compound an invaluable tool for investigating the role of calcium signaling in a variety of physiological and pathological processes in vivo.

These notes provide detailed applications and protocols for using this compound in animal models, focusing on neuroprotection, behavioral studies, and organ-specific inflammatory conditions.

Application Note 1: Neuroprotection in Spinal Cord Injury (SCI)

Principle and Application

Traumatic spinal cord injury (SCI) leads to a massive influx of extracellular calcium into neurons, triggering a cascade of detrimental events including excitotoxicity, generation of reactive oxygen species (ROS), and apoptosis.[4] The local and immediate application of BAPTA following injury can chelate this excess intracellular calcium, thereby mitigating these downstream damaging pathways, preserving neuronal function, and promoting locomotor recovery.[4]

Signaling Pathway: Calcium-Mediated Neuronal Damage in SCI

SCI Spinal Cord Injury Ca_Influx Excessive Intracellular Ca²+ Influx SCI->Ca_Influx Apoptosis Neuronal Apoptosis Ca_Influx->Apoptosis Activates ROS ROS Generation (Oxidative Stress) Ca_Influx->ROS Promotes BAPTA This compound Application (Intracellular Chelation) BAPTA->Ca_Influx Inhibits Neuroprotection Neuroprotection & Reduced Cell Death BAPTA->Neuroprotection Damage Neuronal Damage & Functional Deficit Apoptosis->Damage ROS->Damage Recovery Improved Motor Recovery Neuroprotection->Recovery

Caption: this compound intervention in the SCI pathogenic cascade.

Quantitative Data Summary: this compound in a Mouse SCI Model

ParameterVehicle Control GroupThis compound GroupOutcomeCitation
mBBB Score (Day 28) ~1.5~4.0Significant improvement in locomotor recovery[4]
Body Weight (Day 28) LowerSignificantly higher than vehicle controlImproved overall health and recovery[4]
Neuronal Apoptosis HighReducedInhibition of apoptotic cell death[4]
ROS Generation HighStifledAttenuation of oxidative stress[4]

Experimental Protocol: Local Application of this compound in a Mouse Spinal Cord Transection Model

This protocol is based on methodologies described in studies of severe spinal cord injury.[4]

  • Animal Model: Adult mice. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Materials:

    • This compound

    • Vehicle: Dulbecco's Phosphate-Buffered Saline (DPBS)

    • Surgical instruments for laminectomy and spinal cord transection

    • Anesthetic (e.g., isoflurane)

    • Suturing materials

  • Procedure:

    • Anesthetize the mouse according to approved protocols.

    • Perform a dorsal laminectomy at the appropriate thoracic level (e.g., T9-T10) to expose the spinal cord.

    • Using fine surgical scissors, perform a complete transection of the spinal cord.

    • Treatment Application: Immediately following transection, gently apply BAPTA (prepared at a concentration determined by pilot studies, e.g., 10-40 µM) in DPBS dropwise onto the transection site using a pipette.[4] The vehicle control group receives only DPBS.

    • Suture the muscle, fascia, and skin layers to close the incision.

  • Post-Operative Care:

    • Provide immediate post-operative analgesia as per IACUC guidelines.

    • House animals in a clean, warm environment.

    • Provide crushed food and water on the cage floor for the first 14 days to ensure easy access.[4]

    • Manually express the bladders three times a day until bladder function returns.[4]

  • Outcome Assessment:

    • Monitor body weight regularly.

    • Assess locomotor recovery using a standardized scale such as the Basso Mouse Scale (BMS) or mBBB score at regular intervals (e.g., daily for the first week, then weekly).[4]

    • At the study endpoint, perfuse the animals and collect spinal cord tissue for histological analysis (e.g., TUNEL staining for apoptosis).

Application Note 2: Modulation of Ethanol-Induced Behaviors

Principle and Application

Intracellular Ca²+ signaling plays a crucial role in the psychomotor and rewarding effects of ethanol.[5][6] Systemic administration of this compound allows researchers to investigate how buffering inward Ca²+ currents affects ethanol-induced locomotor stimulation, sedation (hypnosis), and consumption. This approach helps to elucidate the calcium-dependent mechanisms underlying alcohol's behavioral effects.[5]

Experimental Workflow: this compound in Ethanol Behavioral Studies

Start Select & Acclimatize Mice (e.g., C57BL/6J, Swiss) Prep Prepare this compound Solution (e.g., in DMSO/Saline) Start->Prep Admin_BAPTA Administer this compound or Vehicle (Intraperitoneal Injection) Prep->Admin_BAPTA Wait Waiting Period (30 min) Admin_BAPTA->Wait Admin_EtOH Administer Ethanol Challenge (e.g., 0-4 g/kg, i.p.) Wait->Admin_EtOH Assay Behavioral Assay Admin_EtOH->Assay Assay_Loco Locomotor Activity (Open Field) Assay->Assay_Loco Assay_Hypno Sedation/Hypnosis (Loss of Righting Reflex) Assay->Assay_Hypno Assay_Drink Ethanol Consumption (Drinking-in-the-Dark) Assay->Assay_Drink End Data Collection & Analysis Assay->End

Caption: Workflow for assessing this compound's effect on ethanol-induced behaviors.

Quantitative Data Summary: this compound Effects on Ethanol Responses in Mice

Behavioral TestAnimal ModelThis compound Dose Range (i.p.)OutcomeCitation
Locomotor Stimulation Swiss (RjOrl) Mice0-10 mg/kgPrevented ethanol-induced hyperlocomotion without altering basal activity[5][7]
Hypnotic Effects Swiss (RjOrl) Mice0-10 mg/kgReversed ethanol-induced sedation[5]
Ethanol Consumption C57BL/6J Mice0-5 mg/kgDose-dependently reduced consumption of 20% ethanol[5][7]

Experimental Protocol: Intraperitoneal (i.p.) Administration for Behavioral Studies

This protocol is adapted from studies investigating ethanol's effects in mice.[5][6][7]

  • Animal Model: Swiss (RjOrl) or C57BL/6J mice.

  • Materials:

    • This compound

    • Vehicle (e.g., DMSO and saline)

    • Ethanol (e.g., 20% v/v in tap water)

    • Behavioral testing apparatus (e.g., open field arena)

  • This compound Solution Preparation:

    • Dissolve this compound in a minimal amount of DMSO.

    • Further dilute with sterile saline to the final desired concentration (e.g., 0.5, 1, 2.5, 5 mg/kg). Ensure the final DMSO concentration is low and consistent across all groups, including the vehicle control.

  • Procedure:

    • Habituate mice to the experimental room and handling for several days before testing.

    • On the test day, weigh each mouse to calculate the precise injection volume.

    • Administer the prepared this compound solution or vehicle via intraperitoneal (i.p.) injection.

    • Return the mouse to its home cage for a 30-minute pretreatment period.[5]

    • Administer ethanol (e.g., 2 g/kg, i.p.) or saline.

  • Behavioral Assessment:

    • For Locomotor Activity: Immediately after ethanol administration, place the mouse in an open-field chamber and record activity (e.g., distance traveled) for a set period (e.g., 20 minutes).[6]

    • For Sedation/Hypnosis: Measure the duration of the loss of righting reflex (time until the mouse can right itself three times within 30 seconds after being placed on its back).

    • For Consumption: Utilize a "drinking-in-the-dark" paradigm where, following this compound pretreatment, mice are given access to a single bottle of 20% ethanol for a 2-hour period.[5] Measure the volume consumed.

Application Note 3: Treatment of Acute Pancreatitis (AP)

Principle and Application

Calcium overload in pancreatic acinar cells is a critical initiating event in acute pancreatitis, leading to oxidative stress, inflammation, and cell death.[2] A novel therapeutic approach involves using liposome nanoparticles to deliver this compound systemically. This formulation, termed BLN (this compound-loaded Liposome Nanoparticles), protects this compound from premature hydrolysis in the bloodstream and facilitates its delivery to the pancreas, where it can effectively reduce Ca²+ overload and ameliorate the disease.[2]

Signaling Pathway: Pathogenesis of Acute Pancreatitis and BLN Intervention

Insult Pancreatic Insult (e.g., Taurocholate) Ca_Overload Acinar Cell Ca²+ Overload Insult->Ca_Overload Ox_Stress Oxidative Stress (ROS Production) Ca_Overload->Ox_Stress Inflammation Inflammatory Cascade (TNF-α, IL-6) Ca_Overload->Inflammation Zymogen Premature Zymogen Activation Ca_Overload->Zymogen BLN Systemic BLN (this compound Liposome) BLN->Ca_Overload Reduces Outcome Improved Pancreatic Function & Survival BLN->Outcome Death Apoptosis & Necrosis (Pancreatic Damage) Ox_Stress->Death Inflammation->Death Zymogen->Death

References

Troubleshooting & Optimization

Common issues with Bapta-AM cell loading and how to solve them.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BAPTA-AM cell loading. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid, acetoxymethyl ester) is a high-affinity, membrane-permeant chelator of intracellular calcium (Ca²⁺). Its acetoxymethyl (AM) ester groups render the molecule lipophilic, allowing it to cross the cell membrane. Once inside the cell, cytosolic esterases cleave the AM groups, trapping the now membrane-impermeant BAPTA in the cytoplasm.[1][2] The active BAPTA then rapidly binds to free Ca²⁺ ions, effectively buffering intracellular calcium levels.[3]

Q2: What is the purpose of using Pluronic® F-127 and Probenecid during loading?

  • Pluronic® F-127: This non-ionic surfactant helps to disperse the water-insoluble this compound in aqueous media, preventing its aggregation and improving loading efficiency.[4][5]

  • Probenecid: This agent inhibits organic anion transporters in the cell membrane, which can otherwise extrude the active, de-esterified BAPTA from the cell. Adding probenecid helps to ensure better retention of the chelator inside the cells.

Q3: Can this compound be toxic to cells?

Yes, this compound can exhibit cytotoxicity, particularly at higher concentrations or with prolonged incubation times.[6] Toxicity can manifest as delayed necrosis, apoptosis, or alterations in cellular metabolism.[6][7] For instance, exposure of cortical cultures to 3-10 µM this compound for 24-48 hours has been shown to cause neuronal death.[6] It has also been reported to induce endoplasmic reticulum (ER) stress.[8] Therefore, it is crucial to determine the optimal (lowest effective) concentration and incubation time for your specific cell type.

Q4: Is the effect of this compound reversible?

The chelating effect of BAPTA is generally considered irreversible because once the AM groups are cleaved, the BAPTA molecule is trapped inside the cell and cannot be readily removed.[9] The intracellular calcium concentration will remain low as long as sufficient active BAPTA is present to buffer it.

Troubleshooting Guide

This guide addresses common issues encountered during this compound cell loading experiments.

Issue Potential Cause(s) Troubleshooting Steps
Low/No Staining or Ineffective Calcium Chelation 1. Inadequate Loading: The concentration of this compound may be too low, or the incubation time too short.[10] 2. Poor Solubility: this compound may not be fully dissolved in the loading buffer.[5] 3. AM Ester Hydrolysis: The this compound stock solution may have degraded due to improper storage or exposure to moisture.[2] 4. Dye Extrusion: Cells may be actively pumping out the de-esterified BAPTA.1. Optimize Loading Conditions: Increase the this compound concentration or extend the incubation time. Titrate these parameters to find the optimal balance for your cell type. 2. Use a Dispersing Agent: Incorporate Pluronic® F-127 (typically 0.02-0.04%) in your loading buffer to aid in dissolving this compound.[4] 3. Use Fresh Stock: Prepare fresh this compound stock solution in anhydrous DMSO. Store desiccated at -20°C in single-use aliquots.[2] 4. Add Probenecid: Include probenecid (typically 0.5-1.0 mM) in the loading and experimental buffers to block anion transporters.[4]
High Cell Death or Signs of Toxicity 1. Concentration Too High: The concentration of this compound is toxic to the cells.[6][7] 2. Prolonged Incubation: The loading time is too long, leading to cellular stress.[8] 3. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) is too high.[11]1. Reduce Concentration: Lower the this compound concentration. For many cell lines, a final concentration of 4-5 µM is recommended.[4] 2. Shorten Incubation Time: Reduce the incubation period. Typical incubation times range from 20 to 120 minutes.[4] 3. Minimize Solvent: Ensure the final concentration of DMSO is low (typically ≤ 0.5%).
Inconsistent Results Between Experiments 1. Variable Loading Efficiency: Differences in cell density, passage number, or health can affect dye uptake. 2. Incomplete De-esterification: Insufficient time for intracellular esterases to cleave the AM groups.[10][12] 3. Compartmentalization: this compound may accumulate in subcellular organelles like mitochondria or the ER instead of being evenly distributed in the cytosol.[10]1. Standardize Cell Culture: Use cells of a consistent passage number and seed them at a uniform density. 2. Allow Time for Hydrolysis: After loading, incubate the cells in this compound-free medium for at least 30 minutes to allow for complete de-esterification.[10] 3. Lower Loading Temperature: Incubating at a lower temperature (e.g., room temperature instead of 37°C) can sometimes reduce compartmentalization.[10]
Unexpected Physiological Effects 1. Off-Target Effects: this compound has been shown to have effects independent of its Ca²⁺ chelating activity, such as inhibiting certain potassium channels[13] or cellular metabolism.[1][7] 2. ER Stress: this compound loading can induce the unfolded protein response.[8]1. Include Proper Controls: Use a vehicle control (DMSO and Pluronic® F-127 without this compound). Consider using a low-affinity BAPTA analog as a negative control if off-target effects are suspected.[1] 2. Monitor Cellular Health: Be aware of potential side effects and assess cell viability and function in parallel with your primary measurements.

Experimental Protocols

This compound Stock Solution Preparation
  • Prepare a 2-5 mM stock solution of this compound in high-quality, anhydrous DMSO.

  • For example, to make a 2 mM solution, dissolve 1 mg of this compound in 653.87 µL of anhydrous DMSO.[4]

  • Aliquot the stock solution into single-use tubes and store at -20°C, protected from light and moisture.[2]

Cell Loading Protocol

This is a general protocol and should be optimized for your specific cell type and experimental conditions.

  • Cell Preparation: Plate cells on a suitable culture dish or coverslip and allow them to adhere overnight in a cell incubator.

  • Prepare Loading Buffer: Prepare a working solution in a buffer of your choice (e.g., Hanks' Balanced Salt Solution with HEPES - HHBS). A typical 2X working solution might contain 10 µM this compound, 0.08% Pluronic® F-127, and 2 mM Probenecid.[4]

  • Loading: Remove the culture medium from the cells. Add the loading buffer to the cells. If you prepared a 2X solution, add an equal volume of culture medium or buffer to the cells to achieve a 1X final concentration (e.g., 5 µM this compound, 0.04% Pluronic® F-127, 1 mM Probenecid).[4]

  • Incubation: Incubate the cells at 37°C or room temperature for 20-120 minutes. The optimal time and temperature should be determined empirically.[4][10]

  • Wash and De-esterification:

    • Remove the loading solution.

    • Wash the cells once or twice with warm, this compound-free buffer (e.g., HHBS, with 1 mM Probenecid if used during loading).[4][10]

    • Add fresh buffer and incubate for an additional 30 minutes to allow for complete de-esterification of the this compound by intracellular esterases.[10]

  • Experiment: The cells are now loaded with BAPTA and ready for your experiment.

Visualizations

This compound Loading and Activation Workflow

BAPTA_AM_Workflow cluster_extracellular Extracellular Space cluster_cell Intracellular Space (Cytosol) BAPTA_AM This compound (Membrane-Permeant) BAPTA_AM_inside This compound BAPTA_AM->BAPTA_AM_inside Passive Diffusion BAPTA BAPTA (Active Chelator) Membrane-Impermeant BAPTA_AM_inside->BAPTA Hydrolysis Esterases Cytosolic Esterases Esterases->BAPTA_AM_inside Buffered_Ca BAPTA-Ca²⁺ Complex BAPTA->Buffered_Ca Chelation Ca_ion Free Ca²⁺ Ca_ion->Buffered_Ca

Caption: Workflow of this compound cell loading and intracellular activation.

Troubleshooting Decision Tree for this compound Loading

Troubleshooting_Tree Start Start: Poor Calcium Chelation Check_Loading Check Loading Efficiency Start->Check_Loading Check_Toxicity Observe Cell Viability Start->Check_Toxicity Check_Consistency Results Inconsistent? Start->Check_Consistency Sol_Degraded Is this compound stock old? Check_Loading->Sol_Degraded Low Signal Reduce_Conc Solution: Decrease concentration or incubation time. Check_Toxicity->Reduce_Conc High Toxicity Standardize_Culture Solution: Standardize cell density and passage number. Check_Consistency->Standardize_Culture Yes Make_Fresh Solution: Prepare fresh stock in anhydrous DMSO. Sol_Degraded->Make_Fresh Yes Optimize_Conc Solution: Increase concentration or incubation time. Sol_Degraded->Optimize_Conc No Add_Probenecid Solution: Add Probenecid to prevent extrusion. Optimize_Conc->Add_Probenecid Check_DMSO Solution: Ensure final DMSO concentration is low. Reduce_Conc->Check_DMSO Allow_Deester Solution: Add 30 min post-load incubation step. Standardize_Culture->Allow_Deester Lower_Temp Solution: Try loading at a lower temperature. Allow_Deester->Lower_Temp

Caption: Decision tree for troubleshooting common this compound loading issues.

References

BAPTA-AM Cytotoxicity: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered during experiments with BAPTA-AM.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it cytotoxic?

A1: this compound (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid, acetoxymethyl ester) is a cell-permeant calcium chelator used to buffer intracellular calcium concentrations.[1] Once inside the cell, intracellular esterases cleave the AM ester groups, trapping the active, membrane-impermeant form, BAPTA.[1]

The cytotoxicity of this compound can arise from several factors:

  • Disruption of Calcium Homeostasis: While intended to buffer calcium, excessive chelation can disrupt essential calcium-dependent signaling pathways, leading to cellular dysfunction.

  • Mitochondrial Dysfunction: this compound can induce swelling and loss of mitochondria, leading to a decrease in mitochondrial membrane potential and impaired cellular respiration.[2]

  • Oxidative Stress: The disruption of mitochondrial function can lead to the overproduction of reactive oxygen species (ROS), causing oxidative damage to cellular components.

  • Induction of Cell Death Pathways: this compound can trigger both apoptosis (programmed cell death) and necrosis (uncontrolled cell death), often in a concentration- and cell-type-dependent manner.[2] At lower concentrations (e.g., 10 μM), it may induce classic apoptosis, while higher concentrations (e.g., 50 μM) can lead to atypical features like cell swelling.[3]

  • Byproducts of Hydrolysis: The hydrolysis of the AM esters releases formaldehyde, which is toxic to cells.

Q2: What are the typical signs of this compound cytotoxicity in my cell cultures?

A2: Common indicators of this compound-induced cytotoxicity include:

  • Reduced cell viability and proliferation.

  • Changes in cell morphology, such as rounding, shrinking, and detachment from the culture surface.

  • Increased number of floating cells in the culture medium.

  • Positive staining for apoptosis markers (e.g., Annexin V) or necrosis markers (e.g., propidium iodide).

  • Increased ROS production.

  • Decreased mitochondrial membrane potential.

Q3: At what concentration does this compound typically become toxic?

A3: The toxic concentration of this compound is highly dependent on the cell type and experimental conditions. However, concentrations in the range of 3-10 µM have been shown to induce delayed necrotic neuronal death in cortical cultures when exposed for 24-48 hours.[2][4] It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental setup.

Q4: How can I minimize this compound cytotoxicity?

A4: To reduce the toxic effects of this compound, consider the following strategies:

  • Optimize Concentration and Incubation Time: Use the lowest effective concentration of this compound and the shortest possible incubation time.

  • Use a Loading Indicator: Co-load with a fluorescent calcium indicator to visually confirm successful loading and minimize incubation time.

  • Incorporate a Recovery Period: After loading, wash the cells and allow them to recover in fresh medium before starting your experiment.

  • Use Protective Agents: Co-incubation with antioxidants, such as α-tocopherol, can help mitigate ROS-induced damage.

  • Control for Off-Target Effects: Be aware that this compound can have effects independent of calcium chelation.[3] Include appropriate controls in your experiments.

Troubleshooting Guides

Problem 1: High levels of cell death observed after this compound loading.
Possible Cause Troubleshooting Step
Concentration is too high. Perform a dose-response experiment to determine the optimal non-toxic concentration for your cell type. Start with a low concentration (e.g., 1-5 µM) and gradually increase it.
Incubation time is too long. Reduce the incubation time. Monitor loading efficiency with a fluorescent indicator to determine the minimum time required for sufficient intracellular BAPTA concentration.
Cell type is particularly sensitive. Consider using an alternative, less toxic calcium chelator.
Incomplete hydrolysis of AM esters. Ensure complete hydrolysis by allowing for a sufficient de-esterification period (typically 30-60 minutes) at 37°C after loading.
Presence of toxic byproducts. Wash cells thoroughly with fresh medium after the loading and de-esterification steps to remove extracellular this compound and byproducts like formaldehyde.
Problem 2: Inconsistent or unexpected experimental results after this compound treatment.
Possible Cause Troubleshooting Step
Incomplete or variable loading. Optimize the loading protocol. Ensure consistent cell density and loading conditions across experiments. Use a loading indicator to verify consistent loading.
Off-target effects of this compound. Include control experiments to distinguish between calcium chelation-dependent and -independent effects. For example, use a structurally similar but inactive analog of this compound.
Alteration of physiological calcium signaling. Be aware that this compound can alter the kinetics of physiological calcium transients. Interpret results with caution and consider the impact on your specific signaling pathway of interest.
pH changes in the cytoplasm. Monitor intracellular pH, as this compound has been reported to cause cytoplasmic acidification in some cell types.

Quantitative Data Summary

Table 1: Concentration-Dependent Effects of this compound on Cell Viability and Signaling

ConcentrationCell TypeIncubation TimeObserved EffectReference
2 µMMC3T3-E1 cells24 hAttenuated thapsigargin-induced NADPH oxidase activity.[5]
3-10 µMMouse cortical cultures24-48 hInduced delayed and necrotic neuronal death.[2][4]
10 µMHuman leukemia cells (HL-60, U937)6 hExhibited classic apoptotic morphology.[3]
40 µMInjured Neurons (in vitro)30 minMaximally effective in reducing TUNEL-positive cells and ROS levels.[6]
50 µMHuman leukemia cells (HL-60, U937)6 hInduced atypical features (e.g., cell swelling, chromatin clumping).[3]

Table 2: Incubation Time-Dependent Effects of this compound

Incubation TimeThis compound ConcentrationCell TypeObserved EffectReference
5-90 minNot specifiedHBMEC cellsHistamine-induced NF-kB activation significantly inhibited.[7]
30 min40 µMInjured Neurons (in vitro)Reduced apoptosis and ROS levels.[6]
24-48 h3-10 µMMouse cortical culturesDelayed and necrotic neuronal death.[2][4]

Detailed Experimental Protocols

Protocol 1: Optimized this compound Loading to Minimize Cytotoxicity

This protocol provides a general guideline for loading this compound into cultured cells while minimizing toxicity.[8] Optimization for specific cell types is recommended.

Materials:

  • This compound

  • Anhydrous DMSO

  • Pluronic® F-127 (10% w/v in water)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Cell culture medium

  • Cultured cells in a 96-well plate

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 2-5 mM stock solution of this compound in anhydrous DMSO. Store in small aliquots at -20°C, protected from light and moisture.

    • Warm the 10% Pluronic® F-127 solution to 37°C to dissolve any precipitates.

  • Prepare Loading Buffer:

    • For a final in-well concentration of 5 µM this compound, prepare a 2X working solution.

    • In a suitable tube, mix:

      • 16 µL of 2 mM this compound stock solution

      • 25.6 µL of 10% Pluronic® F-127

      • Dilute to 3.2 mL with HBSS or your buffer of choice.

    • This results in a 2X working solution of 10 µM this compound with 0.08% Pluronic® F-127.

  • Cell Loading:

    • Aspirate the culture medium from the wells containing your cells.

    • Add 100 µL of the 2X this compound loading buffer to each well. This will result in a final 1X concentration.

    • Incubate the plate at 37°C for 20-60 minutes. The optimal time should be determined empirically.

  • Washing and Recovery:

    • Aspirate the loading buffer.

    • Wash the cells twice with warm HBSS or culture medium to remove extracellular this compound.

    • Add fresh, pre-warmed culture medium to the cells.

    • Incubate the cells for at least 30 minutes at 37°C to allow for complete de-esterification of the this compound.

  • Proceed with Experiment: Your cells are now loaded with BAPTA and ready for your experiment.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA

This protocol describes the detection of intracellular ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[9][10]

Materials:

  • DCFH-DA

  • Anhydrous DMSO

  • Serum-free cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cells cultured in a 24-well plate

  • Fluorescence microscope or plate reader

Procedure:

  • Prepare DCFH-DA Solution:

    • Prepare a 10 mM stock solution of DCFH-DA in anhydrous DMSO.

    • Immediately before use, dilute the stock solution to a final working concentration of 10-20 µM in serum-free medium. Protect from light.

  • Cell Staining:

    • Remove the culture medium from the cells and wash once with PBS.

    • Add 500 µL of the DCFH-DA working solution to each well.

    • Incubate the plate at 37°C for 30 minutes in the dark.

  • Washing:

    • Remove the DCFH-DA solution and wash the cells once with serum-free medium, followed by two washes with PBS.

    • Add 500 µL of PBS to each well.

  • Fluorescence Measurement:

    • Immediately measure the fluorescence intensity using a fluorescence microscope (excitation ~485 nm, emission ~535 nm) or a fluorescence plate reader.[10]

    • Normalize the fluorescence intensity to the cell number or protein concentration.

Protocol 3: Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1

This protocol uses the ratiometric fluorescent dye JC-1 to assess changes in mitochondrial membrane potential.[11] In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.

Materials:

  • JC-1

  • Anhydrous DMSO

  • Cell culture medium

  • PBS

  • Cells cultured in a 96-well plate

  • Fluorescence microscope or plate reader with appropriate filters

Procedure:

  • Prepare JC-1 Staining Solution:

    • Prepare a 1 mg/mL (1.53 mM) stock solution of JC-1 in anhydrous DMSO.

    • Dilute the stock solution to a final concentration of 1-10 µM in pre-warmed cell culture medium. The optimal concentration should be determined empirically.

  • Cell Staining:

    • Remove the culture medium and add 100 µL of the JC-1 staining solution to each well.

    • Incubate at 37°C for 15-30 minutes in the dark.

  • Washing:

    • Aspirate the staining solution and wash the cells twice with warm PBS.

    • Add 100 µL of PBS or culture medium to each well.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity for both JC-1 monomers (green; excitation ~485 nm, emission ~530 nm) and J-aggregates (red; excitation ~540 nm, emission ~590 nm).

    • The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential. A decrease in this ratio indicates depolarization.

Protocol 4: Quantification of Apoptosis and Necrosis using Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[12]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Suspension or adherent cells

  • PBS

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Induce apoptosis in your cells using the desired treatment. Include untreated control cells.

    • Harvest the cells (for adherent cells, use trypsin-free dissociation methods).

    • Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 10 µL of PI (or as recommended by the kit manufacturer).[12]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Interpretation:

      • Live cells: Annexin V-negative, PI-negative

      • Early apoptotic cells: Annexin V-positive, PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

      • Necrotic cells: Annexin V-negative, PI-positive

Protocol 5: Cytotoxicity Assessment using Lactate Dehydrogenase (LDH) Release Assay

This colorimetric assay measures the release of LDH from damaged cells into the culture supernatant as an indicator of cytotoxicity.[13][14][15]

Materials:

  • LDH Cytotoxicity Assay Kit

  • Cells cultured in a 96-well plate

  • Lysis buffer (provided in the kit)

  • Stop solution (provided in the kit)

  • Absorbance microplate reader

Procedure:

  • Experimental Setup:

    • Seed cells in a 96-well plate and treat them with your compounds of interest, including this compound at various concentrations.

    • Include the following controls:

      • Untreated cells (spontaneous LDH release): Cells in culture medium only.

      • Maximum LDH release: Cells treated with the provided lysis buffer.

      • Medium background: Culture medium without cells.

  • Sample Collection:

    • After the treatment period, centrifuge the plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well of the new plate.

    • Incubate for up to 30 minutes at room temperature, protected from light.

  • Measurement:

    • Add 50 µL of the stop solution to each well.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Calculation of Cytotoxicity:

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Mandatory Visualizations

BAPTA_AM_Cytotoxicity_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion BAPTA_AM This compound BAPTA_AM_int Intracellular This compound BAPTA_AM->BAPTA_AM_int Cell Membrane Permeation BAPTA BAPTA BAPTA_AM_int->BAPTA Hydrolysis Esterases Esterases Ca2_BAPTA Ca2+-BAPTA Complex BAPTA->Ca2_BAPTA Chelation Mito_dysfunction Mitochondrial Dysfunction BAPTA->Mito_dysfunction Disruption of Ca2+ homeostasis Ca2_free Free Ca2+ Ca2_free->Ca2_BAPTA ROS Increased ROS Caspases Caspase Activation ROS->Caspases Apoptosis Apoptosis Caspases->Apoptosis Necrosis Necrosis Mito_dysfunction->ROS Mito_dysfunction->Necrosis Severe Damage MMP_loss Loss of ΔΨm Mito_dysfunction->MMP_loss

Caption: Signaling pathway of this compound induced cytotoxicity.

Troubleshooting_Workflow Start High Cell Death Observed Check_Conc Is this compound concentration optimized? Start->Check_Conc Optimize_Conc Perform Dose-Response (e.g., 1-10 µM) Check_Conc->Optimize_Conc No Check_Time Is incubation time minimized? Check_Conc->Check_Time Yes Optimize_Conc->Check_Time Consider_Alt Consider Alternative Chelators Optimize_Conc->Consider_Alt Optimize_Time Reduce Incubation Time (e.g., 20-60 min) Check_Time->Optimize_Time No Check_Wash Are cells washed thoroughly post-loading? Check_Time->Check_Wash Yes Optimize_Time->Check_Wash Optimize_Time->Consider_Alt Improve_Wash Wash 2-3 times with warm medium/buffer Check_Wash->Improve_Wash No Success Cytotoxicity Minimized Check_Wash->Success Yes Improve_Wash->Consider_Alt Improve_Wash->Success

Caption: Troubleshooting workflow for high cell death.

Experimental_Workflow cluster_assays Cytotoxicity Assessment Cell_Culture 1. Cell Culture (Adherent or Suspension) BAPTA_Loading 2. This compound Loading (Optimized Conc. & Time) Cell_Culture->BAPTA_Loading Washing 3. Washing (Remove extracellular this compound) BAPTA_Loading->Washing De_esterification 4. De-esterification (30-60 min at 37°C) Washing->De_esterification Experiment 5. Experimental Treatment De_esterification->Experiment ROS_Assay ROS Assay (DCFH-DA) Experiment->ROS_Assay MMP_Assay MMP Assay (JC-1) Experiment->MMP_Assay Apoptosis_Assay Apoptosis/Necrosis Assay (Annexin V/PI) Experiment->Apoptosis_Assay LDH_Assay LDH Release Assay Experiment->LDH_Assay

Caption: General experimental workflow for assessing this compound cytotoxicity.

References

Technical Support Center: Optimizing Bapta-AM for Effective Calcium Chelation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bapta-AM. Our aim is to help you overcome common challenges and optimize your experimental outcomes for effective intracellular calcium chelation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid, acetoxymethyl ester) is a cell-permeant calcium chelator. Its acetoxymethyl ester groups allow it to cross the cell membrane. Once inside the cell, intracellular esterases cleave off these groups, trapping the active, membrane-impermeant form, Bapta, in the cytosol.[1] Bapta is a high-affinity calcium (Ca2+) chelator that rapidly binds to free intracellular Ca2+, thereby buffering and reducing the cytosolic Ca2+ concentration.[2][3] It is known for its high selectivity for Ca2+ over magnesium (Mg2+) and its rapid binding kinetics, which are 50-400 times faster than EGTA.[2][3]

Q2: What is the optimal incubation time and concentration for this compound?

The optimal incubation time and concentration are highly dependent on the cell type and experimental goals. However, a general starting point is a concentration range of 10-100 µM with an incubation time of 20-120 minutes.[3][4] It is crucial to empirically determine the lowest effective concentration and shortest incubation time for your specific cell line to minimize potential cytotoxicity and off-target effects.[5][6]

Q3: Is the effect of this compound reversible?

Once this compound is hydrolyzed by intracellular esterases to its active Bapta form, it is trapped within the cell and cannot be readily removed. Therefore, the chelating effect of this compound is generally considered irreversible.[7]

Q4: What are the key differences between this compound and EGTA-AM?

Both are cell-permeant calcium chelators, but they differ in their kinetics and selectivity. Bapta binds and releases Ca2+ approximately 50-400 times faster than EGTA.[2][3] This makes Bapta more suitable for buffering rapid Ca2+ transients. Bapta is also more selective for Ca2+ over Mg2+ and its Ca2+ binding is less sensitive to pH changes compared to EGTA.[2][3]

Q5: Can this compound be used for in vivo studies?

Yes, this compound has been used in animal models. For instance, pretreatment with this compound has been shown to prevent certain pathological conditions in mice.[8] However, its hydrophobic nature can be a challenge for direct application, and delivery methods like liposomal nanoparticles are being explored to improve its solubility and efficacy in vivo.[1]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
High Cell Death/Cytotoxicity - this compound concentration is too high.- Prolonged incubation time.- Inherent sensitivity of the cell line.- Perform a dose-response curve to determine the optimal, non-toxic concentration (start with a range of 3-10 µM).[5]- Reduce the incubation time.- Ensure the final DMSO concentration is low (typically <0.1%).- Consider using a different calcium chelator if the cell type is particularly sensitive.
Ineffective Calcium Chelation - Insufficient this compound concentration or incubation time.- Incomplete hydrolysis of the AM ester.- Rapid extrusion of the de-esterified Bapta from the cells.- Increase the this compound concentration and/or incubation time incrementally.- Pre-warm the this compound solution to 37°C before adding to cells.[8]- Use Pluronic® F-127 (0.02-0.04%) to aid in dissolving this compound and facilitate its entry into cells.[3][4]- Consider using an organic anion-transport inhibitor like probenecid (1-2.5 mM) to prevent the leakage of de-esterified Bapta.[4]
Variability Between Experiments - Inconsistent cell density or health.- Fluctuation in incubation temperature or time.- Inconsistent preparation of this compound stock solution.- Standardize cell seeding density and ensure cells are in a healthy, logarithmic growth phase.- Maintain a consistent temperature (usually 37°C) during incubation.[3][9]- Prepare fresh this compound stock solution in high-quality, anhydrous DMSO and store in single-use aliquots at -20°C to avoid repeated freeze-thaw cycles.[3][10]
Off-Target Effects Observed - this compound can directly block certain potassium channels (e.g., hERG, Kv1.3, Kv1.5) independent of its calcium chelating activity.[11][12]- Loading with this compound can induce endoplasmic reticulum (ER) stress.[6]- Be aware of the potential for off-target effects, especially in electrophysiology studies.- Use the lowest effective concentration of this compound.- Include appropriate controls, such as using Bapta derivatives with different Ca2+ affinities or structurally different chelators like EGTA, to confirm that the observed effect is due to calcium chelation.[13][14]

Quantitative Data Summary

Parameter Value Context Reference
Typical Working Concentration 10 - 100 µMIn vitro cell culture[3]
Recommended Final Concentration (most cell lines) 4 - 5 µMIn vitro cell culture[4]
Incubation Time 20 - 120 minutesIn vitro cell culture[4]
IC50 for hERG channels 1.3 µMHEK 293 cells[12]
IC50 for hKv1.3 channels 1.45 µMHEK 293 cells[12]
IC50 for hKv1.5 channels 1.23 µMHEK 293 cells[12]
This compound concentration causing neuronal injury 10 µMMixed cortical cell cultures (24-48 hr exposure)[12]

Experimental Protocols

Protocol: Loading Live Cells with this compound

This protocol provides a general guideline for loading adherent cells in a 96-well plate. It should be optimized for your specific cell type and experimental setup.

Materials:

  • This compound

  • High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

  • Hanks and Hepes Buffer (HHBS) or buffer of your choice

  • Pluronic® F-127 (10% stock solution in distilled water) (optional, but recommended)[4]

  • Probenecid (25 mM stock solution) (optional, but recommended)[4]

  • Adherent cells cultured in a 96-well black wall/clear bottom microplate

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 2 to 5 mM this compound stock solution in anhydrous DMSO.[4] Store in single-use aliquots at -20°C.

    • If using, prepare a 10% Pluronic® F-127 solution and a 25 mM Probenecid solution.[4]

  • Prepare Working Solution:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution to room temperature.

    • Prepare a 2X working solution of this compound in your buffer of choice (e.g., HHBS). For a final concentration of 5 µM, you would prepare a 10 µM working solution.

    • If using, add Pluronic® F-127 to the working solution for a final in-well concentration of 0.02-0.04% and Probenecid for a final in-well concentration of 1-2.5 mM.[4]

  • Cell Loading:

    • Ensure your cells are healthy and seeded at an appropriate density in a 96-well plate containing 100 µL of culture medium per well.

    • Add 100 µL of the 2X this compound working solution to each well, resulting in a 1X final concentration.[4]

  • Incubation:

    • Incubate the plate at 37°C for 20-120 minutes.[4] The optimal time should be determined empirically.

  • Washing (Optional but Recommended):

    • Remove the loading solution from the wells.

    • Wash the cells gently with 200 µL of HHBS (or your buffer of choice). You may include Probenecid in the wash buffer to prevent leakage of the chelator.[4]

  • Proceed with Experiment:

    • Replace the wash buffer with 200 µL of fresh buffer.

    • You are now ready to perform your calcium imaging or other downstream assays.

Visualizations

Bapta_AM_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytosol) Bapta-AM_ext This compound Bapta-AM_int This compound Bapta-AM_ext->Bapta-AM_int Crosses Cell Membrane Bapta Bapta (Active Chelator) Bapta-AM_int->Bapta Hydrolysis Esterases Intracellular Esterases Esterases->Bapta-AM_int Ca2+ Free Ca²⁺ Bapta-Ca2+ Bapta-Ca²⁺ Complex BaptaCa2+ BaptaCa2+ BaptaCa2+->Bapta-Ca2+ Chelation Bapta_Loading_Workflow start Start prep_stock Prepare this compound Stock Solution (in DMSO) start->prep_stock prep_working Prepare 2X Working Solution (in Buffer) prep_stock->prep_working add_to_cells Add Working Solution to Cells prep_working->add_to_cells incubate Incubate at 37°C (20-120 min) add_to_cells->incubate wash Wash Cells with Buffer incubate->wash assay Perform Calcium Assay wash->assay end End assay->end Troubleshooting_Logic cluster_HighDeath Troubleshooting High Cell Death cluster_Ineffective Troubleshooting Ineffective Chelation issue High Cell Death? ineffective Ineffective Chelation? issue->ineffective No reduce_conc Reduce Concentration issue->reduce_conc Yes increase_conc Increase Concentration ineffective->increase_conc Yes success Experiment Optimized ineffective->success No reduce_time Reduce Incubation Time reduce_conc->reduce_time check_dmso Check DMSO % reduce_time->check_dmso increase_time Increase Incubation Time increase_conc->increase_time use_pluronic Use Pluronic F-127 increase_time->use_pluronic use_probenecid Use Probenecid use_pluronic->use_probenecid

References

Bapta-AM Off-Target Effects: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential off-target effects of Bapta-AM in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound and how does it work?

This compound (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid acetoxymethyl ester) is a high-affinity, membrane-permeant chelator of intracellular calcium ions (Ca²⁺). Once inside the cell, cellular esterases cleave the AM ester groups, trapping the active Bapta molecule in the cytosol. Its primary purpose is to buffer intracellular calcium, thereby preventing downstream signaling events that are dependent on calcium fluctuations.

Q2: I observed increased cell death after this compound treatment. Is this a known off-target effect?

Yes, this compound has been reported to induce both apoptosis and necrosis in a concentration- and cell-type-dependent manner. In some neuronal cultures, concentrations as low as 3-10 µM have been shown to cause delayed necrotic neuronal death.[1] In human leukemia cell lines, 10 µM this compound can induce classic apoptosis, while 50 µM can lead to atypical features like cell swelling.[2]

Q3: My western blot results show decreased phosphorylation of key signaling proteins like ERK and Akt after this compound treatment. Is this compound interfering with my signaling pathway of interest?

It is highly likely. This compound has been shown to inhibit the phosphorylation of several key kinases. For example, it can inhibit the RANKL-induced phosphorylation of ERK1/2, Akt, and p38 MAPK in a dose-dependent manner.[3] It can also prevent the histamine-induced activation of NF-κB signaling.[4] Therefore, it is crucial to have appropriate controls to distinguish between calcium-dependent signaling and potential off-target inhibitory effects of this compound.

Q4: Can this compound affect mitochondrial function?

Yes, several studies have reported that this compound can have significant effects on mitochondria. It has been shown to protect against iron overload-induced mitochondrial dysfunction.[5][6] Conversely, in other contexts, it can cause mitochondria to cluster around the nucleus and adopt a rounded shape.[7] It can also lead to a decrease in mitochondrial membrane potential.[8][9]

Q5: Are all the effects of this compound related to its calcium chelating properties?

No, and this is a critical point for researchers to consider. There is growing evidence for calcium-independent off-target effects of this compound.[10] For instance, Bapta and its derivatives can affect the cytoskeleton independently of calcium chelation.[11] A recent study also revealed that intracellular Bapta can directly inhibit the enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), which in turn impairs glycolysis and mTORC1 activity, leading to a decrease in Mcl-1 protein levels.[12][13]

Troubleshooting Guide

Observed Problem Potential Cause (Off-Target Effect) Suggested Troubleshooting Steps
Unexpected Cell Death or Cytotoxicity Induction of apoptosis or necrosis.[1][2]- Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your cell type. - Use a lower concentration of this compound or reduce the incubation time. - Include a control with a structurally related but inactive compound. - Perform Annexin V/PI staining to distinguish between apoptosis and necrosis.
Inhibition of a Signaling Pathway (e.g., decreased p-ERK, p-Akt) Direct or indirect inhibition of kinase activity.[3][4]- Confirm the effect with a different intracellular calcium chelator, such as EGTA-AM, which has slower Ca²⁺ binding kinetics.[14] - Use a Bapta analog with low affinity for calcium to test for Ca²⁺-independent effects.[12] - Perform in vitro kinase assays to check for direct inhibition of your kinase of interest by Bapta.
Altered Mitochondrial Morphology or Function Disruption of mitochondrial distribution and shape, or altered mitochondrial membrane potential.[7][8]- Visualize mitochondrial morphology using a fluorescent dye like MitoTracker. - Measure mitochondrial membrane potential using a probe like JC-1.[9] - Assess cellular ATP levels to determine the impact on overall cellular metabolism.
Ambiguous or Inconsistent Experimental Results Complex interplay of calcium chelation and off-target effects.[15]- Carefully review and optimize loading conditions (concentration, time, temperature). - Include multiple controls, such as untreated cells, vehicle-treated cells (DMSO), and cells treated with a different calcium chelator. - Validate findings using alternative methods to modulate intracellular calcium, such as siRNA-mediated knockdown of calcium channels.

Quantitative Data Summary

Table 1: Reported Concentrations of this compound and Observed Off-Target Effects

Cell TypeThis compound ConcentrationObserved Off-Target EffectReference
Mouse Cortical Cultures3-10 µMDelayed and necrotic neuronal death.[1]
Human Leukemia Cells (HL-60, U937)10 µMInduction of classic apoptosis.[2]
Human Leukemia Cells (HL-60, U937)50 µMAtypical features (cell swelling, chromatin clumping).[2]
Bone Marrow MacrophagesDose-dependentInhibition of RANKL-induced phosphorylation of ERK1/2, Akt, and p38 MAPK.[3]
RAT2 Cells50 µMMitochondria clustering around the nucleus and becoming rounded.[7]
H4IIEC3 Cells40 µMSuppression of palmitate-induced ROS accumulation and reduction in mitochondrial membrane potential.[8]
HEK 293 CellsIC₅₀ of 1.3 µM, 1.45 µM, and 1.23 µMInhibition of hERG, hKv1.3, and hKv1.5 channels, respectively.[4][16]
Bovine Chromaffin Cells50 µMRapid and reversible block of both IKCa and IK potassium channels.[2][17]

Experimental Protocols

Protocol 1: Assessment of Cell Viability and Apoptosis by Flow Cytometry
  • Cell Preparation: Plate cells at a suitable density in a multi-well plate and allow them to adhere overnight.

  • This compound Treatment: Treat cells with a range of this compound concentrations for the desired duration. Include vehicle (DMSO) and untreated controls.

  • Cell Harvesting: Gently harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-positive, PI-negative cells are early apoptotic.

    • Annexin V-positive, PI-positive cells are late apoptotic/necrotic.

    • Annexin V-negative, PI-positive cells are necrotic.

Protocol 2: Western Blot Analysis of Kinase Phosphorylation
  • Cell Lysis: After this compound treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against the phosphorylated and total forms of your kinase of interest (e.g., p-ERK, total ERK) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 3: Measurement of Mitochondrial Membrane Potential (ΔΨm)
  • Cell Treatment: Treat cells with this compound as described in your experimental design.

  • JC-1 Staining: Incubate the cells with JC-1 dye (typically 5-10 µg/mL) in a CO₂ incubator for 15-30 minutes.

  • Washing: Wash the cells with PBS or media to remove excess dye.

  • Analysis: Analyze the cells using a fluorescence microscope or a flow cytometer.

    • Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates).

    • Apoptotic or unhealthy cells with low ΔΨm will exhibit green fluorescence (JC-1 monomers).

    • The ratio of red to green fluorescence is used to quantify the change in ΔΨm.

Visualizations

Bapta_AM_Off_Target_Signaling cluster_direct Direct Off-Target Interactions cluster_downstream Downstream Signaling Consequences Bapta_AM This compound PFKFB3 PFKFB3 Bapta_AM->PFKFB3 Inhibits (Ca2+ independent) K_Channels K+ Channels (hERG, hKv1.3, hKv1.5, IKCa, IK) Bapta_AM->K_Channels Blocks Mcl1 Mcl-1 Translation Bapta_AM->Mcl1 Inhibits Translation via PFKFB3/mTORC1 Kinase_Pathways Kinase Pathways (ERK, Akt, p38) Bapta_AM->Kinase_Pathways Inhibits NFkB NF-κB Signaling Bapta_AM->NFkB Inhibits Glycolysis Glycolysis PFKFB3->Glycolysis Regulates Membrane_Potential Membrane Potential K_Channels->Membrane_Potential Regulates mTORC1 mTORC1 Activity Glycolysis->mTORC1 Impacts mTORC1->Mcl1 Drives Apoptosis Apoptosis Mcl1->Apoptosis Inhibits

Caption: Off-target signaling pathways affected by this compound.

Troubleshooting_Workflow Start Unexpected Experimental Result with this compound Q1 Is there unexpected cell death? Start->Q1 A1 Perform dose-response. Use Annexin V/PI staining. Q1->A1 Yes Q2 Are signaling pathways unexpectedly inhibited? Q1->Q2 No End Identify and control for off-target effect A1->End A2 Use alternative Ca2+ chelator (EGTA-AM). Test Ca2+-independent effects with low-affinity analog. Q2->A2 Yes Q3 Is mitochondrial morphology or function altered? Q2->Q3 No A2->End A3 Visualize mitochondria (MitoTracker). Measure membrane potential (JC-1). Q3->A3 Yes Q3->End No A3->End

Caption: Troubleshooting workflow for this compound experiments.

Problem_Cause_Relationship Problems Observed Problems Cell Death Kinase Inhibition Mitochondrial Alterations Causes Potential Causes Apoptosis/Necrosis Induction Direct Kinase Inhibition Mitochondrial Dysfunction Cytoskeleton Disruption PFKFB3 Inhibition K+ Channel Blockade Problems:c->Causes:apop Problems:k->Causes:ki Problems:m->Causes:mp Problems:c->Causes:p_i Problems:m->Causes:cc Problems:k->Causes:kc

Caption: Logical relationships between problems and causes.

References

Bapta-AM and Endoplasmic Reticulum Stress in Neurons: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating Bapta-AM-induced endoplasmic reticulum (ER) stress in neurons.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce endoplasmic reticulum (ER) stress in neurons?

A1: this compound (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid, acetoxymethyl ester) is a cell-permeant calcium chelator. Once inside the cell, it is hydrolyzed by intracellular esterases to its active form, Bapta, which binds to and lowers the concentration of free cytoplasmic calcium. This disruption of calcium homeostasis affects the endoplasmic reticulum, a major intracellular calcium store. The depletion of ER calcium can lead to the accumulation of unfolded or misfolded proteins within the ER lumen, a condition known as ER stress.[1][2] This, in turn, activates the unfolded protein response (UPR), a cellular signaling pathway aimed at restoring ER homeostasis.[3]

Q2: What is the primary mechanism by which this compound-induced calcium depletion triggers the Unfolded Protein Response (UPR)?

A2: The primary mechanism involves the activation of the inositol-requiring enzyme 1 (IRE1) pathway of the UPR. Depletion of calcium in the ER lumen is a potent inducer of ER stress.[4] This leads to the dissociation of the chaperone protein BiP (also known as GRP78) from IRE1, causing IRE1 to dimerize and autophosphorylate. Activated IRE1 then acts as an endoribonuclease to splice the mRNA of X-box binding protein 1 (XBP1).[3] This splicing event is a hallmark of ER stress.

Q3: What are the downstream consequences of this compound-induced ER stress in neurons?

A3: The induction of ER stress by this compound can have several downstream effects on neurons. A key consequence is the activation of XBP1 mRNA processing.[1][3] This can be associated with a suppression of protein synthesis and, in cases of prolonged or severe ER stress, the induction of cell injury and apoptosis (programmed cell death).[1][5] Some studies have also reported delayed necrotic neuronal death with this compound treatment.[5]

Q4: Is this compound toxic to neurons?

A4: this compound can be neurotoxic, particularly at higher concentrations or with prolonged exposure. The toxicity is often linked to the induction of ER stress and subsequent apoptosis or necrosis.[1][5] However, it has also been shown to be neuroprotective in some contexts, such as in models of ischemic neuronal injury, by reducing calcium overload-induced damage.[6] The concentration and duration of treatment are critical factors in determining the cellular outcome.

Troubleshooting Guides

Issue 1: Inconsistent or no induction of ER stress markers after this compound treatment.

  • Question: I treated my neuronal cultures with this compound, but I don't see an increase in ER stress markers like spliced XBP1 or CHOP. What could be the problem?

  • Answer:

    • Suboptimal this compound Concentration: The effective concentration of this compound can vary between different neuronal cell types and culture conditions. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific model.[7]

    • Inadequate Incubation Time: The induction of ER stress markers is time-dependent. Short incubation times may not be sufficient to elicit a detectable response. Conversely, very long incubation times might lead to significant cell death, masking the ER stress response. A time-course experiment is advisable.[3]

    • Poor this compound Loading: this compound needs to be effectively loaded into the cells. Ensure that the this compound stock solution is properly prepared (usually in DMSO) and that the final concentration of DMSO in the culture medium is not toxic to the neurons. Inadequate loading can be an issue in dense cultures or tissue preparations.[8]

    • Cell Health and Density: Unhealthy or overly dense neuronal cultures may not respond consistently to treatments. Ensure your cultures are healthy and at an appropriate confluency before starting the experiment.

Issue 2: High levels of neuronal death observed after this compound treatment.

  • Question: My neurons are dying after I treat them with this compound, even at concentrations reported in the literature. How can I reduce this toxicity?

  • Answer:

    • Concentration and Purity of this compound: Verify the concentration and purity of your this compound stock. High concentrations are known to induce apoptosis and necrosis.[5] Consider using a lower concentration range in your dose-response experiments.

    • Duration of Exposure: Reduce the incubation time. Shorter exposure to this compound may be sufficient to induce a measurable ER stress response without causing widespread cell death.[9]

    • Excitotoxicity: In some experimental models, particularly those with high levels of synaptic activity, this compound can paradoxically enhance excitotoxicity, leading to increased neuronal death.[8][10] This may be due to its effects on presynaptic transmitter release. Consider co-treatment with antagonists of glutamate receptors if excitotoxicity is a concern in your system.

    • Off-Target Effects: Be aware of potential off-target effects of this compound. While it is a selective calcium chelator, it can also affect other cellular processes.[11]

Issue 3: Difficulty in interpreting Western blot or RT-PCR results for ER stress markers.

  • Question: I am having trouble with my Western blots for GRP78/CHOP or my RT-PCR for XBP1 splicing. What are some common pitfalls?

  • Answer:

    • Western Blotting:

      • Weak or No Signal: Increase the amount of protein loaded, optimize your primary antibody concentration and incubation time, or use a more sensitive detection reagent.[12]

      • High Background: Ensure adequate blocking, optimize antibody concentrations, and perform sufficient washes.[13]

      • Non-specific Bands: Use high-quality, validated antibodies and ensure your lysis and sample preparation methods are appropriate for the target protein.[14]

    • RT-PCR for XBP1 Splicing:

      • Primer Design: Use primers that specifically amplify the spliced and/or unspliced forms of XBP1. Several validated primer sequences are available in the literature.[1][15]

      • Agarose Gel Resolution: The size difference between spliced and unspliced XBP1 is small (26 base pairs in humans and mice). Use a high-percentage agarose gel (e.g., 3-4%) to achieve adequate separation.[15]

      • Quantitative Analysis: For more precise measurements, consider using quantitative real-time PCR (qPCR) with primers specific to the spliced form.[1]

Data Presentation

Table 1: Experimentally Determined Concentrations and Incubation Times of this compound for Inducing ER Stress in Neurons

Cell TypeThis compound ConcentrationIncubation TimeObserved EffectReference
Primary Neuronal CulturesVaries (Dose-dependent)Varies (Time-dependent)Increased processed xbp1 mRNA[1][3]
Mouse Cortical Cultures3-10 µM24-48 hoursDelayed necrotic neuronal death[5]
Rat Proximal Tubular Cells10 µM (pretreatment)30 minutesAttenuation of Pb-induced ER stress markers[16]
Differentiated NH15-CA2 cells0.3-30 µM1 hourAltered physiological calcium responses[17]
Spinal Cord Neurons (in vitro)10, 20, 40 µM30 minutesNeuroprotection, reduced apoptosis[9]

Experimental Protocols

Protocol 1: Induction of ER Stress in Neuronal Cultures with this compound

  • Cell Culture: Plate primary neurons or neuronal cell lines at an appropriate density and allow them to adhere and differentiate as required for your specific experimental model.

  • This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO. Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Treatment: On the day of the experiment, dilute the this compound stock solution in pre-warmed culture medium to the desired final concentration (e.g., 1-50 µM, to be optimized for your cell type).

  • Incubation: Remove the existing culture medium from the neurons and replace it with the this compound-containing medium. Incubate the cells for the desired duration (e.g., 1-48 hours, to be optimized) at 37°C in a humidified incubator with 5% CO2.

  • Controls: Include appropriate controls in your experiment:

    • Untreated cells (negative control).

    • Vehicle control (cells treated with the same final concentration of DMSO used for this compound).

    • Positive control for ER stress (e.g., treatment with tunicamycin or thapsigargin).

  • Harvesting: After the incubation period, harvest the cells for downstream analysis (e.g., protein extraction for Western blotting or RNA isolation for RT-PCR).

Protocol 2: Western Blot Analysis of ER Stress Markers (e.g., GRP78, CHOP)

  • Protein Extraction:

    • Wash the treated and control neurons with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extracts.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.

  • SDS-PAGE: Load the prepared samples onto a polyacrylamide gel and separate the proteins by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for your ER stress marker of interest (e.g., anti-GRP78, anti-CHOP) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing steps with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Protocol 3: RT-PCR Analysis of XBP1 mRNA Splicing

  • RNA Isolation:

    • Wash the treated and control neurons with PBS.

    • Isolate total RNA from the cells using a commercial RNA isolation kit according to the manufacturer's instructions.

  • RNA Quantification and Quality Control: Measure the RNA concentration and assess its purity (A260/A280 ratio) using a spectrophotometer.

  • Reverse Transcription (cDNA Synthesis):

    • Synthesize first-strand cDNA from a standardized amount of total RNA (e.g., 1 µg) using a reverse transcription kit with oligo(dT) or random primers.

  • PCR Amplification:

    • Set up a PCR reaction with primers that flank the 26-nucleotide intron in the XBP1 mRNA.

    • Use a thermal cycler with an appropriate program for amplification.

  • Agarose Gel Electrophoresis:

    • Run the PCR products on a high-resolution agarose gel (e.g., 3-4%) to separate the unspliced (larger) and spliced (smaller) XBP1 amplicons.

  • Visualization and Analysis:

    • Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualize the bands under UV light.

    • The presence of the smaller band indicates XBP1 splicing and thus, ER stress. The relative intensity of the spliced and unspliced bands can be quantified using densitometry.

Mandatory Visualizations

Bapta_AM_ER_Stress_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum Bapta_AM_ext This compound Bapta_AM_int This compound Bapta_AM_ext->Bapta_AM_int Cellular Uptake Bapta Bapta Bapta_AM_int->Bapta Hydrolysis by Esterases Esterases Ca2_cyto Cytoplasmic Ca²⁺ Bapta->Ca2_cyto Chelates Ca2_er ER Ca²⁺ Ca2_cyto->Ca2_er Depletion of ER stores ER_Stress ER Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Activates IRE1 IRE1 UPR->IRE1 Activates Protein_Syn_Supp Protein Synthesis Suppression UPR->Protein_Syn_Supp Apoptosis Apoptosis UPR->Apoptosis Prolonged stress leads to XBP1u_mRNA XBP1u mRNA IRE1->XBP1u_mRNA Splices XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA Unfolded_Proteins Accumulation of Unfolded Proteins Ca2_er->Unfolded_Proteins Leads to Unfolded_Proteins->ER_Stress Induces

Caption: this compound signaling pathway to ER stress.

Experimental_Workflow cluster_analysis Downstream Analysis start Start: Neuronal Culture treatment This compound Treatment (with controls) start->treatment harvest Cell Harvesting treatment->harvest protein_analysis Protein Extraction & Quantification harvest->protein_analysis rna_analysis RNA Isolation & cDNA Synthesis harvest->rna_analysis western Western Blot (GRP78, CHOP, etc.) protein_analysis->western rtpcr RT-PCR (XBP1 Splicing) rna_analysis->rtpcr end Data Analysis & Interpretation western->end rtpcr->end

Caption: Experimental workflow for studying this compound induced ER stress.

Troubleshooting_Guide cluster_solutions1 Solutions for No ER Stress cluster_solutions2 Solutions for High Cell Death cluster_solutions3 Solutions for Analysis Issues start Problem Encountered no_er_stress No/Inconsistent ER Stress Induction start->no_er_stress high_cell_death High Neuronal Death start->high_cell_death analysis_issues Western/PCR Issues start->analysis_issues sol1a Optimize this compound Concentration no_er_stress->sol1a sol1b Perform Time-Course no_er_stress->sol1b sol1c Check Cell Health no_er_stress->sol1c sol2a Lower this compound Concentration high_cell_death->sol2a sol2b Reduce Incubation Time high_cell_death->sol2b sol2c Consider Excitotoxicity high_cell_death->sol2c sol3a Optimize Antibody Concentration (WB) analysis_issues->sol3a sol3b Use High-Resolution Gel (PCR) analysis_issues->sol3b sol3c Validate Reagents analysis_issues->sol3c

Caption: Troubleshooting decision tree for this compound experiments.

References

Technical Support Center: BAPTA-AM Usage and Mitochondrial Function

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on using the intracellular calcium chelator BAPTA-AM while minimizing its impact on mitochondrial function.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound (1,2-bis(o-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid, acetoxymethyl ester) is a cell-permeant calcium chelator. The AM ester group makes the molecule lipophilic, allowing it to cross the plasma membrane. Once inside the cell, cytosolic esterases cleave the AM groups, trapping the now membrane-impermeant BAPTA molecule in the cytosol, where it can buffer intracellular calcium ions with high affinity and fast kinetics.

Q2: Can this compound affect mitochondrial function?

Yes, this compound can have several off-target effects on mitochondria, which may be independent of its calcium-chelating properties.[1][2] These effects can include:

  • Alterations in Mitochondrial Morphology and Distribution: BAPTA has been shown to induce clustering of mitochondria around the nucleus and a more rounded appearance. This is thought to be a consequence of its disruptive effects on the actin and microtubule cytoskeleton, which are crucial for mitochondrial positioning and transport.[1][3]

  • Impact on Mitochondrial Respiration and ATP Production: Studies have indicated that BAPTA can deplete cellular ATP levels and affect mitochondrial respiration.[1][2]

  • Induction of Mitochondrial Dysfunction: In some contexts, this compound has been shown to protect against mitochondrial dysfunction, for example, by reducing reactive oxygen species (ROS) production and preventing the collapse of the mitochondrial membrane potential (ΔΨm) induced by stressors like iron overload.[4][5][6]

Q3: What are the byproducts of this compound hydrolysis and are they toxic to mitochondria?

The hydrolysis of the AM ester of BAPTA releases formaldehyde, which is known to be cytotoxic and can induce mitochondrial dysfunction. Formaldehyde can cause oxidative stress, reduce mitochondrial membrane potential, and inhibit mitochondrial respiratory enzymes.[1]

Troubleshooting Guide

Issue: I observe changes in mitochondrial morphology or distribution after this compound loading.

  • Possible Cause: BAPTA can disrupt the cytoskeleton, which is essential for maintaining mitochondrial shape and intracellular localization.[1][3] This effect may be independent of calcium chelation.

  • Troubleshooting Steps:

    • Optimize this compound Concentration and Incubation Time: Use the lowest effective concentration of this compound and the shortest possible incubation time. Titrate your concentration, starting from a low range (e.g., 1-10 µM) to find the optimal balance for your cell type and experimental question.[7]

    • Use Control Compounds:

      • EGTA-AM: This chelator has slower calcium binding kinetics compared to BAPTA.[8][9] If the observed effect is absent with EGTA-AM, it might be related to the fast buffering kinetics of BAPTA. EGTA-AM has been shown to have minimal effects on mitochondrial shape and distribution.[3]

      • D-BAPTA-AM: This is a BAPTA derivative with a significantly lower affinity for calcium. If the effect on mitochondria persists with D-BAPTA-AM, it is likely a calcium-independent off-target effect.[1]

    • Visualize the Cytoskeleton: Co-stain for actin filaments (e.g., with phalloidin) and microtubules (e.g., with an anti-tubulin antibody) to assess the integrity of the cytoskeleton in your this compound treated cells.

Issue: I am concerned that this compound is affecting my measurements of mitochondrial respiration or ATP levels.

  • Possible Cause: BAPTA has been reported to directly affect mitochondrial respiration and deplete cellular ATP.[1][2] Additionally, the hydrolysis byproduct, formaldehyde, can be toxic to mitochondria.

  • Troubleshooting Steps:

    • Perform Control Experiments: As mentioned above, use EGTA-AM and D-BAPTA-AM as controls to determine if the effects are due to calcium chelation or off-target actions of BAPTA.

    • Measure ATP Levels: Use a commercially available ATP assay kit to quantify cellular ATP levels in control versus this compound treated cells.

    • Assess Mitochondrial Respiration: Employ techniques like Seahorse XF analysis to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to get a comprehensive picture of cellular metabolism.

Issue: I want to study the role of cytosolic calcium without affecting mitochondrial calcium.

  • Possible Cause: this compound chelates calcium in the cytosol, which can indirectly influence mitochondrial calcium uptake.

  • Troubleshooting Steps:

    • Consider Alternative Chelators:

      • EGTA-AM: Due to its slower binding kinetics, EGTA-AM may have a less pronounced effect on rapid mitochondrial calcium uptake compared to this compound.[8][9]

    • Use Mitochondria-Targeted Calcium Chelators: To specifically investigate the role of mitochondrial calcium, consider using chelators that are targeted to the mitochondria, such as a mitochondria-targeted this compound.

Data Summary

The following tables summarize the effects of this compound on mitochondrial parameters based on published data. It is important to note that the optimal concentrations and observed effects can be highly cell-type and context-dependent.

Table 1: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm) and ROS Production

ConcentrationIncubation TimeCell TypeEffect on ΔΨmEffect on ROS ProductionReference
10 µM24 hoursChondrocytesAttenuated iron overload-induced depolarizationInhibited iron overload-induced ROS production[5][6]
40 µMNot specifiedHepatic cellsSuppressed palmitate-induced reduction in ΔΨmSuppressed palmitate-induced ROS accumulation
50 µM1 hourRAT2 cellsNot specifiedNot specified[3]

Table 2: Comparison of Cytosolic Calcium Chelators and Their Potential Mitochondrial Effects

ChelatorPrimary TargetCa2+ Binding KineticsReported Mitochondrial Off-Target EffectsRecommended Use Case
This compound Cytosolic Ca2+FastCan disrupt cytoskeleton, affect mitochondrial morphology and respiration.[1][3]Studying the role of fast, transient cytosolic calcium signals.
EGTA-AM Cytosolic Ca2+SlowMinimal effects on mitochondrial morphology reported.[3] Slower on-rate may have less impact on rapid mitochondrial Ca2+ uptake.[8]Investigating the role of slower, bulk changes in cytosolic calcium.
Rhod-2 AM Mitochondrial Ca2+N/A (Indicator)Can have some cytosolic localization.Measuring changes in mitochondrial calcium concentration.

Experimental Protocols

Protocol 1: Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1

This protocol is adapted from commercially available kits and published studies.[10][11][12][13]

  • Cell Preparation: Seed cells in a multi-well plate suitable for fluorescence microscopy or a plate reader. Allow cells to adhere and grow to the desired confluency.

  • This compound Treatment: Treat cells with the desired concentration of this compound for the optimized duration. Include appropriate controls (vehicle, EGTA-AM, D-BAPTA-AM).

  • JC-1 Staining:

    • Prepare a JC-1 working solution (typically 1-10 µM) in pre-warmed cell culture medium.

    • Remove the this compound containing medium and wash the cells once with pre-warmed PBS.

    • Add the JC-1 working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing:

    • Remove the JC-1 staining solution and wash the cells twice with pre-warmed PBS or assay buffer.

  • Imaging and Analysis:

    • Immediately image the cells using a fluorescence microscope or plate reader.

    • Healthy, polarized mitochondria will exhibit red fluorescence (J-aggregates).

    • Depolarized mitochondria in apoptotic or stressed cells will show green fluorescence (JC-1 monomers).

    • Quantify the ratio of red to green fluorescence to determine the change in ΔΨm. A decrease in this ratio indicates mitochondrial depolarization.

Protocol 2: Detection of Mitochondrial Superoxide using MitoSOX Red

This protocol is based on manufacturer's instructions and published research.[14][15][16][17][18]

  • Cell Preparation: Seed cells in a multi-well plate suitable for fluorescence imaging.

  • This compound Treatment: Treat cells with this compound and controls as described in Protocol 1.

  • MitoSOX Red Staining:

    • Prepare a 5 µM MitoSOX Red working solution in pre-warmed HBSS or other suitable buffer.

    • Remove the treatment medium, wash cells once with pre-warmed buffer.

    • Add the MitoSOX Red working solution and incubate for 10-30 minutes at 37°C, protected from light.

  • Washing:

    • Gently wash the cells three times with pre-warmed buffer.

  • Imaging and Analysis:

    • Image the cells immediately using a fluorescence microscope with appropriate filters for red fluorescence.

    • An increase in red fluorescence intensity indicates an increase in mitochondrial superoxide production.

Protocol 3: Measurement of Cellular Respiration using Seahorse XF Analyzer

This protocol provides a general workflow; specific details should be optimized based on the Seahorse XF platform and cell type.[19][20][21][22][23]

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • This compound Pre-treatment (if applicable): For acute effects, this compound can be loaded into the injection ports of the sensor cartridge. For longer-term effects, cells can be pre-treated in the plate.

  • Assay Preparation:

    • Hydrate the sensor cartridge overnight in a non-CO2 incubator.

    • On the day of the assay, replace the water with XF Calibrant and incubate for at least 1 hour in a non-CO2 incubator.

    • Replace the cell culture medium with pre-warmed Seahorse XF assay medium and incubate for 1 hour in a non-CO2 incubator.

  • Compound Loading: Load the injection ports of the sensor cartridge with modulators of mitochondrial respiration (e.g., oligomycin, FCCP, rotenone/antimycin A for a Mito Stress Test) and your test compounds (e.g., this compound).

  • Seahorse XF Assay: Calibrate the sensor cartridge and then start the assay to measure OCR and ECAR in real-time.

  • Data Analysis: Analyze the data to determine key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Visualizations

BAPTA_AM_Mechanism BAPTA_AM This compound (Cell-Permeant) Cell_Membrane Cell Membrane BAPTA_AM->Cell_Membrane Crosses Esterases Cytosolic Esterases BAPTA_AM->Esterases Hydrolyzed by Cytosol Cytosol Cell_Membrane->Cytosol Enters BAPTA BAPTA (Trapped) Buffered_Ca2 Buffered Ca2+ BAPTA->Buffered_Ca2 Chelates Esterases->BAPTA Ca2_ion Ca2+ Ca2_ion->Buffered_Ca2

Caption: Mechanism of this compound action in the cell.

BAPTA_Off_Target_Effects BAPTA_AM This compound BAPTA BAPTA BAPTA_AM->BAPTA Hydrolysis Formaldehyde Formaldehyde BAPTA_AM->Formaldehyde Hydrolysis Cytoskeleton Cytoskeleton Disruption (Actin, Microtubules) BAPTA->Cytoskeleton Ca2+-independent effect Mito_Respiration Altered Mitochondrial Respiration & ATP BAPTA->Mito_Respiration Ca2+-independent effect Mito_Function Mitochondrial Function Formaldehyde->Mito_Function Toxicity Mito_Morphology Altered Mitochondrial Morphology & Distribution Cytoskeleton->Mito_Morphology Impacts Mito_Morphology->Mito_Function Mito_Respiration->Mito_Function

Caption: Off-target effects of this compound on mitochondria.

Troubleshooting_Workflow Start Observed Mitochondrial Effect with this compound Optimize Optimize Concentration & Incubation Time Start->Optimize Controls Use Controls: - EGTA-AM - D-BAPTA-AM Optimize->Controls Assess_Mito Assess Mitochondrial Health: - ΔΨm (JC-1/TMRM) - ROS (MitoSOX) - Respiration (Seahorse) Controls->Assess_Mito Assess_Cyto Assess Cytoskeleton Integrity Controls->Assess_Cyto Conclusion Interpret Results Assess_Mito->Conclusion Assess_Cyto->Conclusion

Caption: Troubleshooting workflow for this compound experiments.

References

Troubleshooting guide for poor Bapta-AM loading efficiency.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address common issues encountered during the loading of Bapta-AM, a cell-permeant calcium chelator. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound loading and activation?

A1: this compound is a membrane-permeable ester form of the calcium chelator BAPTA. Its hydrophobic nature allows it to cross the cell membrane. Once inside the cell, intracellular esterases cleave the acetoxymethyl (AM) ester groups, converting this compound into its active, membrane-impermeant form, BAPTA.[1][2][3] This active form is then trapped within the cell, where it can chelate intracellular calcium ions.

Q2: What are the common causes of poor this compound loading efficiency?

A2: Poor loading efficiency can stem from several factors, including:

  • Suboptimal Reagent Preparation: Incorrect storage or handling of this compound can lead to its degradation.

  • Inadequate Loading Conditions: The concentration of this compound, incubation time, and temperature are critical parameters that need to be optimized for each cell type.

  • Cell Health and Density: Unhealthy or overly confluent cells may exhibit compromised membrane integrity and reduced esterase activity.

  • Incomplete De-esterification: Insufficient activity of intracellular esterases can result in the accumulation of the inactive this compound.

  • Dye Extrusion: Some cell types actively pump out the de-esterified BAPTA using multidrug resistance (MDR) transporters.[4]

  • Compartmentalization: The dye may accumulate in organelles, leading to a non-uniform cytosolic distribution.

Q3: How can I improve the solubility of this compound in my loading buffer?

A3: this compound has low aqueous solubility. To improve its dispersal in aqueous loading buffers, the non-ionic surfactant Pluronic F-127 is commonly used.[3][5][6][7] It is recommended to prepare a stock solution of Pluronic F-127 (e.g., 10% in water) and add it to the final working solution at a concentration of 0.02-0.04%.[5]

Q4: What is the role of probenecid in this compound loading?

A4: Probenecid is an inhibitor of organic anion transporters.[5] These transporters can be responsible for extruding the active, negatively charged BAPTA from the cell. Including probenecid (typically at 1-2.5 mM) in the loading and imaging buffers can help to improve the intracellular retention of the chelator.[5]

Troubleshooting Guide

Issue 1: Low Intracellular BAPTA Concentration
Possible Cause Troubleshooting Step Rationale
Degraded this compound Stock Prepare a fresh stock solution of this compound in high-quality, anhydrous DMSO. Store aliquots at -20°C, protected from light and moisture.[3][5]This compound is susceptible to hydrolysis. Improper storage can lead to the degradation of the AM ester, rendering it unable to cross the cell membrane.
Suboptimal this compound Concentration Optimize the this compound concentration. Start with a range of 1-10 µM and perform a dose-response experiment to find the optimal concentration for your specific cell type and experimental conditions.[1][7]The optimal concentration can vary significantly between different cell types. Too low a concentration will result in insufficient loading, while too high a concentration can be cytotoxic.[4]
Insufficient Incubation Time Increase the incubation time. Typical incubation times range from 30 to 60 minutes.[5] However, this may need to be extended for certain cell types.Adequate time is required for the this compound to diffuse across the cell membrane and for intracellular esterases to cleave the AM groups.
Low Incubation Temperature Increase the incubation temperature. Most protocols recommend incubating at 37°C.The activity of intracellular esterases is temperature-dependent. Higher temperatures generally lead to more efficient de-esterification.
Issue 2: High Cell Death or Cytotoxicity
Possible Cause Troubleshooting Step Rationale
High this compound Concentration Decrease the this compound concentration. Use the lowest effective concentration determined from your dose-response optimization.High concentrations of this compound can be toxic to cells, leading to apoptosis or necrosis.[4][8]
Prolonged Incubation Reduce the incubation time.Extended exposure to this compound, even at lower concentrations, can induce cellular stress.
Toxicity of Solvents Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%).High concentrations of DMSO can be cytotoxic.
ER Stress Be aware that this compound loading can induce endoplasmic reticulum (ER) stress.[9] Consider using the lowest possible concentration and incubation time to minimize this effect.Chelation of calcium can disrupt ER homeostasis, leading to the unfolded protein response and cell death.[9]
Issue 3: Uneven Loading or Compartmentalization
Possible Cause Troubleshooting Step Rationale
Suboptimal Loading Temperature Lower the incubation temperature (e.g., room temperature or 4°C).Lower temperatures can sometimes reduce the sequestration of the dye into organelles, leading to a more uniform cytosolic distribution.[10]
Incomplete Hydrolysis After loading, allow for a de-esterification period of at least 30 minutes in fresh, this compound-free medium.This allows more time for intracellular esterases to fully cleave the AM esters, resulting in the active, trapped form of BAPTA.

Experimental Protocols

Standard this compound Loading Protocol

This is a general protocol that should be optimized for your specific cell type and experimental setup.

Reagents and Solutions:

  • This compound (stored as a 1-10 mM stock in anhydrous DMSO at -20°C)

  • Pluronic F-127 (10% stock solution in water)

  • Probenecid (250 mM stock solution in 1 M NaOH, pH adjusted)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

Procedure:

  • Cell Preparation: Plate cells on a suitable culture vessel (e.g., coverslips, microplates) and allow them to adhere overnight.

  • Loading Solution Preparation:

    • Prepare the desired final concentration of this compound in HBSS. For a final concentration of 5 µM, dilute the 1 mM stock 1:200.

    • Add Pluronic F-127 to the loading solution to a final concentration of 0.02-0.04%. For a 0.04% final concentration, add 4 µL of a 10% stock solution per 1 mL of loading solution.

    • If dye extrusion is a concern, add probenecid to the loading solution to a final concentration of 1-2.5 mM.

  • Cell Loading:

    • Remove the culture medium from the cells and wash once with pre-warmed HBSS.

    • Add the this compound loading solution to the cells.

    • Incubate for 30-60 minutes at 37°C.

  • Washing and De-esterification:

    • Remove the loading solution and wash the cells 2-3 times with warm HBSS (containing probenecid if used in the loading step).

    • Add fresh, warm HBSS (with probenecid if applicable) and incubate for an additional 30 minutes at 37°C to allow for complete de-esterification.

  • Experimentation: The cells are now loaded with BAPTA and ready for your experiment.

Quantitative Data Summary

ParameterRecommended RangeReference
This compound Concentration 1 - 100 µM (typically 1-10 µM)[1][6][7]
Incubation Time 20 - 120 minutes (typically 30-60 min)[5]
Incubation Temperature 20 - 37°C (typically 37°C)[5]
Pluronic F-127 Concentration 0.02 - 0.04%[5]
Probenecid Concentration 0.5 - 2.5 mM[5]

Visualizations

Bapta_AM_Loading_Workflow cluster_prep Reagent Preparation cluster_loading Cell Loading cluster_post_loading Post-Loading Bapta_Stock Prepare this compound Stock (1-10 mM in anhydrous DMSO) Prepare_Loading_Solution Prepare Loading Solution (this compound, Pluronic F-127, Probenecid in Buffer) Bapta_Stock->Prepare_Loading_Solution Pluronic_Stock Prepare Pluronic F-127 Stock (10% in H2O) Pluronic_Stock->Prepare_Loading_Solution Probenecid_Stock Prepare Probenecid Stock (250 mM in NaOH) Probenecid_Stock->Prepare_Loading_Solution Incubate_Cells Incubate Cells (30-60 min at 37°C) Prepare_Loading_Solution->Incubate_Cells Wash_Cells Wash Cells (2-3 times with Buffer) Incubate_Cells->Wash_Cells Deesterification De-esterification (30 min at 37°C) Wash_Cells->Deesterification Experiment Proceed with Experiment Deesterification->Experiment

Caption: this compound experimental workflow.

Bapta_AM_Activation_Pathway Bapta_AM_Extracellular This compound (Extracellular) Membrane Permeable Bapta_AM_Intracellular This compound (Intracellular) Bapta_AM_Extracellular->Bapta_AM_Intracellular Diffusion Cell_Membrane Cell Membrane BAPTA_Active BAPTA (Active) Membrane Impermeable Bapta_AM_Intracellular->BAPTA_Active Hydrolysis Esterases Intracellular Esterases Esterases->Bapta_AM_Intracellular Chelation Calcium Chelation BAPTA_Active->Chelation Calcium_Ion Ca²⁺ Calcium_Ion->Chelation

Caption: this compound activation pathway.

References

Technical Support Center: The Impact of BAPTA-AM on Action Potential Duration in Cardiac Myocytes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of BAPTA-AM on action potential duration (APD) in cardiac myocytes.

Frequently Asked Questions (FAQs)

Q1: What is the primary expected effect of this compound on cardiac myocyte action potential duration (APD)?

A1: this compound is a cell-permeant calcium chelator. By buffering intracellular calcium ([Ca²⁺]i), it is expected to modulate the activity of Ca²⁺-dependent ion currents. A primary consequence of reducing [Ca²⁺]i is the attenuation of Ca²⁺-dependent inactivation of L-type Ca²⁺ channels, which can lead to a lengthening of the action potential duration (APD).[1][2][3][4]

Q2: I observed a prolongation of APD after applying this compound, but the effect seems more complex than simple calcium chelation. Why?

A2: Research has shown that this compound has a dual effect on cardiac myocytes. In addition to its role as a [Ca²⁺]i buffer, this compound directly inhibits the rapid delayed rectifier potassium current (IKr).[1][2][3][4] This inhibition of a key repolarizing current also contributes to APD prolongation. Therefore, the observed change in APD is a combination of both [Ca²⁺]i buffering and direct ion channel blockade.

Q3: Can this compound shorten the action potential duration?

A3: Yes, under certain conditions. In the presence of an IKr blocker like dofetilide or E-4031, the APD-prolonging effect of this compound's IKr inhibition is masked. In this scenario, the effects of [Ca²⁺]i chelation on other currents, such as the Na⁺-Ca²⁺ exchanger (NCX), may become more prominent, potentially leading to a shortening of the APD.[2][3][4]

Q4: What are the known off-target effects of this compound in cardiac myocytes?

A4: The most significant off-target effect of this compound in cardiac myocytes is the direct inhibition of the IKr current (hERG channels).[1][2][3][4][5] This is a crucial consideration as it directly impacts cardiac repolarization. There is also evidence from other cell types that this compound can have other Ca²⁺-independent effects, such as inducing endoplasmic reticulum stress.[6][7]

Q5: What is a typical working concentration for this compound in cardiac myocyte experiments?

A5: A commonly used concentration of this compound in studies on canine ventricular myocytes is 5 µM.[1][2][3][4] However, the optimal concentration can vary depending on the cell type and experimental goals. It is advisable to perform a dose-response curve to determine the most appropriate concentration for your specific experiment.

Troubleshooting Guides

Problem 1: Unexpectedly large APD prolongation observed.

  • Possible Cause 1: Direct IKr Inhibition. The observed APD prolongation is likely a combination of [Ca²⁺]i buffering and direct IKr inhibition by this compound.

  • Troubleshooting Step 1: To isolate the effect of [Ca²⁺]i chelation, conduct experiments in the presence of a specific IKr blocker (e.g., dofetilide or E-4031). This will eliminate the contribution of this compound's IKr inhibitory effect on APD.[2][3][4]

  • Troubleshooting Step 2: Perform voltage-clamp experiments to directly measure the effect of this compound on IKr in your specific cell type. This will quantify the extent of the off-target effect.[1][4]

Problem 2: this compound application leads to APD shortening.

  • Possible Cause 1: Pre-existing IKr blockade. If your experimental preparation has reduced IKr function or if you are co-administering an IKr blocker, the dominant effect of this compound may be a shortening of the APD.[2][3][4]

  • Troubleshooting Step 1: Verify the composition of your experimental solutions and ensure no unintended IKr-blocking agents are present.

  • Troubleshooting Step 2: Consider the influence of [Ca²⁺]i chelation on other currents. For example, reduced intracellular calcium can alter the activity of the Na⁺-Ca²⁺ exchanger (NCX), which can influence APD.

Problem 3: Inconsistent or variable results between experiments.

  • Possible Cause 1: Incomplete hydrolysis of this compound. this compound is the acetoxymethyl ester form, which needs to be cleaved by intracellular esterases to become the active Ca²⁺ chelator, BAPTA. Incomplete hydrolysis can lead to variable effective concentrations.

  • Troubleshooting Step 1: Ensure a sufficient loading time for the cells with this compound. A typical incubation period is around 20 minutes, followed by a washout period.[1][4]

  • Troubleshooting Step 2: Prepare fresh this compound stock solutions in anhydrous DMSO and dilute to the final concentration immediately before use to prevent degradation.[4]

  • Possible Cause 2: Time-dependent effects. The effects of this compound on APD can develop gradually over time.

  • Troubleshooting Step 1: Standardize the duration of this compound exposure across all experiments to ensure comparability of results.[1][3][4]

Data Presentation

Table 1: Effect of 5 µM this compound on Action Potential Duration (APD90) in Canine Ventricular Myocytes

ConditionChange in APD90Primary Mechanism(s)Reference
ControlLengthened[Ca²⁺]i buffering and IKr inhibition[1][4]
In the presence of Nisoldipine (L-type Ca²⁺ channel blocker)APD-lengthening effect strongly suppressedReduced Ca²⁺ influx diminishes the impact of [Ca²⁺]i buffering[1][2][3]
In the presence of BAY K8644 (L-type Ca²⁺ channel agonist)APD-lengthening effect enhancedIncreased Ca²⁺ influx enhances the impact of [Ca²⁺]i buffering[1][2][3]
In the presence of Dofetilide or E-4031 (IKr blockers)ShortenedIKr inhibition by this compound is masked; other effects of [Ca²⁺]i chelation dominate[2][3][4]

Table 2: Effect of 5 µM this compound on the Rapid Delayed Rectifier K⁺ Current (IKr) in Canine Ventricular Myocytes

Experimental TechniqueIKr ReductionReversibilityReference
Conventional Voltage ClampDecreased to 32 ± 8% of controlPartially reversible[1][4]
Action Potential Voltage ClampReduced by 66%Not specified[1][4]

Experimental Protocols

Protocol 1: Measurement of Action Potential Duration in Isolated Cardiac Myocytes

  • Cell Isolation: Enzymatically isolate ventricular myocytes from the desired animal model (e.g., canine heart).[1][4]

  • Recording Setup: Use conventional sharp microelectrodes or the patch-clamp technique in the whole-cell configuration to record action potentials.[1][4]

  • Superfusion: Continuously superfuse the myocytes with a physiological solution (e.g., Tyrode's solution).

  • Pacing: Pace the cells at a steady frequency (e.g., 1 Hz) using rectangular current pulses.[4]

  • This compound Application:

    • Prepare a stock solution of this compound in DMSO (e.g., 5 mM).[4]

    • Dilute the stock solution into the superfusion solution to the desired final concentration (e.g., 5 µM) immediately before the experiment.[4]

    • For loading, incubate the cells with the this compound containing solution for a specified duration (e.g., 20 minutes) followed by a washout with this compound-free solution.[1][4]

  • Data Acquisition: Digitize and store the action potentials for later analysis. Measure the APD at 90% repolarization (APD90).

Protocol 2: Measurement of IKr using Conventional Voltage Clamp

  • Cell Preparation: Isolate ventricular myocytes as described above.

  • Voltage Clamp Setup: Use the whole-cell patch-clamp technique. The pipette solution should contain appropriate blockers for other currents to isolate IKr.

  • Voltage Protocol: Apply a depolarizing voltage step (e.g., to +40 mV for 500 ms) to activate IKr, followed by repolarization to a potential where the tail current can be measured (e.g., -40 mV).[4]

  • This compound Application: Superfuse the cell with the this compound containing solution for a defined period (e.g., 5 minutes).[1][4]

  • Data Analysis: Measure the amplitude of the IKr tail current before, during, and after washout of this compound to determine the extent of inhibition and its reversibility.[1][4]

Mandatory Visualizations

BAPTA_AM_Effects BAPTA_AM This compound (cell-permeant) Intracellular_Esterases Intracellular Esterases BAPTA_AM->Intracellular_Esterases IKr_Inhibition Direct IKr Channel Inhibition BAPTA_AM->IKr_Inhibition off-target effect BAPTA BAPTA (active chelator) Intracellular_Esterases->BAPTA Ca_Chelation Intracellular Ca²⁺ Chelation BAPTA->Ca_Chelation primary effect L_type_Ca_Inactivation Reduced Ca²⁺-dependent inactivation of L-type Ca²⁺ current Ca_Chelation->L_type_Ca_Inactivation Repolarization Reduced Repolarizing K⁺ Current IKr_Inhibition->Repolarization APD_Prolongation Action Potential Duration Prolongation L_type_Ca_Inactivation->APD_Prolongation Repolarization->APD_Prolongation

Caption: Dual mechanisms of this compound-induced APD prolongation.

Troubleshooting_APD_Prolongation Start Unexpectedly Large APD Prolongation with this compound Hypothesis Hypothesis: Combined effect of Ca²⁺ chelation and direct IKr inhibition Start->Hypothesis Experiment1 Experiment 1: Co-apply this compound with a specific IKr blocker (e.g., Dofetilide) Hypothesis->Experiment1 Test Hypothesis Experiment2 Experiment 2: Directly measure IKr using voltage-clamp Hypothesis->Experiment2 Test Hypothesis Result1 Result: APD prolongation is attenuated or reversed Experiment1->Result1 Conclusion1 Conclusion: Confirms significant contribution of IKr inhibition by this compound Result1->Conclusion1 Result2 Result: This compound reduces IKr amplitude Experiment2->Result2 Conclusion2 Conclusion: Quantifies the off-target IKr inhibitory effect Result2->Conclusion2

Caption: Troubleshooting workflow for unexpected APD prolongation.

References

How to properly wash out extracellular Bapta-AM after loading.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bapta-AM, your guide to effectively chelating intracellular calcium for robust and reliable experimental results. This resource provides detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid, acetoxymethyl ester) is a cell-permeable, high-affinity calcium chelator. Its acetoxymethyl (AM) ester groups allow it to cross the cell membrane. Once inside the cell, intracellular esterases cleave the AM groups, trapping the now membrane-impermeant, active form of Bapta in the cytoplasm.[1][2] This active Bapta then buffers intracellular calcium, allowing for the study of calcium-dependent signaling pathways.

Q2: Why is it crucial to wash out extracellular this compound after loading?

A2: Thoroughly washing out extracellular this compound is critical for several reasons:

  • Preventing Off-Target Effects: Residual extracellular this compound can chelate extracellular calcium, which can interfere with signaling pathways that depend on calcium influx.

  • Avoiding Confounding Fluorescence: If using a fluorescent version of this compound, residual extracellular dye will contribute to high background fluorescence, reducing the signal-to-noise ratio of your measurements.

  • Minimizing Toxicity: Prolonged exposure to even low concentrations of extracellular this compound can be toxic to some cell types.[3]

Q3: What is the recommended buffer for washing cells after this compound loading?

A3: A common and effective wash buffer is a balanced salt solution, such as Hanks' Balanced Salt Solution (HBSS) or a phosphate-buffered saline (PBS), supplemented with a physiological concentration of calcium (typically 1-2 mM). The presence of calcium in the wash buffer helps to maintain cell health and physiological conditions during the washout process. For some experiments, continuing to include probenecid in the wash buffer can be beneficial to prevent the leakage of the de-esterified Bapta from the cells.[4]

Experimental Protocols

Standard this compound Loading and Washout Protocol

This protocol provides a general guideline for loading and washing adherent cells. Optimization for specific cell types and experimental conditions is recommended.

Materials:

  • This compound stock solution (e.g., 1-10 mM in anhydrous DMSO)

  • Pluronic® F-127 stock solution (e.g., 20% w/v in anhydrous DMSO)

  • Loading Buffer: Serum-free cell culture medium or a balanced salt solution (e.g., HBSS)

  • Wash Buffer: Loading buffer supplemented with 1-2 mM CaCl₂.

  • Probenecid stock solution (optional, e.g., 100 mM in 1 M NaOH)

Loading Procedure:

  • Prepare Loading Solution:

    • Dilute the this compound stock solution to the final desired concentration (typically 1-10 µM) in the Loading Buffer.

    • To aid in the dispersion of the water-insoluble this compound, pre-mix the this compound stock solution with an equal volume of Pluronic® F-127 stock solution before diluting in the loading buffer. The final concentration of Pluronic® F-127 should be approximately 0.02-0.05%.

    • If using probenecid to inhibit anion transporters, add it to the loading solution at a final concentration of 1-2.5 mM.[4]

  • Cell Loading:

    • Remove the culture medium from the cells.

    • Add the this compound loading solution to the cells.

    • Incubate the cells at 37°C for 15-60 minutes. The optimal loading time will vary depending on the cell type and experimental goals.

Washout Procedure:

  • Initial Wash: After the loading incubation, aspirate the loading solution. Gently wash the cells once with an equal volume of pre-warmed (37°C) Wash Buffer.

  • Subsequent Washes: Aspirate the first wash and add fresh, pre-warmed Wash Buffer. Incubate for 5-10 minutes at 37°C. Repeat this step at least two more times for a total of three washes.

  • Final Incubation: After the final wash, replace the wash buffer with the desired experimental medium and allow the cells to equilibrate for at least 30 minutes at 37°C before starting your experiment. This allows for complete de-esterification of any remaining intracellular this compound.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High Background Fluorescence Incomplete washout of extracellular this compound.Increase the number and/or duration of washes. Ensure the wash buffer volume is sufficient to dilute the extracellular probe effectively. Consider adding a low concentration of serum (e.g., 0.5-1%) to the wash buffer to help sequester and remove residual extracellular this compound.
Autofluorescence of cells or medium.Image an unstained control sample to determine the level of autofluorescence. Use a culture medium with low background fluorescence (e.g., phenol red-free medium).
Low Intracellular Signal Inefficient loading.Optimize loading concentration and incubation time. Ensure the this compound and Pluronic F-127 are properly dissolved and mixed.
Active extrusion of the de-esterified probe.Include an anion transport inhibitor like probenecid in the loading and wash buffers.[4]
Cell Death or Morphological Changes This compound toxicity.Reduce the loading concentration of this compound and/or the incubation time. Ensure the wash steps are performed gently to minimize mechanical stress on the cells.
Phototoxicity.Minimize the exposure of cells to excitation light, especially during time-lapse imaging.
Inconsistent Results Between Experiments Variability in loading efficiency.Standardize all loading and washing parameters, including concentrations, incubation times, and temperatures.
Incomplete de-esterification.Ensure a sufficient equilibration period (at least 30 minutes) after the final wash to allow for complete hydrolysis of intracellular this compound.

Quantitative Data Summary

While specific quantitative data on washout efficiency is limited in the literature, the following table summarizes typical experimental parameters. Researchers should empirically determine the optimal conditions for their specific cell type and experimental setup.

Parameter Typical Range Notes
This compound Loading Concentration 1 - 10 µMHigher concentrations may lead to toxicity.
Loading Time 15 - 60 minutesLonger times may be needed for some cell types but can increase toxicity.
Loading Temperature 37°CPhysiological temperature is generally optimal for esterase activity.
Number of Washes 3 - 5More washes are generally better for reducing background.
Wash Duration (per wash) 5 - 15 minutesLonger washes can help to remove more extracellular probe.
Wash Temperature 37°CMaintains cell health and physiological conditions.
Post-Wash Equilibration Time ≥ 30 minutesCrucial for complete de-esterification of intracellular this compound.

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the key steps and concepts.

BaptaAM_Workflow cluster_loading This compound Loading cluster_washout Extracellular Washout cluster_equilibration De-esterification & Equilibration start Start prep_loading Prepare Loading Solution (this compound, Pluronic F-127, Probenecid) start->prep_loading load_cells Incubate Cells with Loading Solution (37°C) prep_loading->load_cells wash1 Wash 1 (Wash Buffer) load_cells->wash1 wash2 Wash 2 (Wash Buffer, 5-10 min) wash1->wash2 wash3 Wash 3 (Wash Buffer, 5-10 min) wash2->wash3 equilibrate Incubate in Experimental Medium (≥30 min, 37°C) wash3->equilibrate experiment Proceed with Experiment equilibrate->experiment

Caption: Experimental workflow for this compound loading and washout.

BaptaAM_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytosol) BaptaAM_ext This compound BaptaAM_int This compound BaptaAM_ext->BaptaAM_int Passive Diffusion Esterases Esterases BaptaAM_int->Esterases Hydrolysis Bapta Bapta (Active) Esterases->Bapta Ca Ca²⁺ Bapta->Ca Chelation BaptaCa Bapta-Ca²⁺ Ca->BaptaCa

Caption: Mechanism of this compound cellular uptake and activation.

References

Technical Support Center: Minimizing BAPTA-AM Interference with Fluorescent Calcium Indicators

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize interference from the intracellular calcium chelator BAPTA-AM when using fluorescent calcium indicators.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid, acetoxymethyl ester) is a cell-permeable calcium chelator. Its acetoxymethyl (AM) ester groups allow it to cross the cell membrane. Once inside the cell, intracellular esterases cleave the AM groups, trapping the active, membrane-impermeable form, BAPTA.[1][2][3] BAPTA is a high-affinity Ca2+ chelator that rapidly binds to free intracellular calcium ions, effectively buffering or reducing the intracellular calcium concentration.[4][5]

Q2: Why is this compound used in conjunction with fluorescent calcium indicators?

A2: this compound is often used alongside fluorescent calcium indicators for several purposes:

  • To establish a baseline or zero-calcium level: By chelating intracellular calcium, this compound helps in the calibration of ratiometric indicators like Fura-2.[5][6]

  • To investigate the role of intracellular calcium: By preventing or reducing calcium transients, researchers can determine if a specific cellular response is dependent on intracellular calcium signaling.[7][8]

  • To protect cells from calcium overload: In some experimental conditions, excessive calcium influx can lead to cytotoxicity. This compound can mitigate these effects.[9]

Q3: Can this compound interfere with the fluorescence of calcium indicators?

A3: Yes, this compound can interfere with fluorescent calcium indicators. While BAPTA itself is non-fluorescent, it can affect the overall fluorescent signal in a few ways:

  • Signal Quenching: By binding to available intracellular calcium, BAPTA reduces the amount of calcium that can bind to the fluorescent indicator, thereby decreasing the indicator's fluorescence signal.

  • Spectral Shift: BAPTA itself has an absorbance spectrum that shifts upon binding to calcium (from 254 nm in the free state to 274 nm in the bound state).[1][10][11] While it doesn't fluoresce, this change in absorbance could potentially interfere with certain imaging setups, although this is less common.

  • Artifactual Ratios with Fura-2: In some cases, compounds can interact directly with Fura-2, causing changes in its fluorescence ratio that are not related to calcium concentration. For example, resveratrol was shown to cause an increase in the Fura-2 340/380 ratio that was not blocked by this compound, indicating an artifact.[12][13]

Q4: Are there any calcium-independent effects of this compound?

A4: Yes, this compound can exert effects on cells that are independent of its calcium-chelating activity. Researchers should be aware of these potential off-target effects:

  • Inhibition of Ion Channels: this compound has been shown to directly inhibit voltage-gated potassium channels (Kv).[1][4]

  • Cytoskeletal Disruption: Some studies have reported that BAPTA can induce cytoskeleton disassembly through a calcium-independent mechanism.[14]

  • Inhibition of Na,K-ATPase: this compound, along with other BAPTA-based calcium indicators, can suppress the activity of the Na,K-ATPase.[15]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No or low fluorescence signal from the calcium indicator after this compound co-loading. 1. This compound concentration is too high, chelating all available calcium. 2. Incomplete hydrolysis of the indicator's AM ester. 3. Photobleaching.1. Titrate the this compound concentration to find the optimal balance between calcium buffering and indicator signal. 2. Ensure sufficient incubation time (typically 30-60 minutes) at the appropriate temperature (e.g., 37°C) to allow for complete de-esterification of both this compound and the indicator AM ester.[16] 3. Minimize exposure to excitation light and use the lowest possible laser power.
Unexpected or paradoxical increase in cellular activity after this compound application. 1. Off-target effects of this compound, such as inhibition of potassium channels, can lead to membrane depolarization and increased excitability.[17]1. Use the lowest effective concentration of this compound. 2. Consider using a different calcium chelator with a different pharmacological profile, such as EGTA-AM, which has a slower calcium binding rate.[5] 3. Perform control experiments to assess the effect of this compound alone on the cellular activity being measured.
High background fluorescence. 1. Incomplete washout of extracellular this compound and indicator. 2. Incomplete de-esterification, leading to compartmentalization of the dyes. 3. Use of phenol red in the imaging medium.1. Wash cells thoroughly with a buffered salt solution after the loading step. 2. Use a dispersing agent like Pluronic® F-127 to improve dye solubility and loading efficiency.[4][18] Consider using an anion transport inhibitor like probenecid to improve intracellular dye retention.[18][19] 3. Use phenol red-free imaging medium.[20]
Cell death or signs of cytotoxicity. 1. High concentrations of this compound or the indicator can be toxic. 2. The DMSO concentration used to dissolve the AM esters may be too high. 3. Calcium depletion due to excessive chelation can trigger apoptosis.[9]1. Perform a dose-response curve to determine the optimal, non-toxic concentrations of both this compound and the indicator. 2. Ensure the final DMSO concentration is typically below 0.1%. 3. Monitor cell health throughout the experiment using a viability dye. Reduce this compound concentration or incubation time.
Inconsistent results between experiments. 1. Variability in cell loading efficiency. 2. Differences in this compound or indicator stock solution quality. 3. Fluctuation in experimental conditions (temperature, pH).1. Standardize the loading protocol, including cell density, incubation time, and temperature. 2. Prepare fresh stock solutions of this compound and the indicator in high-quality anhydrous DMSO and store them properly (desiccated at -20°C, protected from light).[4] 3. Maintain consistent experimental conditions for all experiments.

Quantitative Data Summary

Table 1: Properties of BAPTA and Common Fluorescent Calcium Indicators

Compound Typical Working Concentration Kd for Ca2+ Excitation (nm) Emission (nm) Notes
This compound 1-100 µM[4][10]~110 nM (for BAPTA)[1][10]254 (free), 274 (Ca2+-bound)[1][11]363[10][11]Primarily a chelator, but has intrinsic absorbance changes.
Fura-2 AM 1-5 µM[16]~145 nM340 (Ca2+-bound), 380 (Ca2+-free)[19]~510[21]Ratiometric indicator.
Fluo-4 AM 1-5 µM[20]~335-345 nM[22][23]~494[20]~516[20]Single-wavelength indicator, large fluorescence increase upon Ca2+ binding.[23]
Oregon Green 488 BAPTA-1 AM 5 µM[22]~170 nM[22]~494[24]~523[24]High-affinity green indicator.
Cal-520 AM 5 µM[22]~320 nM[22]~492~514Considered optimal for detecting and tracking local Ca2+ events.[22]

Experimental Protocols

Protocol 1: Co-loading of this compound and a Fluorescent Calcium Indicator (e.g., Fluo-4 AM) in Cultured Cells

Materials:

  • This compound

  • Fluo-4 AM

  • High-quality anhydrous DMSO

  • Pluronic® F-127 (10% w/v in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer (phenol red-free)

  • Probenecid (optional)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 2-5 mM stock solution of this compound in anhydrous DMSO.[18]

    • Prepare a 1-5 mM stock solution of Fluo-4 AM in anhydrous DMSO.

    • Store stock solutions in small aliquots at -20°C, protected from light and moisture.[4]

  • Prepare Loading Buffer:

    • For a final concentration of 10 µM this compound and 2 µM Fluo-4 AM, dilute the stock solutions into warm (37°C) HBSS.

    • To aid in solubilization, pre-mix the AM esters with Pluronic® F-127 (final concentration 0.02-0.04%) before adding to the buffer.[18]

    • If using, add probenecid to the loading buffer (final concentration 1-2.5 mM) to inhibit anion transporters and improve dye retention.[18][19]

  • Cell Loading:

    • Grow cells on coverslips or in a multi-well plate to the desired confluency.

    • Remove the culture medium and wash the cells once with warm HBSS.

    • Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C, protected from light. The optimal loading time and temperature may need to be determined empirically for each cell type.

  • Wash and De-esterification:

    • Remove the loading buffer and wash the cells 2-3 times with warm HBSS to remove extracellular dye.

    • Incubate the cells in fresh HBSS for an additional 30 minutes at room temperature or 37°C to allow for complete de-esterification of the AM esters.[16]

  • Imaging:

    • Proceed with fluorescence imaging using the appropriate excitation and emission wavelengths for your chosen indicator.

Visualizations

Calcium_Signaling_Pathway Figure 1: Simplified Calcium Signaling Pathway cluster_stimulus External Stimulus cluster_cell Cell Stimulus Agonist Receptor GPCR/Receptor Stimulus->Receptor binds PLC Phospholipase C Receptor->PLC activates IP3 IP3 PLC->IP3 produces Ca_channel IP3 Receptor (Ca2+ Channel) IP3->Ca_channel binds to ER Endoplasmic Reticulum (ER) (Ca2+ Store) Ca_ion Ca2+ ER->Ca_ion releases Cell_Response Cellular Response Ca_ion->Cell_Response triggers

Caption: A diagram illustrating a common intracellular calcium signaling cascade.

Experimental_Workflow Figure 2: Experimental Workflow for Co-loading cluster_prep Preparation cluster_exp Experiment prep_stocks Prepare this compound & Indicator Stock Solutions (in DMSO) prep_buffer Prepare Loading Buffer (HBSS + Dyes + Pluronic F-127) prep_stocks->prep_buffer load_cells Incubate Cells with Loading Buffer (30-60 min, 37°C) prep_buffer->load_cells wash Wash Cells (2-3 times with HBSS) load_cells->wash deesterify De-esterification (30 min) wash->deesterify image Fluorescence Imaging deesterify->image

Caption: Workflow for loading cells with this compound and a fluorescent indicator.

Troubleshooting_Logic Figure 3: Troubleshooting Logic Flow Start Low/No Signal? Check_BAPTA Is this compound concentration too high? Start->Check_BAPTA Yes Check_Health Are cells healthy? Start->Check_Health No Check_Loading Was loading time/ temperature optimal? Check_BAPTA->Check_Loading No Reduce_BAPTA Decrease this compound concentration Check_BAPTA->Reduce_BAPTA Yes Optimize_Loading Optimize loading protocol Check_Loading->Optimize_Loading No Success Signal Restored Check_Loading->Success Yes Check_Toxicity Perform cytotoxicity assay Check_Health->Check_Toxicity No Check_Health->Success Yes Reduce_BAPTA->Success Optimize_Loading->Success

Caption: A logical flow diagram for troubleshooting low fluorescence signal.

References

Validation & Comparative

Comparing the efficacy of Bapta-AM versus EGTA as calcium chelators.

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of cellular signaling, calcium ions (Ca2+) are pivotal second messengers, orchestrating a vast array of physiological processes. To dissect the precise role of calcium, researchers rely on chelators—molecules that bind to calcium ions, effectively buffering their concentration. Among the most widely used are BAPTA-AM and EGTA. This guide provides a comprehensive comparison of their efficacy, supported by experimental data and protocols, to aid researchers in selecting the optimal chelator for their specific experimental needs.

At a Glance: Key Performance Indicators

PropertyThis compound (intracellular BAPTA)EGTA
Primary Application Intracellular Ca2+ ChelationExtracellular Ca2+ Chelation
Binding Affinity (Kd for Ca2+) ~110 nM[1][2]~60.5 nM at pH 7.4[3]
Ca2+ On-Rate ~4.0 x 10^8 M⁻¹s⁻¹[4]~1.05 x 10^7 M⁻¹s⁻¹[4]
Ca2+ Off-Rate FastSlow
Selectivity for Ca2+ over Mg2+ High (10^5 fold)[5]Very High[3]
pH Sensitivity Low[6][7][8]High
Membrane Permeability Permeable (as AM ester)[1][9]Impermeable

Delving Deeper: A Head-to-Head Comparison

Mechanism of Action

This compound is the cell-permeant acetoxymethyl (AM) ester form of BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid). Its lipophilic nature allows it to readily cross the plasma membrane. Once inside the cell, cytosolic esterases cleave the AM groups, trapping the now membrane-impermeant BAPTA in the cytoplasm where it can buffer intracellular calcium.[1][10]

EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid), in its salt form, is a hydrophilic molecule and therefore cannot passively cross the cell membrane. It is primarily used in extracellular solutions to chelate calcium and prevent its entry into cells or to create calcium-free media.[3][11]

Binding Kinetics: The Speed Advantage of BAPTA

A critical distinction between BAPTA and EGTA lies in their calcium binding kinetics. BAPTA exhibits a significantly faster on-rate for calcium, approximately 50-400 times faster than EGTA.[6][8][12] This rapid binding makes BAPTA highly effective at capturing transient and localized increases in intracellular calcium, often referred to as "calcium microdomains," which are crucial in processes like neurotransmitter release. EGTA, with its slower on-rate, is less efficient at buffering these rapid, localized calcium fluxes but is suitable for controlling bulk, slower changes in calcium concentration.

Selectivity and pH Sensitivity

Both chelators exhibit high selectivity for calcium over magnesium, a crucial feature given the much higher intracellular concentration of magnesium.[3][5] However, BAPTA's calcium binding is notably less sensitive to changes in pH compared to EGTA.[6][7][8] This makes BAPTA a more reliable buffer in experimental conditions where pH fluctuations may occur.

Experimental Considerations and Potential Artifacts

Cell Viability and Off-Target Effects:

While essential tools, both chelators can have effects beyond simple calcium buffering.

  • This compound: Studies have reported that this compound can have off-target effects independent of its calcium-chelating properties, including the direct blockade of certain potassium channels.[9][13][14] Furthermore, the hydrolysis of this compound can lead to a decrease in cellular pH.[15] High concentrations of this compound have also been shown to induce apoptosis in some cell types.

  • EGTA: Chelation of extracellular calcium by EGTA can induce apoptosis in a variety of cell types, likely by disrupting calcium-dependent survival signals.[2][12] Long-term exposure to EGTA can also destabilize cell membranes.[10]

Experimental Protocols

Intracellular Calcium Chelation with this compound

This protocol provides a general guideline for loading cells with this compound. Optimal concentrations and incubation times should be determined empirically for each cell type and experimental condition.

Materials:

  • This compound

  • Anhydrous DMSO

  • Pluronic® F-127 (10% w/v in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

Procedure:

  • Prepare a this compound stock solution: Dissolve this compound in anhydrous DMSO to a final concentration of 1-10 mM.

  • Prepare the loading solution: For a final loading concentration of 10 µM, dilute the this compound stock solution into HBSS. To aid in solubilization and cell loading, Pluronic® F-127 can be added to the final solution at a concentration of 0.02-0.04%.[16] First, mix the this compound stock with an equal volume of 10% Pluronic® F-127, then dilute this mixture into the buffer.

  • Cell Loading: Replace the cell culture medium with the this compound loading solution and incubate for 15-60 minutes at 37°C.

  • Wash: After incubation, wash the cells 2-3 times with fresh, warm HBSS or culture medium to remove extracellular this compound.

  • De-esterification: Allow the cells to incubate for an additional 30 minutes at 37°C to ensure complete cleavage of the AM esters by intracellular esterases.

Extracellular Calcium Chelation with EGTA

This protocol describes the preparation of a calcium-free buffer using EGTA.

Materials:

  • EGTA

  • NaOH

  • Distilled water

  • Buffer components (e.g., HEPES, NaCl, KCl)

Procedure:

  • Dissolve EGTA: EGTA is poorly soluble in water at neutral pH. To dissolve it, add the desired amount of EGTA to distilled water and slowly add NaOH while monitoring the pH. EGTA will dissolve as the pH approaches 8.0.[7]

  • Prepare the buffer: Once the EGTA is dissolved, add the other buffer components to the desired final concentrations.

  • Adjust pH: Adjust the final pH of the solution to the desired value (typically 7.2-7.4) using HCl or NaOH.

  • Final Volume: Bring the solution to the final volume with distilled water.

  • Sterilization: Sterilize the solution by filtration (0.22 µm filter).

Visualizing the Impact: Signaling Pathways and Experimental Workflows

To better understand the application and impact of these chelators, the following diagrams illustrate a typical calcium signaling pathway and an experimental workflow for studying the effects of intracellular calcium chelation.

Calcium_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Extracellular Ca2+ Extracellular Ca2+ VGCC Voltage-Gated Ca2+ Channel Extracellular Ca2+->VGCC Depolarization Ca2+ Ca2+ VGCC->Ca2+ GPCR GPCR PLC Phospholipase C GPCR->PLC Ligand Binding IP3 IP3 PLC->IP3 BAPTA BAPTA Ca2+->BAPTA Chelation Calmodulin Calmodulin Ca2+->Calmodulin CaMKII CaMKII Calmodulin->CaMKII Downstream Effectors Downstream Effectors CaMKII->Downstream Effectors IP3R IP3 Receptor IP3->IP3R ER Ca2+ ER Ca2+ ER Ca2+->IP3R IP3R->Ca2+

Caption: A simplified calcium signaling pathway showing influx from extracellular space and release from the ER, and the point of intervention by BAPTA.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture_Cells Culture Cells Prepare_BAPTA Prepare this compound Loading Solution Culture_Cells->Prepare_BAPTA Load_Cells Load Cells with This compound Prepare_BAPTA->Load_Cells Wash_Cells Wash Cells Load_Cells->Wash_Cells De_esterify De-esterification Wash_Cells->De_esterify Stimulate Apply Stimulus (e.g., agonist, depolarization) De_esterify->Stimulate Measure_Response Measure Cellular Response (e.g., fluorescence, secretion) Stimulate->Measure_Response Analyze_Data Analyze Data Measure_Response->Analyze_Data Compare_Controls Compare to Control (no this compound) Analyze_Data->Compare_Controls

Caption: A typical experimental workflow for investigating the role of intracellular calcium using this compound.

Conclusion: Making the Right Choice

The choice between this compound and EGTA hinges on the specific experimental question. For investigating the role of rapid and localized intracellular calcium transients, the fast-acting BAPTA is the superior choice. For buffering bulk extracellular calcium or creating calcium-free conditions, the membrane-impermeant EGTA is the appropriate tool. Researchers must also be mindful of the potential off-target effects of each chelator and incorporate appropriate controls to ensure the validity of their findings. By carefully considering the properties and experimental nuances of both this compound and EGTA, scientists can effectively dissect the multifaceted roles of calcium in cellular physiology and pathophysiology.

References

BAPTA-AM: A Comparative Guide to a Superior Calcium Buffer for Specific Assays

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of cellular signaling, calcium ions (Ca²⁺) act as ubiquitous second messengers, orchestrating a vast array of physiological processes. The precise spatial and temporal control of intracellular Ca²⁺ concentrations is paramount for cellular function. To dissect the role of Ca²⁺ in these processes, researchers rely on tools that can manipulate and measure intracellular Ca²⁺ levels. Among the most powerful of these tools is the family of Ca²⁺ chelators, with BAPTA-AM standing out for its unique properties and advantages in specific experimental contexts.

This guide provides a comprehensive comparison of this compound with other common calcium buffers, supported by experimental data and detailed protocols. It is designed to assist researchers, scientists, and drug development professionals in making informed decisions about the most suitable calcium buffer for their specific research needs.

Key Advantages of this compound

BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) is a high-affinity Ca²⁺ chelator that offers several key advantages over other commonly used buffers like EGTA. Its acetoxymethyl (AM) ester form, this compound, is membrane-permeant, allowing for easy loading into live cells where intracellular esterases cleave the AM group, trapping the active BAPTA molecule inside.

The primary advantages of this compound include:

  • High Selectivity for Ca²⁺ over Mg²⁺: BAPTA exhibits a significantly higher selectivity for Ca²⁺ over Mg²⁺ compared to EGTA.[1][2] This is crucial in cellular systems where the concentration of Mg²⁺ is typically much higher than that of Ca²⁺.

  • Rapid Chelation Kinetics: BAPTA binds and releases Ca²⁺ ions approximately 50 to 400 times faster than EGTA.[2][3][4] This rapid "on-rate" and "off-rate" makes BAPTA an excellent buffer for studying fast Ca²⁺ signaling events, as it can effectively clamp Ca²⁺ concentrations at a stable level even during rapid influx or release.

  • pH Insensitivity: The Ca²⁺ binding affinity of BAPTA is less sensitive to changes in pH compared to EGTA, providing more reliable results in experiments where pH fluctuations may occur.[2]

Comparative Performance in Specific Assays

The superior properties of this compound translate into distinct advantages in various experimental assays.

Neurotransmission and Excitotoxicity

In the study of neuronal processes, the rapid kinetics of BAPTA are particularly advantageous. For instance, this compound has been shown to be more effective than EGTA-AM at inhibiting neurotransmitter release at certain synapses, a difference attributed to the faster Ca²⁺ buffering kinetics of BAPTA. This allows researchers to probe the tight coupling between Ca²⁺ influx and vesicle fusion.

Furthermore, in models of neuronal injury and excitotoxicity, this compound has demonstrated neuroprotective effects. By rapidly buffering excessive Ca²⁺ influx, this compound can mitigate downstream pathological events such as the activation of proteases and the generation of reactive oxygen species (ROS).[5][6]

Mitochondrial Function

Mitochondria play a crucial role in cellular Ca²⁺ homeostasis. Dysregulation of mitochondrial Ca²⁺ handling is implicated in various pathologies. This compound can be used to investigate the role of cytosolic Ca²⁺ in mitochondrial function. For example, studies have used this compound to demonstrate that buffering cytosolic Ca²⁺ can prevent mitochondrial dysfunction and subsequent apoptosis induced by certain stimuli.[7][8]

Cytoskeleton Dynamics

While BAPTA is a powerful tool, it is essential to be aware of its potential off-target effects. Some studies have reported that BAPTA can affect the cytoskeleton (both microtubules and actin filaments) independently of its Ca²⁺ chelating activity.[9][10][11] This highlights the importance of using appropriate controls, such as a BAPTA analog with reduced Ca²⁺ binding capacity, to confirm that the observed effects are indeed due to Ca²⁺ chelation.

Quantitative Data Summary

The following table summarizes key quantitative parameters for BAPTA, EGTA, and the fluorescent Ca²⁺ indicator Fura-2.

ParameterBAPTAEGTAFura-2
Dissociation Constant (Kd) for Ca²⁺ ~160 nM - 590 nM (in the absence of Mg²⁺)[2]~150 nM~145 nM (in vitro)
Selectivity (Ca²⁺ over Mg²⁺) High (10⁵-fold)[2]ModerateHigh
On-rate for Ca²⁺ (k_on) ~6 x 10⁸ M⁻¹s⁻¹~1.5 x 10⁶ M⁻¹s⁻¹~8.1 x 10⁸ M⁻¹s⁻¹
Off-rate for Ca²⁺ (k_off) ~100 s⁻¹~0.24 s⁻¹~117 s⁻¹
pH Sensitivity of Ca²⁺ Binding Low[2]HighModerate

Experimental Protocols

General Protocol for Loading Cells with this compound
  • Stock Solution Preparation: Prepare a 1-10 mM stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO).

  • Working Solution Preparation: Dilute the this compound stock solution in a physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to the desired final concentration (typically 1-50 µM). The addition of a non-ionic detergent like Pluronic® F-127 (0.02-0.04%) can aid in the solubilization and cellular uptake of the AM ester.

  • Cell Loading: Replace the cell culture medium with the this compound working solution and incubate the cells at 37°C for 30-60 minutes.

  • Washing: After incubation, wash the cells 2-3 times with the physiological buffer to remove extracellular this compound.

  • De-esterification: Incubate the cells for an additional 30 minutes at 37°C to allow for the complete hydrolysis of the AM ester by intracellular esterases.

  • Assay: The cells are now loaded with BAPTA and ready for the experiment.

Experimental Workflow for Assessing Neuroprotection

G cluster_0 Cell Culture and Treatment cluster_1 Assessment of Neuroprotection A Plate Neuronal Cells B Induce Neuronal Injury (e.g., excitotoxin, oxygen-glucose deprivation) A->B C Treat with this compound (pre- or post-injury) B->C D Cell Viability Assay (e.g., MTT, LDH release) C->D E Apoptosis Assay (e.g., TUNEL staining, caspase activity) C->E F Reactive Oxygen Species (ROS) Measurement C->F

Caption: Workflow for evaluating the neuroprotective effects of this compound.

Calcium Signaling Pathway

G cluster_0 Extracellular Space cluster_1 Plasma Membrane cluster_2 Intracellular Space Signal Signal (e.g., Neurotransmitter, Growth Factor) Receptor Receptor (e.g., GPCR, RTK) Signal->Receptor PLC Phospholipase C (PLC) Receptor->PLC IP3 IP₃ PLC->IP3 Ca_Channel Ca²⁺ Channel Ca_Cytosol [Ca²⁺]i Ca_Channel->Ca_Cytosol Influx ER Endoplasmic Reticulum (ER) IP3->ER Ca_ER Ca²⁺ ER->Ca_ER Release Ca_ER->Ca_Cytosol BAPTA BAPTA Ca_Cytosol->BAPTA Buffering Cellular_Response Cellular Response (e.g., Gene Expression, Muscle Contraction) Ca_Cytosol->Cellular_Response

Caption: Simplified overview of a typical calcium signaling pathway and the role of BAPTA.

Conclusion

References

Side-by-side comparison of Bapta-AM and Fura-2 AM for calcium studies.

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of cellular signaling, calcium ions (Ca²⁺) are key messengers, orchestrating a vast array of physiological processes. To unravel the complexities of calcium dynamics, researchers rely on fluorescent indicators that can visualize and quantify these fleeting intracellular signals. Among the most established tools in this domain are BAPTA-AM and Fura-2 AM. This guide provides a comprehensive side-by-side comparison of these two probes, offering researchers, scientists, and drug development professionals the critical information needed to select the optimal tool for their experimental needs.

At a Glance: Key Differences

While both this compound and Fura-2 AM are acetoxymethyl (AM) ester derivatives that allow for passive diffusion across the cell membrane, their fundamental properties and applications in calcium studies differ significantly. Fura-2 AM is a ratiometric indicator, meaning its fluorescence emission is proportional to the intracellular calcium concentration when excited at two different wavelengths. This characteristic allows for more precise and quantitative measurements that are less susceptible to variations in dye concentration, cell thickness, and photobleaching.[1] In contrast, this compound is primarily a potent and selective calcium chelator, designed to buffer or clamp intracellular calcium levels.[2] While it does exhibit a change in its UV absorbance spectrum upon binding calcium and can be used as a UV-excitable indicator, this is not its primary application, and it is not a ratiometric dye.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound and Fura-2 AM, providing a clear comparison of their spectral and calcium-binding properties.

PropertyThis compoundFura-2 AM
Primary Function Calcium ChelatorRatiometric Calcium Indicator
Dissociation Constant (Kd) for Ca²⁺ ~110 - 160 nM~145 - 224 nM
Excitation Wavelength (Ca²⁺-free) ~254 nm (absorbance)~380 nm
Excitation Wavelength (Ca²⁺-bound) ~274 nm (absorbance)~340 nm
Emission Wavelength ~363 nm~505-510 nm
Ratiometric NoYes
Typical Working Concentration 10 - 100 µM (for chelation)1 - 10 µM (for imaging)

Mechanism of Action and Experimental Workflow

Both this compound and Fura-2 AM utilize the same strategy to enter living cells. The acetoxymethyl (AM) esters render the molecules lipophilic, allowing them to permeate the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the active, membrane-impermeant form of the molecule (BAPTA or Fura-2) in the cytoplasm.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Probe_AM This compound or Fura-2 AM Probe_AM_inside This compound or Fura-2 AM Probe_AM->Probe_AM_inside Passive Diffusion Esterases Intracellular Esterases Probe_AM_inside->Esterases Active_Probe Active BAPTA or Fura-2 Esterases->Active_Probe Cleavage of AM esters Ca_binding Binding to Ca²⁺ Active_Probe->Ca_binding

Mechanism of AM Ester Dye Loading

The subsequent experimental workflow for calcium studies is similar for both probes, involving loading, de-esterification, and imaging. However, the specifics of the imaging and data analysis steps differ significantly due to their distinct properties.

Start Start Cell_Culture Cell Culture Start->Cell_Culture Prepare_Loading_Solution Prepare Loading Solution (Probe-AM + Pluronic F-127 in buffer) Cell_Culture->Prepare_Loading_Solution Load_Cells Incubate Cells with Loading Solution Prepare_Loading_Solution->Load_Cells De_esterification Wash and Incubate for De-esterification Load_Cells->De_esterification Imaging Acquire Fluorescence Images De_esterification->Imaging Data_Analysis Data Analysis Imaging->Data_Analysis End End Data_Analysis->End

General Calcium Imaging Workflow

Detailed Experimental Protocols

Fura-2 AM for Ratiometric Calcium Imaging

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

1. Reagent Preparation:

  • Fura-2 AM Stock Solution: Dissolve Fura-2 AM in high-quality, anhydrous DMSO to a final concentration of 1-5 mM. Aliquot and store at -20°C, protected from light and moisture.

  • Pluronic F-127 Stock Solution: Prepare a 20% (w/v) solution of Pluronic F-127 in DMSO.

  • Loading Buffer: Use a physiological buffer such as Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline.

2. Cell Loading:

  • Culture cells on coverslips or in imaging dishes suitable for fluorescence microscopy.

  • Prepare the loading solution by diluting the Fura-2 AM stock solution and the Pluronic F-127 stock solution into the loading buffer. The final concentration of Fura-2 AM is typically 1-5 µM, and Pluronic F-127 is 0.02-0.05%.

  • Remove the culture medium from the cells and wash once with loading buffer.

  • Add the loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light.

3. De-esterification:

  • After incubation, wash the cells 2-3 times with fresh loading buffer to remove excess Fura-2 AM.

  • Incubate the cells in fresh buffer for an additional 30 minutes to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.

4. Imaging:

  • Mount the coverslip or dish on a fluorescence microscope equipped with a light source capable of excitation at 340 nm and 380 nm, and a detector for emission at ~510 nm.

  • Acquire images by alternating excitation between 340 nm and 380 nm and collecting the corresponding emission intensities.

5. Data Analysis:

  • Calculate the ratio of the fluorescence intensity at 340 nm excitation to the intensity at 380 nm excitation (F340/F380) for each time point and region of interest.

  • The change in this ratio is proportional to the change in intracellular calcium concentration. For absolute quantification, a calibration curve can be generated using calcium standards.

This compound for Calcium Chelation and UV-based Monitoring

This protocol outlines the use of this compound primarily as a calcium chelator, with the option for monitoring its calcium-bound state via UV absorbance.

1. Reagent Preparation:

  • This compound Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10-50 mM. Store in aliquots at -20°C.

  • Pluronic F-127 Stock Solution: Prepare a 20% (w/v) solution in DMSO.

  • Loading Buffer: A physiological buffer appropriate for the cell type.

2. Cell Loading:

  • Prepare the loading solution with a final this compound concentration typically ranging from 10-100 µM, and Pluronic F-127 at 0.02-0.05%.

  • Incubate the cells with the loading solution for 30-60 minutes at room temperature or 37°C in the dark.

3. De-esterification:

  • Wash the cells thoroughly with fresh buffer to remove extracellular this compound.

  • Allow for a 30-minute de-esterification period in fresh buffer.

4. Functional Assay:

  • Proceed with the planned experiment where buffering of intracellular calcium is required.

5. Optional UV-based Monitoring:

  • For qualitative assessment of calcium binding, a UV-capable microscope or spectrophotometer can be used.

  • Measure the absorbance at 254 nm and 274 nm. An increase in the ratio of absorbance at 274 nm to 254 nm indicates calcium binding to BAPTA. This method is not as sensitive or quantitative as fluorescence-based ratiometric imaging.

Performance Comparison: A Deeper Dive

cluster_bapta This compound cluster_fura Fura-2 AM B_Primary Primary Use: Calcium Chelator B_Indicator Indicator Use: UV Absorbance Shift B_Adv Advantages: - Strong Ca²⁺ buffering - High selectivity for Ca²⁺ B_Disadv Disadvantages: - Not ratiometric - UV excitation required - Potential for cellular function disruption F_Primary Primary Use: Ratiometric Ca²⁺ Indicator F_Indicator Indicator Use: Dual-excitation Fluorescence F_Adv Advantages: - Ratiometric for quantitative data - High sensitivity - Reduced artifacts F_Disadv Disadvantages: - UV excitation can be phototoxic - Can still buffer Ca²⁺ at high concentrations

Comparative Properties of this compound and Fura-2 AM

Signal-to-Noise Ratio and Sensitivity: Fura-2, with its bright fluorescence and ratiometric properties, generally offers a superior signal-to-noise ratio for detecting subtle changes in intracellular calcium compared to the absorbance-based measurements of BAPTA. The ability to ratio the signals at two excitation wavelengths effectively cancels out background noise and variations in dye loading, leading to cleaner and more reliable data.

Phototoxicity and Cytotoxicity: A significant drawback for both probes, when used as indicators, is the requirement for UV excitation. UV light can be phototoxic to cells, potentially inducing cellular stress and artifacts.[3] The ratiometric nature of Fura-2 can help to mitigate some of the effects of photobleaching, as the ratio is less dependent on the absolute fluorescence intensity.[1] Both BAPTA and Fura-2 are derived from the BAPTA chelator structure, and at high concentrations, they can buffer intracellular calcium, potentially altering normal physiological responses.[4] The byproducts of AM ester hydrolysis, such as formaldehyde, can also be cytotoxic.

Data Interpretation: The ratiometric data from Fura-2 allows for a more straightforward and quantitative interpretation of calcium dynamics. The 340/380 ratio can be directly correlated with calcium concentrations, often through calibration. In contrast, interpreting changes in BAPTA's UV absorbance is less direct and more qualitative. Furthermore, the primary function of BAPTA as a strong chelator means that its presence at concentrations effective for imaging will significantly buffer and alter the very calcium signals one intends to measure.

Conclusion: Choosing the Right Tool for the Job

The choice between this compound and Fura-2 AM hinges on the primary goal of the experiment.

Choose Fura-2 AM when:

  • The primary objective is to accurately measure and quantify intracellular calcium concentrations.

  • Ratiometric imaging is desired to minimize artifacts from dye loading, cell movement, or photobleaching.

  • High sensitivity to small changes in calcium is required.

Choose this compound when:

  • The main goal is to buffer or clamp intracellular calcium to investigate the role of calcium in a specific cellular process.

  • A qualitative indication of large calcium changes via UV absorbance is sufficient, and the buffering effect is an intended part of the experimental design.

References

Validating Experimental Findings by Buffering Intracellular Calcium with BAPTA-AM: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to validate the role of intracellular calcium signaling in their experimental models, this guide provides a comprehensive comparison of BAPTA-AM, a widely used intracellular calcium chelator, with other common alternatives. This guide includes supporting experimental data, detailed protocols, and visual workflows to facilitate informed experimental design and data interpretation.

Introduction to Intracellular Calcium Chelation

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that regulates a vast array of cellular processes, from gene transcription and proliferation to apoptosis and neurotransmission. To elucidate the specific role of Ca²⁺ in a signaling pathway or cellular response, it is often necessary to buffer or chelate intracellular Ca²⁺ and observe the resulting effect. 1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid acetoxymethyl ester (this compound) is a cell-permeant chelator that is widely used for this purpose.[1][2] Once inside the cell, non-specific esterases cleave the AM ester groups, trapping the active, membrane-impermeant form, BAPTA, in the cytoplasm.[1] BAPTA then rapidly binds to free intracellular Ca²⁺, effectively buffering its concentration and preventing it from interacting with downstream effectors.

This compound: Mechanism of Action and Key Features

BAPTA is a highly selective calcium chelator with a strong affinity for Ca²⁺ ions (dissociation constant, Kd ≈ 0.11 μM).[1] Its key advantages include high selectivity for calcium over other divalent cations like magnesium, and its binding affinity is largely independent of pH in the physiological range.[3] BAPTA's rapid on-rate for Ca²⁺ binding makes it particularly effective at capturing transient and localized increases in calcium concentration.[3]

However, it is crucial to be aware of potential off-target effects. This compound has been shown to inhibit certain ion channels, such as hERG, hKv1.3, and hKv1.5 channels, with IC50 values in the low micromolar range.[4] Additionally, some studies suggest that BAPTA can have effects independent of its calcium-chelating properties, such as inhibiting phospholipase C activity or directly impacting cellular metabolism by inhibiting PFKFB3.[5][6] Therefore, careful experimental design with appropriate controls is paramount.

Comparison of Intracellular Calcium Buffering Strategies

While this compound is a powerful tool, several alternatives exist, each with its own set of advantages and disadvantages. The choice of which tool to use will depend on the specific experimental question and cellular context.

FeatureThis compoundEGTA-AMOther Pharmacological Inhibitors
Mechanism of Action Intracellular Ca²⁺ ChelatorIntracellular Ca²⁺ ChelatorVaries (e.g., channel blockers, enzyme inhibitors)
Ca²⁺ Binding Kinetics Fast "on-rate" and "off-rate"[3]Slower "on-rate" and "off-rate"[3][7]Indirectly affect Ca²⁺ levels
Selectivity for Ca²⁺ vs. Mg²⁺ High[3]High, but lower than BAPTA[3]Specific to their target
pH Sensitivity Relatively insensitive in physiological range[3]More sensitive to pH changes[8]Varies
Common Working Concentration 1-10 µM[1]Higher concentrations often required[9]Varies widely
Potential Off-Target Effects Inhibition of K+ channels,[1][4] direct protein interactions[6][8]Can interfere with protein kinases[8]Specific to the inhibitor
Examples of Other Inhibitors N/AN/AThapsigargin (SERCA pump inhibitor), Xestospongin C (IP3 receptor antagonist), U-73122 (Phospholipase C inhibitor)[10][11]

Experimental Protocols

Protocol 1: Loading Cells with this compound for Intracellular Calcium Chelation

This protocol provides a general guideline for loading adherent cells with this compound. Optimization may be required for different cell types and experimental conditions.

Materials:

  • This compound (CAS: 126150-97-8)

  • Anhydrous DMSO

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Pluronic® F-127 (optional, aids in solubilization)

  • Probenecid (optional, inhibits anion transporters to prevent dye extrusion)

Procedure:

  • Prepare Stock Solution: Prepare a 2-5 mM stock solution of this compound in high-quality anhydrous DMSO.[12]

  • Prepare Loading Buffer: Prepare a 2X working solution in HBSS. For a final in-well concentration of 5 µM this compound, the 2X solution would be 10 µM. If using, include 0.04-0.08% Pluronic® F-127 and 2 mM Probenecid in the loading buffer.[12]

  • Cell Plating: Plate cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.

  • Loading: Remove the culture medium from the cells. Add an equal volume of the 2X this compound loading solution to the wells (e.g., 100 µL of 2X solution to 100 µL of media already in the well).

  • Incubation: Incubate the cells at 37°C for 30-60 minutes. The optimal loading time should be determined empirically.

  • Washing: Remove the loading solution and wash the cells 2-3 times with pre-warmed HBSS or culture medium to remove extracellular this compound. If using probenecid, include it in the wash buffer.

  • Equilibration: Allow the cells to equilibrate for at least 30 minutes at 37°C before starting the experiment. This allows for complete de-esterification of the this compound.

  • Experimentation: Proceed with your experimental treatment and subsequent analysis.

Protocol 2: Validating Calcium-Dependent Signaling

This protocol outlines a general approach to determine if a specific signaling event is dependent on intracellular calcium, using this compound as a tool.

Materials:

  • Cells of interest

  • Stimulus to activate the signaling pathway

  • This compound

  • Reagents for analyzing the signaling event (e.g., antibodies for Western blotting, fluorescent reporters)

Procedure:

  • Experimental Groups:

    • Control (untreated cells)

    • Stimulus only

    • This compound + Stimulus

    • This compound only (to control for any effects of the chelator itself)

  • This compound Loading: Load the designated cell groups with this compound according to Protocol 1.

  • Stimulation: Apply the stimulus to the "Stimulus only" and "this compound + Stimulus" groups for the desired duration.

  • Analysis: Analyze the downstream signaling event of interest in all experimental groups. For example, if examining the phosphorylation of a protein, perform Western blotting with a phospho-specific antibody.

  • Interpretation:

    • If the stimulus-induced signaling event is significantly reduced or abolished in the "this compound + Stimulus" group compared to the "Stimulus only" group, this suggests that the signaling event is dependent on an increase in intracellular calcium.

    • The "this compound only" group should not show a significant change in the signaling event compared to the control group.

Visualizing Workflows and Pathways

To aid in the conceptualization of these experimental processes, the following diagrams have been generated using Graphviz.

G cluster_0 This compound Loading and Activation This compound (cell-permeant) This compound (cell-permeant) Cell Membrane Cell Membrane This compound (cell-permeant)->Cell Membrane Esterases Esterases This compound (cell-permeant)->Esterases Hydrolysis Intracellular Space Intracellular Space Cell Membrane->Intracellular Space Diffusion BAPTA (active, cell-impermeant) BAPTA (active, cell-impermeant) Esterases->BAPTA (active, cell-impermeant) Ca2+ Ca2+ Buffered Ca2+ Buffered Ca2+ BAPTA (active, cell-impermeant)Ca2+ BAPTA (active, cell-impermeant)Ca2+ BAPTA (active, cell-impermeant)Ca2+->Buffered Ca2+ Chelation

Caption: Mechanism of this compound action.

G cluster_1 Experimental Workflow: Validating Ca2+-Dependent Signaling Plate Cells Plate Cells Load with this compound Load with this compound Plate Cells->Load with this compound Wash Wash Load with this compound->Wash Stimulate Stimulate Wash->Stimulate Analyze Downstream Event Analyze Downstream Event Stimulate->Analyze Downstream Event

Caption: Workflow for validating calcium signaling.

G cluster_2 Generic Calcium Signaling Pathway External Stimulus External Stimulus Receptor Receptor External Stimulus->Receptor PLC Phospholipase C Receptor->PLC IP3 Inositol Trisphosphate PLC->IP3 ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca2+ Release Ca2+ Release ER->Ca2+ Release Downstream Effectors Downstream Effectors Ca2+ Release->Downstream Effectors Cellular Response Cellular Response Downstream Effectors->Cellular Response

Caption: A generalized calcium signaling cascade.

By carefully selecting the appropriate tools and implementing rigorous experimental controls, researchers can confidently validate the role of intracellular calcium in their specific systems of interest. This guide serves as a foundational resource to aid in that endeavor.

References

A Comparative Guide to Cross-Validating Calcium Signaling: BAPTA-AM vs. siRNA Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger crucial for regulating a vast array of cellular processes, from gene transcription and proliferation to neurotransmission and apoptosis. Elucidating the precise role of Ca²⁺ signaling pathways is fundamental to both basic research and therapeutic development. Two powerful but distinct techniques are often employed to probe these pathways: broad inhibition of intracellular Ca²⁺ with the chemical chelator BAPTA-AM, and specific genetic silencing of calcium channels using small interfering RNA (siRNA).

This guide provides an objective comparison of these two methods, offering a framework for their complementary use in cross-validating experimental findings. We present comparative data, detailed experimental protocols, and visual workflows to aid in experimental design and data interpretation.

Mechanism of Action: A Tale of Two Approaches

The fundamental difference between this compound and siRNA lies in their mechanism for disrupting Ca²⁺ signaling. This compound acts as a broad-spectrum sponge for intracellular calcium, while siRNA prevents the synthesis of a specific protein channel responsible for Ca²⁺ influx or release.

This compound: The Chemical Chelator

This compound is a cell-permeable molecule that, once inside the cell, is cleaved by intracellular esterases into its active, membrane-impermeable form, BAPTA.[1][2] BAPTA is a high-affinity Ca²⁺ chelator that rapidly binds to and sequesters free intracellular calcium ions, thereby blunting or eliminating Ca²⁺-dependent signaling events.[1]

BAPTA_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space BAPTA_AM This compound (Lipophilic) Esterases Intracellular Esterases BAPTA_AM->Esterases Crosses Membrane BAPTA BAPTA (Active Chelator) Esterases->BAPTA Cleavage of AM-ester Ca Free Ca²⁺ BAPTA->Ca Sequesters Signaling Ca²⁺-Dependent Signaling BAPTA->Signaling Inhibits Ca->Signaling

Caption: this compound workflow: from cell entry to calcium chelation.

siRNA: Gene-Specific Silencing

Small interfering RNA (siRNA) leverages the cell's natural RNA interference (RNAi) machinery to achieve gene-specific knockdown. A synthetic siRNA duplex corresponding to a target calcium channel's mRNA is introduced into the cell. The siRNA is incorporated into the RNA-Induced Silencing Complex (RISC), which then seeks out, binds to, and cleaves the complementary mRNA sequence. This prevents the translation of the mRNA into a functional protein, thereby reducing the number of specific calcium channels at the cell membrane or on organellar membranes.

siRNA_Mechanism cluster_transfection Transfection cluster_cytoplasm Cytoplasm siRNA siRNA Duplex RISC RISC Loading siRNA->RISC Active_RISC Active RISC (Guide Strand) RISC->Active_RISC Unwinding mRNA Target Ca²⁺ Channel mRNA Active_RISC->mRNA Binds Cleavage mRNA Cleavage mRNA->Cleavage No_Protein Reduced Channel Protein Synthesis Cleavage->No_Protein Cross_Validation_Workflow Start Hypothesis: Process 'P' is mediated by Ca²⁺ influx via Channel 'X' BAPTA_exp Step 1: Treat with this compound Start->BAPTA_exp BAPTA_check Is Process 'P' inhibited? BAPTA_exp->BAPTA_check siRNA_exp Step 2: Transfect with siRNA for Channel 'X' BAPTA_check->siRNA_exp Yes Conclusion_Rethink1 Conclusion: Process 'P' is likely not Ca²⁺-dependent. Re-evaluate. BAPTA_check->Conclusion_Rethink1 No siRNA_check Is Process 'P' inhibited? siRNA_exp->siRNA_check Conclusion_Strong Conclusion: Strong evidence that Channel 'X' mediates Process 'P' via Ca²⁺ siRNA_check->Conclusion_Strong Yes Conclusion_Rethink2 Conclusion: Process is Ca²⁺-dependent, but not via Channel 'X'. Investigate other channels. siRNA_check->Conclusion_Rethink2 No

References

A comparative analysis of the kinetics of calcium binding by Bapta and EGTA.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the kinetics of calcium chelation is paramount for designing experiments that accurately probe the role of calcium signaling in biological systems. This guide provides a detailed comparison of two of the most widely used calcium chelators, BAPTA and EGTA, focusing on their calcium binding kinetics and the experimental methodologies used to determine these properties.

The differential kinetics of BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) and EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid) are critical in their application. While both are highly selective for calcium ions (Ca²⁺), their rates of binding and release dictate their suitability for studying different aspects of calcium dynamics.

Quantitative Comparison of Kinetic Parameters

The on-rate (k_on), off-rate (k_off), and dissociation constant (K_d) are the key parameters that define the kinetics of a chelator's interaction with calcium. The following table summarizes these values for BAPTA and EGTA under specific experimental conditions.

ParameterBAPTAEGTASignificance
On-Rate (k_on) ~4.0 - 5.5 x 10⁸ M⁻¹s⁻¹[1][2]~1.05 - 3 x 10⁶ M⁻¹s⁻¹[1][3]BAPTA's on-rate is approximately 100-400 times faster than EGTA's, allowing it to buffer rapid, localized calcium transients more effectively.[4]
Off-Rate (k_off) ~257 s⁻¹[2]Slower than BAPTAThe faster off-rate of BAPTA contributes to its rapid buffering kinetics.
Dissociation Constant (K_d) ~110 - 220 nM[1][5]~60.5 - 70 nM[1][6]Both chelators have a high affinity for calcium, with EGTA generally exhibiting a slightly lower K_d, indicating tighter binding at equilibrium.
pH Sensitivity Less sensitive around neutral pH[4][7]More sensitive to pH changes[8]BAPTA's affinity for calcium is more stable across physiological pH fluctuations.
Selectivity for Ca²⁺ over Mg²⁺ ~10⁵-fold greater affinity for Ca²⁺[5][7]High, but lower than BAPTA[4]BAPTA is the preferred choice when high magnesium concentrations could interfere with calcium measurements.

Visualizing the Chelation Process and Experimental Workflow

To better understand the interaction of these chelators with calcium and the methods used to study them, the following diagrams are provided.

G General Mechanism of Calcium Chelation cluster_chelator Chelator BAPTA BAPTA Ca2_bound Bound Ca²⁺-Chelator Complex BAPTA->Ca2_bound EGTA EGTA EGTA->Ca2_bound Ca2_free Free Ca²⁺ Ca2_free->Ca2_bound kon (Binding) Ca2_bound->Ca2_free koff (Release)

Caption: A diagram illustrating the reversible binding of free calcium ions to a chelator (BAPTA or EGTA) to form a stable complex.

G Experimental Workflow for Measuring Calcium Binding Kinetics cluster_prep Sample Preparation cluster_measurement Kinetic Measurement cluster_analysis Data Analysis Chelator_sol Prepare Chelator Solution (BAPTA or EGTA) Mixing Rapid Mixing (e.g., Stopped-Flow) Chelator_sol->Mixing Ca_sol Prepare Calcium Solution Ca_sol->Mixing Buffer_sol Prepare Buffered Solution (pH, Ionic Strength) Buffer_sol->Mixing Detection Signal Detection (Absorbance/Fluorescence) Mixing->Detection T_Jump Temperature Jump Perturbation T_Jump->Detection Relax_Curve Analyze Relaxation Curve Detection->Relax_Curve Fit_Model Fit to Kinetic Model Relax_Curve->Fit_Model Calc_Rates Calculate kon and koff Fit_Model->Calc_Rates

Caption: A flowchart outlining the key steps in determining the calcium binding kinetics of chelators using methods like stopped-flow or temperature-jump.

Experimental Protocols

The determination of kinetic parameters for calcium chelators requires specialized techniques capable of measuring rapid reactions. Two common methods are the temperature-jump relaxation method and stopped-flow spectrophotometry.

Temperature-Jump Relaxation Method

This technique is used to study very fast reactions in solution.[3] It involves rapidly heating a solution containing the chelator and calcium, which perturbs the binding equilibrium. The system then relaxes to a new equilibrium state, and the rate of this relaxation is monitored, typically by changes in absorbance or fluorescence.[2]

Detailed Protocol Outline:

  • Sample Preparation: A solution is prepared containing the calcium chelator (e.g., BAPTA or EGTA), a known concentration of CaCl₂, and a pH buffer (e.g., HEPES or MOPS) to maintain physiological pH and ionic strength.[3] For chelators that do not have a strong absorbance or fluorescence signal change upon calcium binding, a competitive indicator dye can be included.[2]

  • Temperature Jump: The sample is placed in a specialized cuvette and subjected to a rapid temperature increase (T-jump) of a few degrees Celsius, typically achieved by a high-voltage discharge from a capacitor.[2]

  • Signal Detection: The change in absorbance or fluorescence as the system relaxes to the new equilibrium is recorded over time using a fast detector.[2] BAPTA's absorbance in the UV range (240-300 nm) changes significantly upon calcium binding, allowing for direct monitoring.[2]

  • Data Analysis: The relaxation curve is fitted to an exponential function to determine the relaxation rate constant. By performing experiments at different calcium concentrations, the on-rate (k_on) and off-rate (k_off) can be calculated from the dependence of the relaxation rate on the calcium concentration.[2]

Stopped-Flow Technique

The stopped-flow method allows for the measurement of rapid reaction kinetics by rapidly mixing two reactants and observing the reaction progress over a short timescale (milliseconds).[9]

Detailed Protocol Outline:

  • Reagent Preparation: Two syringes are filled with the reactants. One contains the calcium chelator in a buffered solution, and the other contains a solution of CaCl₂ in the same buffer.

  • Rapid Mixing: The contents of the two syringes are rapidly driven into a mixing chamber.

  • Observation: The mixed solution flows into an observation cell where the reaction is monitored by a detector, typically a spectrophotometer or fluorometer. The flow is then abruptly stopped, and the reaction continues to be observed in the static solution.

  • Data Acquisition: The change in signal (absorbance or fluorescence) is recorded as a function of time, starting from the moment of mixing.

  • Kinetic Analysis: The resulting kinetic trace is analyzed by fitting it to appropriate rate equations to extract the rate constants (k_on and k_off).

Conclusion

The choice between BAPTA and EGTA fundamentally depends on the specific experimental question. BAPTA, with its rapid binding kinetics, is the chelator of choice for studying fast, localized calcium signals and for buffering rapid calcium transients.[1][4] In contrast, the slower on-rate of EGTA makes it more suitable for buffering bulk cytosolic calcium levels over longer timescales and for distinguishing between rapid local calcium signaling and slower, more global changes.[4] Understanding these kinetic differences, and the experimental methods used to measure them, is crucial for the accurate interpretation of data in the field of calcium signaling research.

References

Safety Operating Guide

Proper Disposal of Bapta-AM: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Proper handling and disposal of Bapta-AM, a cell-permeable calcium chelator, are critical for maintaining laboratory safety and environmental compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to safely manage this compound waste.

Safety First: Personal Protective Equipment (PPE)

Before handling this compound in solid form or in solution, it is essential to wear the appropriate Personal Protective Equipment (PPE) to prevent skin and eye contact.[1][2]

Required PPE:

  • Impervious Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Wear safety glasses with side shields or goggles.[1]

  • Protective Clothing: A standard laboratory coat is required.[1]

  • Respiratory Protection: In cases of insufficient ventilation or when handling the powder form which may create dust, suitable respiratory equipment should be worn.[1][3]

Step-by-Step Disposal Procedure

Follow these steps to ensure the safe disposal of unused this compound and contaminated materials.

Step 1: Identify and Segregate Waste

  • Isolate all waste materials containing this compound. This includes:

    • Expired or unused this compound powder.

    • Solutions containing this compound (e.g., dissolved in DMSO).

    • Contaminated labware (e.g., pipette tips, microfuge tubes, flasks).

    • Contaminated PPE (e.g., gloves).

Step 2: Prepare Waste Containers

  • Use a dedicated, sealable, and clearly labeled hazardous waste container.

  • The label should include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound (BAPTA Acetoxymethyl ester)."

    • The CAS Number: 126150-97-8.

    • Associated hazards (e.g., "Skin Irritant," "Eye Irritant").[2]

    • The date the waste was first added to the container.

Step 3: Dispose of Unused this compound

  • Solid this compound: Carefully transfer the powder into the designated hazardous waste container. Avoid creating dust.[3] Use tools like a chemical spatula.

  • This compound Solutions: Transfer solutions into a designated liquid hazardous waste container. Do not mix with incompatible waste streams. This compound is commonly dissolved in solvents like DMSO or DMF; ensure the waste container is appropriate for these solvents.[4]

Step 4: Dispose of Contaminated Materials

  • Place all single-use items that have come into contact with this compound (e.g., pipette tips, gloves, weigh boats, paper towels) into a solid hazardous waste container.

  • For reusable glassware, decontaminate by rinsing thoroughly with an appropriate solvent (e.g., ethanol or acetone), followed by soap and water. Collect the initial solvent rinse as hazardous liquid waste.

Step 5: Storage and Collection

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Arrange for waste collection through your institution's Environmental Health and Safety (EHS) office. Follow their specific procedures for waste pickup and disposal. Disposal must be done according to official regulations.[5]

Accidental Release and Spill Cleanup

In the event of a spill, ensure the area is well-ventilated and restrict access.[1][5]

For Solid Spills:

  • Avoid creating dust. If necessary, cover the spill with a plastic sheet to minimize spreading.[3]

  • Mechanically take up the spilled material using a scoop or brush.[1][3]

  • Place the collected material into the designated hazardous waste container.

  • Clean the spill area thoroughly with a damp cloth or paper towel, and dispose of the cleaning materials as hazardous waste.

For Liquid Spills:

  • Absorb the spill using an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).

  • Carefully collect the absorbent material and place it into the hazardous waste container.

  • Clean the spill area with an appropriate solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.

Quantitative Data and Chemical Properties

The following table summarizes key quantitative and safety information for this compound.

PropertyDataReference
CAS Number 126150-97-8[1][4][6]
Molecular Formula C₃₄H₄₀N₂O₁₈[4][6]
Molecular Weight 764.7 g/mol [4]
Appearance Solid[1]
Solubility Insoluble in water; Soluble in DMSO (≥16.3 mg/mL) and DMF (20 mg/mL).[4][7]
Hazards Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
Storage Temperature -20°C[6]

Experimental Protocols

Disposal procedures for this compound are dictated by safety regulations rather than experimental protocols. The methodologies provided above are based on standard chemical waste handling guidelines outlined in Safety Data Sheets (SDS).[1][2][3][5] The primary protocol is to treat this compound and all contaminated materials as hazardous chemical waste and to coordinate disposal through institutional EHS departments in compliance with local, state, and federal regulations.

Mandatory Visualizations

// Edges PPE -> Container; Container -> Unused [style=invis]; Container -> Contaminated [style=invis]; Unused -> WasteCollection; Contaminated -> WasteCollection; WasteCollection -> Storage; Storage -> EHS; }

References

Safeguarding Your Research: A Comprehensive Guide to Handling Bapta-AM

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Bapta-AM, a widely used intracellular calcium chelator. Adherence to these procedures is critical for personal safety and the integrity of your research.

This compound (1,2-Bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid, acetoxymethyl ester) is a cell-permeable chelator used to control intracellular calcium levels. While a valuable tool, it necessitates careful handling due to its chemical nature and the solvents in which it is typically dissolved. This document outlines the necessary personal protective equipment (PPE), handling and storage protocols, disposal procedures, and a detailed experimental protocol for its use.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, particularly when in its powdered form or dissolved in dimethyl sulfoxide (DMSO), a comprehensive suite of PPE is mandatory. The following table summarizes the required equipment.

PPE CategoryItemSpecifications and Rationale
Hand Protection GlovesButyl rubber, fluoroelastomer, neoprene, or thick (15 mil / 0.4 mm) latex gloves are recommended when working with DMSO solutions of this compound. [1] Nitrile gloves offer poor resistance to DMSO and should only be used for very brief, incidental contact; they should be changed immediately upon any splash.[1][2]
Eye Protection Safety GogglesChemical splash goggles are required to protect against accidental splashes of this compound solutions. Standard safety glasses do not provide adequate protection.
Body Protection Laboratory CoatA full-length laboratory coat should be worn to protect skin and clothing from potential contamination.
Respiratory Protection Fume HoodAll handling of powdered this compound and preparation of its solutions should be conducted in a certified chemical fume hood to avoid inhalation of airborne particles.

Operational Plan: Safe Handling and Storage

Proper handling and storage are crucial to maintain the stability of this compound and to prevent accidental exposure.

Handling:

  • Avoid Inhalation: Always handle the solid form of this compound in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of fine particles.

  • Prevent Contact: Avoid direct contact with the skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water.

  • Use Appropriate Tools: Use spatulas and other appropriate tools to handle the powdered form. Avoid creating dust.

  • Solution Preparation: When preparing solutions, slowly add the solvent to the this compound powder to minimize splashing. As this compound is often dissolved in DMSO, be aware of the specific hazards associated with this solvent.

Storage:

  • Temperature: Store this compound in a tightly sealed container at -20°C for long-term stability.[1][3]

  • Environment: Keep in a dry, dark place to prevent degradation from moisture and light.

  • Solutions: Stock solutions of this compound in DMSO should also be stored at -20°C and are typically stable for several months. It is recommended to prepare fresh working solutions for each experiment.

Disposal Plan: Responsible Waste Management

The disposal of this compound and its associated waste must be carried out in accordance with all local, state, and federal regulations.

This compound Waste:

  • Solid Waste: Unused or expired this compound powder should be disposed of as chemical waste.

  • Liquid Waste: Solutions of this compound, including experimental media containing the compound, should be collected in a designated, labeled hazardous waste container.

  • Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be disposed of as solid hazardous waste.

DMSO Waste:

  • Collection: DMSO is a combustible solvent and should be collected in a separate, clearly labeled waste container for organic solvents.[4]

  • Incineration: The preferred method for DMSO disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[5]

  • Do Not Drain: Do not dispose of DMSO down the drain.

Experimental Protocol: Loading Live Cells with this compound

This protocol provides a general procedure for loading adherent cells with this compound. Optimization may be required for different cell types and experimental conditions.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic F-127 (optional, to aid in dissolving this compound)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Cell culture medium

  • Adherent cells in culture plates

Procedure:

  • Prepare a this compound Stock Solution:

    • In a chemical fume hood, dissolve this compound in anhydrous DMSO to a stock concentration of 1-10 mM.

    • If using Pluronic F-127, a 20% stock solution in DMSO can be prepared separately.

  • Prepare the Loading Buffer:

    • Warm HBSS or your chosen buffer to the desired experimental temperature (typically 37°C).

    • Dilute the this compound stock solution into the warmed buffer to the final working concentration (typically 1-10 µM).

    • If using Pluronic F-127, add it to the loading buffer at a final concentration of 0.02-0.04% to aid in the dispersion of this compound. Mix gently.

  • Load the Cells:

    • Aspirate the cell culture medium from the cells.

    • Wash the cells once with warmed HBSS.

    • Add the this compound loading buffer to the cells.

    • Incubate the cells at 37°C for 30-60 minutes. The optimal loading time should be determined empirically.

  • Wash the Cells:

    • Aspirate the loading buffer.

    • Wash the cells two to three times with warmed HBSS or culture medium to remove extracellular this compound.

  • De-esterification:

    • Incubate the cells in fresh, warmed HBSS or culture medium for at least 30 minutes at 37°C. This allows intracellular esterases to cleave the AM ester group, trapping the active, calcium-chelating form of BAPTA inside the cells.

  • Proceed with Experiment:

    • The cells are now loaded with BAPTA and are ready for your calcium imaging or other downstream applications.

Visualizing Key Processes

To further aid in understanding the operational and biological context of this compound, the following diagrams are provided.

G Experimental Workflow for Loading Cells with this compound cluster_prep Preparation cluster_loading Cell Loading cluster_post_loading Post-Loading cluster_exp Experiment prep_stock Prepare this compound Stock Solution (in DMSO) prep_buffer Prepare Loading Buffer (with this compound and Pluronic F-127) prep_stock->prep_buffer wash_cells Wash Cells prep_buffer->wash_cells add_buffer Add Loading Buffer to Cells wash_cells->add_buffer incubate_load Incubate (30-60 min) add_buffer->incubate_load wash_again Wash Cells (2-3 times) incubate_load->wash_again deesterify De-esterification (Incubate >30 min) wash_again->deesterify experiment Proceed with Calcium Signaling Experiment deesterify->experiment

Experimental workflow for loading cells with this compound.

G Intracellular Calcium Signaling Pathway and Bapta's Role cluster_stimulus External Stimulus cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol stimulus Hormone / Neurotransmitter receptor GPCR / RTK stimulus->receptor plc PLC receptor->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 ip3r IP3 Receptor ca_er Ca2+ Store ip3r->ca_er opens ca_cytosol [Ca2+]i Increase ca_er->ca_cytosol releases Ca2+ ip3->ip3r binds to cellular_response Cellular Responses (e.g., Gene Expression, Contraction) ca_cytosol->cellular_response triggers bapta This compound -> BAPTA bapta->ca_cytosol chelates Ca2+

This compound's role in the intracellular calcium signaling pathway.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.